Murrayanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-15(2)7-6-8-16(3)9-10-19-22(26)12-11-18-20-13-17(4)23(27-5)14-21(20)25-24(18)19/h7,9,11-14,25-26H,6,8,10H2,1-5H3/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEIBQDXHHQYRJ-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019966 | |
| Record name | Murrayanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Murrayanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144525-81-5 | |
| Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144525-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Murrayanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Murrayanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 °C | |
| Record name | Murrayanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Murrayanol: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol is a naturally occurring carbazole alkaloid found in Murraya koenigii (Linn) Spreng, commonly known as the curry tree.[1] This compound, present in the leaves, roots, and fruits of the plant, has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] Preliminary studies have demonstrated its anti-inflammatory, antimicrobial, and topoisomerase inhibition properties, highlighting its potential as a lead compound for drug discovery and development. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed experimental protocols for its isolation and characterization from Murraya koenigii, and an exploration of its known biological activities and potential mechanisms of action.
Natural Source and Extraction
This compound is a constituent of the curry tree, Murraya koenigii, a plant belonging to the Rutaceae family. This tree is native to India and Sri Lanka and is cultivated in many other parts of Asia for its aromatic leaves, which are a staple in culinary applications.[2] Beyond its culinary uses, various parts of the plant have been utilized in traditional medicine for centuries.
The primary source of this compound for research and drug development purposes is the leaves of Murraya koenigii. Extraction of this compound, along with other carbazole alkaloids, is typically achieved through solvent extraction methods.
Experimental Protocol: General Extraction of Carbazole Alkaloids from Murraya koenigii Leaves
This protocol outlines a general procedure for the extraction of a crude mixture of carbazole alkaloids, including this compound, from dried Murraya koenigii leaves.
1. Plant Material Preparation:
-
Freshly collected leaves of Murraya koenigii are washed thoroughly with water to remove any dirt and debris.
-
The leaves are then air-dried in the shade for several days until they become brittle.
-
The dried leaves are ground into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
The powdered leaf material is subjected to extraction with a suitable organic solvent. Common solvents used for this purpose include acetone, chloroform, and methanol.[3]
-
The extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.
-
For a typical maceration process, the powdered leaves are soaked in the chosen solvent (e.g., acetone) for a period of 24-48 hours with occasional stirring.
-
The process is repeated multiple times with fresh solvent to ensure maximum extraction of the bioactive compounds.
3. Filtration and Concentration:
-
The solvent extracts are pooled together and filtered through Whatman No. 1 filter paper to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Isolation and Purification of this compound
The crude extract obtained from the initial extraction process contains a complex mixture of phytochemicals. To isolate this compound, chromatographic techniques are employed, primarily column chromatography.
Experimental Protocol: Isolation of this compound by Column Chromatography
This protocol provides a general guideline for the purification of this compound from the crude extract. The specific parameters may need to be optimized based on the composition of the crude extract.
1. Preparation of the Column:
-
A glass column is packed with a suitable stationary phase, most commonly silica gel (60-120 mesh).
-
The silica gel is made into a slurry with a non-polar solvent, such as petroleum ether or hexane, and carefully poured into the column to ensure uniform packing without air bubbles.
2. Sample Loading:
-
The crude extract is adsorbed onto a small amount of silica gel to create a dry powder.
-
This adsorbed sample is then carefully loaded onto the top of the prepared silica gel column.
3. Elution:
-
The column is eluted with a solvent system of increasing polarity. A common gradient system involves starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.
-
For instance, the elution may begin with 100% petroleum ether, followed by gradients of petroleum ether:ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on), and finally with more polar solvents if necessary.
4. Fraction Collection and Analysis:
-
The eluate is collected in a series of fractions.
-
Each fraction is monitored using thin-layer chromatography (TLC) to identify the fractions containing this compound. A suitable solvent system for TLC is typically a mixture of petroleum ether and ethyl acetate.
-
Fractions showing a spot corresponding to this compound are pooled together.
5. Final Purification:
-
The pooled fractions are concentrated under reduced pressure to yield the isolated this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent or by preparative high-performance liquid chromatography (HPLC) if required.
Quantitative Data
While specific yield and purity data for this compound from Murraya koenigii are not extensively reported in the available literature, the following table summarizes the known quantitative data related to its biological activity.
| Biological Activity | Test System | Endpoint | Value (µg/mL) | Reference |
| Anti-inflammatory | Human Prostaglandin H Synthase-1 (hPGHS-1) | IC50 | 109 | [4] |
| Anti-inflammatory | Human Prostaglandin H Synthase-2 (hPGHS-2) | IC50 | 218 | [4] |
| Topoisomerase I Inhibition | Saccharomyces cerevisiae mutant strains | - | 50 (complete inhibition) | |
| Topoisomerase II Inhibition | Saccharomyces cerevisiae mutant strains | - | 50 (complete inhibition) |
Spectroscopic Data for Structural Elucidation
The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy: The definitive structural confirmation of this compound is achieved through ¹H and ¹³C NMR analysis. A study by Ramsewak et al. (1999) reported the isolation and structural confirmation of this compound using these techniques.[4] Researchers should refer to this publication for detailed chemical shift assignments and coupling constants.
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory properties being of particular interest.
Anti-inflammatory Activity: this compound has been shown to inhibit human prostaglandin H synthase isozymes 1 and 2 (hPGHS-1 and hPGHS-2), also known as cyclooxygenases (COX-1 and COX-2).[4] These enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Inhibition of COX enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
Potential Signaling Pathways: While the direct effects of this compound on specific signaling pathways are still under investigation, studies on other carbazole alkaloids isolated from Murraya koenigii provide valuable insights. Some carbazole alkaloids have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6][7] The production of these cytokines is often regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Therefore, it is plausible that this compound exerts its anti-inflammatory effects by modulating these key inflammatory pathways.
Antimicrobial and Topoisomerase Inhibition Activities: In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial activity and the ability to inhibit topoisomerase I and II enzymes.[4] Topoisomerases are essential for DNA replication and repair, making them attractive targets for anticancer and antibacterial drug development.
Experimental Workflows and Signaling Pathways (Visualizations)
To provide a clearer understanding of the processes and potential mechanisms discussed, the following diagrams have been generated.
Conclusion
This compound, a carbazole alkaloid from Murraya koenigii, presents a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory and antimicrobial drug discovery. This technical guide has provided an overview of its natural source, detailed methodologies for its extraction and isolation, and a summary of its known biological activities. The elucidation of its precise mechanism of action, particularly its interaction with key inflammatory signaling pathways such as NF-κB and MAPK, warrants further investigation. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities. | Semantic Scholar [semanticscholar.org]
Murrayanol: A Comprehensive Technical Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol, a carbazole alkaloid predominantly isolated from the leaves, roots, and fruits of Murraya koenigii (commonly known as the curry tree), has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Belonging to the Rutaceae family, Murraya koenigii has a long history of use in traditional medicine, particularly in the Ayurvedic system. Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, with this compound being a key constituent responsible for a range of potent biological effects. This technical guide provides an in-depth review of the diverse biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. Its mechanism of action is comparable to that of nonsteroidal anti-inflammatory drugs (NSAIDs), targeting the cyclooxygenase (COX) enzymes.
Quantitative Data for Anti-inflammatory Activity
| Target Enzyme | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| hPGHS-1 (COX-1) | 109 | Indomethacin | 1.2 |
| hPGHS-2 (COX-2) | 218 | Indomethacin | 0.8 |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on the activity of human prostaglandin H synthase-1 (hPGHS-1) and -2 (hPGHS-2), also known as COX-1 and COX-2.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)
-
Test compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference compound: Indomethacin
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and TMPD in the wells of a microplate.
-
Add various concentrations of this compound or the reference compound (indomethacin) to the wells. A solvent control (e.g., DMSO) is also included.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over a set period using a microplate reader in kinetic mode. The rate of TMPD oxidation is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of this compound and the reference compound relative to the solvent control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Topoisomerase Inhibition
This compound exhibits inhibitory activity against both topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and transcription. This activity suggests its potential as an anticancer agent.
Quantitative Data for Topoisomerase Inhibition
| Target Enzyme | Concentration for Complete Inhibition (µg/mL) |
| Topoisomerase I | 50 |
| Topoisomerase II | 50 |
Experimental Protocol: Topoisomerase Inhibition Assay (Yeast Mutant Strain)
Objective: To assess the inhibitory effect of this compound on topoisomerase I and II using Saccharomyces cerevisiae mutant strains that are hypersensitive to topoisomerase inhibitors.
Materials:
-
S. cerevisiae mutant strains deficient in DNA repair mechanisms, making them sensitive to DNA-damaging agents.
-
Yeast extract-peptone-dextrose (YPD) agar plates.
-
Test compound: this compound (dissolved in a suitable solvent).
-
Positive control: Camptothecin (for topoisomerase I) or Etoposide (for topoisomerase II).
-
Negative control: Solvent.
Procedure:
-
Culture the S. cerevisiae mutant strains in YPD broth to a suitable cell density.
-
Prepare a series of YPD agar plates containing different concentrations of this compound.
-
Spot a standardized number of yeast cells onto the surface of the agar plates.
-
Incubate the plates at an appropriate temperature (e.g., 30°C) for a period sufficient for visible growth to appear in the control plates.
-
Observe and record the growth of the yeast colonies on each plate.
-
The minimum concentration of this compound that completely inhibits the growth of the yeast is determined.
Experimental Workflow: Topoisomerase Inhibition Assay
Caption: Workflow for assessing topoisomerase inhibition using a yeast-based assay.
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.
Quantitative Data for Antimicrobial Activity
| Microorganism | MIC100 (µg/mL) |
| Staphylococcus aureus | 25 |
| Streptococcus pyogenes | 25 |
| Candida krusei | 100 |
| Escherichia coli | 100 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms using the broth microdilution method.
Materials:
-
Test microorganisms (bacterial and fungal strains).
-
Appropriate culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound: this compound.
-
Standard antibiotics/antifungals (positive controls).
-
96-well microtiter plates.
-
Spectrophotometer (for measuring optical density).
Procedure:
-
Prepare a stock solution of this compound and serially dilute it in the appropriate culture medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no this compound) and a negative control (medium only).
-
Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a defined period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.
Mosquitocidal Activity
This compound has shown potent mosquitocidal effects, particularly against the larvae of Aedes aegypti, the primary vector for dengue fever, Zika virus, and chikungunya.
Quantitative Data for Mosquitocidal Activity
| Mosquito Species | Larval Stage | Concentration for 100% Mortality (µg/mL) |
| Aedes aegypti | Not specified | 12.5 |
Experimental Protocol: Larvicidal Bioassay
Objective: To evaluate the larvicidal activity of this compound against Aedes aegypti larvae.
Materials:
-
Late third or early fourth instar larvae of Aedes aegypti.
-
Test compound: this compound.
-
Solvent (e.g., ethanol or acetone).
-
Dechlorinated water.
-
Beakers or small glass containers.
-
Pipettes.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a range of test concentrations by diluting the stock solution in dechlorinated water.
-
Place a specific number of larvae (e.g., 20-25) in beakers containing a defined volume of the test solution (e.g., 100 mL).
-
A control group is set up with the solvent and dechlorinated water.
-
Record the larval mortality after a specific exposure time (e.g., 24 hours). Larvae are considered dead if they are immobile and do not respond to probing.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration to kill 50% of the larvae) and LC90 values using probit analysis.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. Its mechanisms of action in this context are multifaceted, involving the inhibition of acetylcholinesterase (AChE), a key enzyme in the degradation of the neurotransmitter acetylcholine, and the inhibition of amyloid-beta (Aβ) fibrillization, a hallmark of Alzheimer's disease.
Quantitative Data for Neuroprotective Effects
| Activity | IC50 (µg/mL) |
| Acetylcholinesterase (AChE) Inhibition | ~0.2 |
| Activity | Inhibition Percentage |
| Aβ-fibrillization Inhibition | 40.83 ± 0.30% |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development.
-
Test compound: this compound.
-
Reference inhibitor: Galantamine.
-
Phosphate buffer (pH 8.0).
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB, and different concentrations of this compound or the reference inhibitor.
-
Add the AChE enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Neuroprotection
Caption: this compound's dual neuroprotective mechanisms.
Conclusion
This compound, a carbazole alkaloid from Murraya koenigii, exhibits a remarkable spectrum of biological activities, including anti-inflammatory, topoisomerase inhibitory, antimicrobial, mosquitocidal, and neuroprotective effects. The quantitative data and detailed experimental protocols presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for a variety of diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile. The signaling pathways and experimental workflows provided herein offer a foundational understanding for future investigations into this promising natural product.
Initial Structural Characterization of Murrayanol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the initial chemical characterization of Murrayanol, a carbazole alkaloid isolated from Murraya koenigii.[1][2] It consolidates key physicochemical data, spectroscopic information, and the experimental methodologies employed for its structural elucidation.
Physicochemical and Spectroscopic Data
The initial characterization of this compound established it as a C-prenylated carbazole alkaloid.[2][3] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉NO₂ | [2] |
| Molecular Weight | 363.49 g/mol | [2] |
| CAS Number | 144525-81-5 | [2] |
| Compound Type | Natural Carbazole Alkaloid | [2] |
| Natural Source | Murraya koenigii (L.) Spreng | [1][2] |
| IUPAC Name | 1-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol | [3] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
The structural framework of this compound was primarily elucidated through extensive NMR spectroscopy. The following table presents the chemical shifts (δ) for the proton (¹H) and carbon (¹³C) atoms. Data has been compiled from published findings.[4]
| Position | δH (ppm) | δC (ppm) | Key HMBC Correlations (H → C) |
| Carbazole Core | |||
| 1 | - | 105.3 | H-2', H-4 |
| 2 | - | 153.2 | H-4, H-10, H-10' |
| 3 | - | 118.4 | H-4, H-10 |
| 4 | 7.50 (s) | 119.6 | C-2, C-4a, C-9a |
| 4a | - | 114.9 | H-4, H-5 |
| 4b | - | 127.1 | H-5, H-8 |
| 5 | 7.86 (s) | 119.9 | C-4a, C-6, C-8a |
| 6 | 7.48 (s) | 113.5 | C-4b, C-7, C-8 |
| 7 | 7.27 (s) | 123.0 | C-5, C-8a |
| 8 | 7.16 (s) | 119.4 | C-4b, C-6, C-9a |
| 8a | - | 142.3 | H-5, H-7 |
| 9 | - | - | - |
| 9a | - | 140.6 | H-4, H-8 |
| 10 (C-3 Me) | 2.36 (s) | 15.4 | C-2, C-3, C-4 |
| Geranyl Side Chain | |||
| 1' | 3.32 (d) | 36.8 | C-1, C-2, C-2', C-3' |
| 2' | 3.83 (t) | 72.1 | C-1, C-3', C-4', C-10' |
| 3' | - | 79.4 | H-1', H-2', H-4', H-10' |
| 4' | 1.73, 1.52 (m) | 35.9 | C-2', C-5', C-6' |
| 5' | 1.21, 1.04 (m) | 21.4 | C-4', C-6', C-7' |
| 6' | 2.19 (m) | 49.4 | C-4', C-5', C-7', C-8', C-9' |
| 7' | - | 60.5 | H-6', H-8', H-9' |
| 8' | 1.93 (s) | 30.1 | C-6', C-7', C-9' |
| 9' | 1.29 (s) | 23.0 | C-6', C-7', C-8' |
| 10' (C-3' Me) | 1.49 (s) | 24.9 | C-2', C-3', C-4' |
| Other | |||
| -OH | 1.55 (s) | - | - |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound follows a standard phytochemical workflow for non-polar alkaloids from plant material.
-
Extraction: Air-dried and powdered leaves of Murraya koenigii are subjected to exhaustive extraction with a non-polar solvent, typically methanol or acetone, at room temperature.[5] The resulting mixture is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with an acidic aqueous solution (e.g., 5% HCl) to protonate and extract the basic alkaloids into the aqueous phase. The aqueous layer is then separated, basified with a base (e.g., NH₄OH) to a pH of 9-10, and re-extracted with a solvent like chloroform or dichloromethane to recover the crude alkaloid fraction.[6]
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. Elution is performed using a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.[4]
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation Methodologies
The definitive structure of this compound was established using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula (C₂₄H₂₉NO₂).[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. Characteristic peaks would indicate the presence of an N-H bond (from the carbazole indole moiety), an O-H bond (hydroxyl group), C-H bonds (aromatic and aliphatic), and C=C bonds (aromatic ring and geranyl chain).[6]
-
1D NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include aromatic protons on the carbazole core, olefinic protons, and methyl singlets corresponding to the geranyl side chain and the methyl group on the aromatic ring.
-
¹³C NMR: Determines the number of distinct carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).
-
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): Establishes direct one-bond correlations between protons and the carbon atoms they are attached to.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton and positioning substituents. For instance, the correlation between the geranyl chain's H-2' proton and the carbazole core's C-1 carbon confirms the attachment point.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, aiding in the determination of stereochemistry and conformation.[4]
-
-
Chemical Derivatization: The structure can be further confirmed through chemical reactions. For example, acetylation of the hydroxyl group would result in a corresponding shift in the NMR spectrum, confirming its presence.[4]
Visualizations of Experimental and Logical Workflows
Experimental Workflow for this compound Characterization
The following diagram illustrates the sequential process from the plant source to the final structural determination of this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
Logical Relationships in Structural Elucidation
This diagram shows how different spectroscopic data points are integrated to deduce the final chemical structure of this compound.
Caption: Logical connections between spectroscopic data for this compound's structure.
References
- 1. ALKALOIDAL CONSTITUENTS OF MURRAYA-KOENIGII - ISOLATION AND STRUCTURAL ELUCIDATION OF NOVEL BINARY CARBAZOLEQUINONES AND CARBAZOLE ALKALOIDS [hero.epa.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]
Murrayanol: A Phytochemical and Pharmacological Whitepaper on a Promising Carbazole Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayanol, a carbazole alkaloid predominantly isolated from Murraya koenigii, has emerged as a significant phytochemical with a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, detailing its phytochemical context, isolation and characterization, and its multifaceted pharmacological roles. The document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its potential mechanisms of action through signaling pathway diagrams. This whitepaper is intended to serve as a foundational resource for researchers and professionals in phytochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Introduction to this compound as a Carbazole Alkaloid
This compound is a naturally occurring carbazole alkaloid found in various parts of the plant Murraya koenigii (Linn.) Spreng, commonly known as the curry tree.[1][2] The genus Murraya belongs to the Rutaceae family and is a rich source of structurally diverse carbazole alkaloids, which are characterized by a core carbazole nucleus.[2][3] These compounds have garnered significant scientific interest due to their wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][3] this compound, in particular, has been identified as a contributor to the medicinal properties of M. koenigii.[1]
Phytochemistry of this compound
Occurrence and Isolation
This compound is primarily extracted from the leaves, roots, and fruits of Murraya koenigii.[2] The isolation of this compound typically involves solvent extraction of the plant material followed by chromatographic separation.
Experimental Protocol: General Isolation of Carbazole Alkaloids from Murraya koenigii
This protocol is a representative method for the isolation of carbazole alkaloids, including this compound, from M. koenigii leaves.
-
Plant Material and Extraction:
-
Dried and powdered leaves of M. koenigii are defatted with petroleum ether using a Soxhlet apparatus.
-
The defatted plant material is then subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.[4]
-
The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in a 5% hydrochloric acid solution to protonate the basic alkaloid nitrogen.
-
This aqueous acidic solution is then washed with a non-polar solvent like diethyl ether or chloroform to remove non-alkaloidal impurities.
-
The acidic aqueous layer is then basified with a base such as ammonium hydroxide to a pH of 9-10.
-
The free carbazole alkaloids are then extracted with a solvent like chloroform or ethyl acetate.
-
The organic layer is washed with distilled water, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid mixture.
-
-
Chromatographic Purification:
-
The crude alkaloid mixture is subjected to column chromatography for the separation of individual compounds.
-
The stationary phase is typically silica gel (60-120 mesh) or alumina.
-
A gradient elution is performed using a combination of non-polar and polar solvents, such as a gradient of petroleum ether and ethyl acetate, or benzene and chloroform.[4]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Benzene: Chloroform, 1:1) and visualized under UV light or with a spraying reagent like concentrated sulfuric acid.[4]
-
Fractions containing compounds with similar Rf values are pooled and further purified by repeated column chromatography or preparative TLC to yield pure this compound.
-
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from Murraya koenigii leaves.
Structural Elucidation
The structure of this compound is elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Spectroscopic Data Interpretation:
-
¹H-NMR: Provides information about the number and types of protons in the molecule, as well as their neighboring protons through spin-spin coupling.
-
¹³C-NMR: Shows the number of unique carbon atoms and their chemical environments.
-
2D-NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation.
While a complete, publicly available assigned spectrum for this compound is not readily found, the general approach involves comparing the obtained spectral data with that of known carbazole alkaloids and using 2D NMR to confirm the connectivity.
Pharmacological Role of this compound
This compound exhibits a range of biological activities that are of significant interest for drug development.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1]
Table 1: Anti-inflammatory Activity of this compound
| Assay | Target | IC₅₀ (µg/mL) | Reference |
| Anti-inflammatory | hPGHS-1 (COX-1) | 109 | [1] |
| Anti-inflammatory | hPGHS-2 (COX-2) | 218 | [1] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol is a representative method for assessing the in vitro inhibition of COX-1 and COX-2 by this compound.
-
Reagents and Materials: Ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), reaction buffer, this compound, and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the appearance of oxidized TMPD at 590 nm using a plate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (without inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Topoisomerase Inhibition
This compound has been shown to inhibit both topoisomerase I and topoisomerase II, suggesting its potential as an anticancer agent.[1]
Table 2: Topoisomerase Inhibition by this compound
| Assay | Target | Concentration for Complete Inhibition (µg/mL) | Organism | Reference |
| Topoisomerase Inhibition | Topoisomerase I & II | 50 | S. cerevisiae mutant strains | [1] |
Experimental Protocol: Topoisomerase I and II Inhibition Assay (Yeast-based)
This protocol describes a method to assess topoisomerase inhibition using Saccharomyces cerevisiae mutant strains.
-
Yeast Strains: Utilize S. cerevisiae strains that are hypersensitive to topoisomerase inhibitors. These strains often have mutations in genes involved in DNA repair or cell wall integrity.
-
Assay Procedure:
-
Prepare a culture of the yeast mutant strain.
-
In a 96-well plate, add different concentrations of this compound to the yeast culture.
-
Incubate the plate at an appropriate temperature (e.g., 30°C).
-
Monitor the growth of the yeast cells over time by measuring the optical density at 600 nm (OD₆₀₀).
-
A known topoisomerase inhibitor (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II) is used as a positive control.
-
The concentration of this compound that completely inhibits yeast growth indicates its topoisomerase inhibitory activity.
-
Antimicrobial Activity
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]
Table 3: Antimicrobial Activity of this compound
| Organism | Type | MIC₁₀₀ (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 25 | [1] |
| Streptococcus pyogenes | Gram-positive | 25 | [1] |
| Candida krusei | Fungus | 100 | [1] |
| Escherichia coli | Gram-negative | 100 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines the determination of the MIC of this compound against various microorganisms.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Mosquitocidal Activity
This compound has shown potent mosquitocidal effects, particularly against the larvae of Aedes aegypti, the vector for dengue fever.[1]
Table 4: Mosquitocidal Activity of this compound
| Organism | Activity | Concentration for 100% Mortality (µg/mL) | Reference |
| Aedes aegypti | Larvicidal | 12.5 | [1] |
Experimental Protocol: Larvicidal Bioassay (WHO Guidelines)
This protocol is based on the World Health Organization (WHO) standard method for larvicidal testing.
-
Test Organism: Use late third or early fourth instar larvae of Aedes aegypti.
-
Assay Procedure:
-
Prepare a series of concentrations of this compound in water. A small amount of a suitable solvent like DMSO may be used for initial dissolution.
-
In beakers or cups, add a specific number of larvae (e.g., 20-25) to a defined volume of the test solution (e.g., 100 mL).
-
A control group with water and the solvent (if used) is also prepared.
-
Record the number of dead larvae after 24 and 48 hours of exposure.
-
The percentage of mortality is calculated and corrected for control mortality using Abbott's formula if necessary.
-
Potential Mechanisms of Action and Signaling Pathways
While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, studies on related carbazole alkaloids from M. koenigii suggest potential involvement in key cellular pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Carbazole alkaloids from M. koenigii have been shown to inhibit this pathway.
Potential Role of this compound in the PI3K/Akt/mTOR Pathway
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is linked to various inflammatory diseases and cancer.
Potential Role of this compound in the NF-κB Signaling Pathway
Caption: Potential inhibitory effects of this compound on the NF-κB signaling pathway.
Conclusion and Future Directions
This compound, a carbazole alkaloid from Murraya koenigii, exhibits a compelling profile of biological activities, including anti-inflammatory, topoisomerase inhibitory, antimicrobial, and mosquitocidal effects. The data presented in this whitepaper underscore its potential as a lead compound for the development of new therapeutic agents.
Future research should focus on several key areas:
-
Optimization of Isolation Protocols: Development of a high-yield, scalable method for the isolation of this compound.
-
Comprehensive Pharmacological Profiling: In-depth studies to elucidate the mechanisms of action for its various biological activities, including direct experimental validation of its effects on signaling pathways.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to identify compounds with enhanced potency and selectivity.
This in-depth technical guide serves as a valuable resource to stimulate and guide further research into the promising therapeutic applications of this compound.
References
The Discovery and Scientific Journey of Murrayanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayanol, a carbazole alkaloid first isolated from the leaves of Murraya koenigii (Linn) Spreng, commonly known as the curry tree, has emerged as a compound of significant interest in natural products research. First reported in 1999, this natural product has demonstrated a spectrum of biological activities, including anti-inflammatory, antimicrobial, mosquitocidal, and topoisomerase inhibitory effects. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on presenting quantitative data, detailed experimental protocols, and the underlying biological pathways.
Discovery and History
The discovery of this compound was the result of a bioassay-guided fractionation of an acetone extract of fresh Murraya koenigii leaves. In a seminal 1999 paper published in the Journal of Agricultural and Food Chemistry, Ramsewak et al. reported the isolation and characterization of three bioactive carbazole alkaloids: mahanimbine, mahanine, and the novel compound, this compound.[1] The isolation was guided by the extract's notable biological activities, prompting a detailed investigation into its chemical constituents. The structure of this compound was elucidated using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR).[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C24H29NO2 | [2] |
| CAS Number | 144525-81-5 | [3] |
Biological Activities and Quantitative Data
This compound has been evaluated for several biological activities, with quantitative data available for its anti-inflammatory, antimicrobial, and topoisomerase inhibitory effects.
Table 1: Summary of Quantitative Biological Activity Data for this compound
| Activity | Assay | Target/Organism | Result | Reference |
| Anti-inflammatory | Prostaglandin H Synthase Isozyme Assay | hPGHS-1 (COX-1) | IC50: 109 µg/mL | [1] |
| Prostaglandin H Synthase Isozyme Assay | hPGHS-2 (COX-2) | IC50: 218 µg/mL | [1] | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | MIC100: 25 µg/mL | [3] |
| Minimum Inhibitory Concentration (MIC) | Streptococcus pyogenes | MIC100: 25 µg/mL | [3] | |
| Minimum Inhibitory Concentration (MIC) | Candida krusei | MIC100: 100 µg/mL | [3] | |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | MIC100: 100 µg/mL | [3] | |
| Topoisomerase Inhibition | Yeast Mutant Assay | Saccharomyces cerevisiae (Topoisomerase I mutant) | Complete inhibition at 50 µg/mL | [3] |
| Yeast Mutant Assay | Saccharomyces cerevisiae (Topoisomerase II mutant) | Complete inhibition at 50 µg/mL | [3] | |
| Mosquitocidal | Larvicidal Assay | Aedes aegypti | 100% mortality at 12.5 µg/mL | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Isolation and Structure Elucidation of this compound
The isolation of this compound was achieved through a multi-step extraction and chromatographic process.[1][4]
Workflow for the Isolation of this compound
Protocol:
-
Plant Material and Extraction: Fresh leaves of Murraya koenigii are collected and washed. The leaves are then macerated with acetone at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude acetone extract.[4][5]
-
Fractionation: The crude acetone extract is partitioned with petroleum ether. The petroleum ether fraction is collected and concentrated.[4]
-
Column Chromatography: The concentrated petroleum ether fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or other techniques like preparative TLC until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including UV-Vis, IR, Mass Spectrometry, and 1D and 2D NMR (1H, 13C, COSY, HMQC, HMBC).[4]
Anti-inflammatory Activity Assay (hPGHS-1 and hPGHS-2)
The anti-inflammatory activity of this compound was determined by its ability to inhibit the cyclooxygenase enzymes, COX-1 (hPGHS-1) and COX-2 (hPGHS-2).[1]
Protocol:
-
Enzyme Preparation: Recombinant human PGHS-1 and PGHS-2 are expressed and purified.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing the enzyme, a heme cofactor, and a reducing agent.
-
Inhibition Assay: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement: The enzyme activity is measured by monitoring the initial rate of oxygen uptake using an oxygen electrode or by quantifying the production of prostaglandins using methods like ELISA or radioimmunoassay.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from a dose-response curve.
Topoisomerase I and II Inhibition Assay
The inhibitory activity of this compound against topoisomerase I and II can be assessed using a yeast-based assay or in vitro DNA relaxation/decatenation assays.[3][6][7][8]
Protocol (Yeast-based Assay):
-
Yeast Strains: Saccharomyces cerevisiae strains that are hypersensitive to topoisomerase I or II inhibitors are used. These strains often have mutations in genes involved in DNA repair.
-
Culture and Treatment: The yeast cells are grown in a suitable liquid medium to a specific density. The cells are then treated with various concentrations of this compound.
-
Growth Inhibition Assessment: The growth of the yeast cells is monitored over time by measuring the optical density at 600 nm (OD600).
-
Endpoint: Complete inhibition is noted as the concentration at which no cell growth is observed.
Workflow for Topoisomerase Inhibition Assay
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][9][10][11]
Protocol (Broth Microdilution Method):
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Serial Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.
Mosquitocidal Activity Assay
The mosquitocidal activity of this compound is typically evaluated against the larval stages of mosquitoes.[3][12][13]
Protocol:
-
Test Organism: Late third or early fourth instar larvae of Aedes aegypti are used.
-
Test Solutions: Various concentrations of this compound are prepared in water. A control group with no this compound is also included.
-
Exposure: A specific number of larvae (e.g., 20-25) are placed in beakers containing the test solutions.
-
Mortality Assessment: Larval mortality is recorded after a specific exposure period (e.g., 24 hours). Larvae are considered dead if they are unresponsive to gentle probing.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the concentration that causes 100% mortality is determined.
Potential Signaling Pathways
While the precise molecular mechanisms and signaling pathways directly targeted by this compound are still under investigation, research on related carbazole alkaloids and extracts from Murraya koenigii suggests potential involvement of key cellular signaling cascades.
Anti-inflammatory Action and NF-κB Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16][17][18][19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2. It is plausible that this compound's inhibition of COX-2 is, at least in part, due to the suppression of the NF-κB pathway.
Hypothesized NF-κB Inhibition by this compound
Topoisomerase Inhibition and Cell Cycle Control
Topoisomerases are essential enzymes for DNA replication and transcription. Their inhibition leads to DNA damage and can trigger cell cycle arrest and apoptosis. The inhibitory action of this compound on both topoisomerase I and II suggests its potential as an anticancer agent. This activity could be linked to the activation of DNA damage response pathways and modulation of cell survival pathways like PI3K/Akt/mTOR and MAPK.[15][20][21][22][23][24][25][26][27][28]
Potential Downstream Effects of Topoisomerase Inhibition
Future Directions
While the initial discovery of this compound has unveiled its promising biological activities, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Mechanism of Action: Detailed studies are needed to pinpoint the specific molecular targets of this compound and to confirm its effects on signaling pathways such as NF-κB, PI3K/Akt, and MAPK in relevant cell and animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective inhibitors for specific therapeutic targets.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation, cancer, and infectious diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Clinical Trials: Should preclinical studies yield positive results, well-designed clinical trials will be the ultimate step in translating the therapeutic potential of this compound into clinical applications.
Conclusion
This compound, a carbazole alkaloid from Murraya koenigii, represents a valuable lead compound in natural product-based drug discovery. Its diverse biological activities, including anti-inflammatory, antimicrobial, and topoisomerase inhibitory effects, underscore its potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, biological evaluation, and experimental methodologies associated with this compound, offering a foundation for further research and development in this exciting area.
References
- 1. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]
- 5. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mosquitocidal Activity of the Methanolic Extract of Annickia chlorantha and Its Isolated Compounds against Culex pipiens, and Their Impact on the Non-Target Organism Zebrafish, Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mosquitocidal activity of isoxazoline derivatives afoxolaner, lotilaner, and fluralaner are not affected by mosquito sugar or antibiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Extract of Murraya koenigii selectively causes genomic instability by altering redox-status via targeting PI3K/AKT/Nrf2/caspase-3 signaling pathway in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. phytojournal.com [phytojournal.com]
- 25. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia [mdpi.com]
Murrayanol: A Technical Whitepaper on its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol is a naturally occurring carbazole alkaloid isolated from Murraya koenigii, commonly known as the curry tree.[1][2] Carbozale alkaloids from this plant have been traditionally used in medicine for various purposes, including the treatment of inflammation, bruises, and skin eruptions.[3][4] this compound itself has demonstrated a range of biological activities, including antimicrobial and topoisomerase I and II inhibitory effects.[5] However, its most compelling therapeutic promise lies in its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the existing research on this compound's anti-inflammatory properties, its mechanism of action, and the experimental protocols used to elucidate these effects.
Mechanism of Action: Inhibition of Key Inflammatory Pathways
Inflammation is a complex biological response involving various signaling pathways and mediators. Key pathways implicated in the inflammatory process include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[6][7][8] These genes encode proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which in turn produce inflammatory mediators like prostaglandins and nitric oxide.[9][10]
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][11] Specifically, it has been shown to inhibit both human prostaglandin H synthase isozyme 1 (hPGHS-1 or COX-1) and isozyme 2 (hPGHS-2 or COX-2).[5] While COX-1 is a constitutive enzyme involved in housekeeping functions, COX-2 is inducible and its expression is upregulated during inflammation, making it a key target for anti-inflammatory drugs.[10][12] By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, which are key mediators of pain and inflammation.
Furthermore, related carbazole alkaloids from Murraya koenigii have been shown to suppress the translocation of NF-κB and inhibit the MAPK signaling pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][11][13] This suggests that this compound may share a similar, multi-targeted mechanism of action.
Data Presentation: Quantitative Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Target | IC50 Value | Source |
| Anti-inflammatory Assay | Human Prostaglandin H Synthase-1 (hPGHS-1 / COX-1) | 109 µg/mL | [5] |
| Anti-inflammatory Assay | Human Prostaglandin H Synthase-2 (hPGHS-2 / COX-2) | 218 µg/mL | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Murraya koenigii Extracts and Alkaloids
| Model | Treatment | Dose | % Inhibition of Paw Edema | Time Point | Source |
| Carrageenan-induced paw edema | Pet ether extract (PMK) | 300 mg/kg | 62.50% | 3 h | [14] |
| Carrageenan-induced paw edema | Alkaloids (AMK) | 300 mg/kg | 71.87% | 3 h | [14] |
| Carrageenan-induced paw edema | Methanol extract | 400 mg/kg | Significant (P < 0.001) reduction | - | [15][16] |
| Carrageenan-induced paw edema | Aspirin (Standard) | 100 mg/kg | 72.91% | 3 h | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the anti-inflammatory potential of this compound and related compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200g) are typically used.[3]
-
Grouping: Animals are divided into control, standard (e.g., Aspirin or Indomethacin), and test groups (receiving different doses of the extract or compound).
-
Administration: The test compound or vehicle is administered orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[15][16]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[14][15]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.[11]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, a carbazole alkaloid from Murraya koenigii, possesses significant anti-inflammatory properties. Its mechanism of action appears to be multi-faceted, involving the direct inhibition of COX enzymes and potentially the modulation of key inflammatory signaling pathways like NF-κB and MAPK. The quantitative data, although limited for the isolated compound, is promising and supports the traditional use of Murraya koenigii for inflammatory conditions.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
In-depth in vivo studies using purified this compound to establish a clear dose-response relationship and assess its efficacy in various chronic inflammation models.
-
Comprehensive mechanistic studies to fully elucidate its effects on the NF-κB and MAPK pathways and identify its direct molecular targets.
-
Pharmacokinetic and toxicological profiling to evaluate its safety and bioavailability.
-
Structure-activity relationship (SAR) studies to synthesize more potent and selective analogues.
Continued investigation into this compound and its derivatives could lead to the development of novel and effective anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of Murraya koenigii Spreng onexperimental animals | Semantic Scholar [semanticscholar.org]
- 4. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and its Primary Bioactive Compounds | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biodragon.cn [biodragon.cn]
- 14. scispace.com [scispace.com]
- 15. Anti-inflammatory activity of leaves extracts of Murraya Koenigii L [hero.epa.gov]
- 16. researchgate.net [researchgate.net]
understanding the basic mechanism of action of Murrayanol
An In-Depth Technical Guide on the Core Mechanism of Action of Murrayanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring carbazole alkaloid isolated from Murraya koenigii, has demonstrated a diverse range of biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the fundamental mechanism of action of this compound, focusing on its anti-inflammatory, enzyme inhibitory, and neuroprotective properties. This document summarizes key quantitative data, outlines detailed experimental protocols for the assays cited, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Carbazole alkaloids, a class of heterocyclic aromatic compounds, are known for their wide spectrum of pharmacological effects. This compound, isolated from the leaves, roots, and fruits of Murraya koenigii (commonly known as the curry tree), has emerged as a promising bioactive molecule.[1] Its structure, characterized by a carbazole nucleus, contributes to its ability to interact with various biological targets. This guide delves into the core mechanisms through which this compound exerts its effects, providing a foundation for further research and drug development endeavors.
Core Mechanisms of Action
This compound's biological activities are multifaceted, stemming from its ability to interact with and modulate several key cellular enzymes and signaling pathways. The primary mechanisms of action identified to date include anti-inflammatory effects through the inhibition of prostaglandin synthesis, inhibition of topoisomerases, and neuroprotective actions via acetylcholinesterase inhibition and reduction of amyloid-beta fibrillization.
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting human prostaglandin H synthase isozymes 1 and 2 (hPGHS-1 and hPGHS-2), also known as cyclooxygenases (COX-1 and COX-2).[2][3][4] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound effectively reduces the production of pro-inflammatory prostaglandins.
Topoisomerase Inhibition
A significant aspect of this compound's bioactivity is its ability to inhibit topoisomerase I and II.[2] Topoisomerases are essential enzymes that manage the topological state of DNA, playing crucial roles in DNA replication, transcription, and chromosome segregation. Their inhibition leads to DNA damage and can trigger apoptosis, making topoisomerase inhibitors valuable as anticancer agents. This compound's complete inhibition of both topoisomerase I and II at a concentration of 50 µg/mL in Saccharomyces cerevisiae mutant strains highlights its potential in this area.
Neuroprotective Effects
Recent studies have shed light on the neuroprotective potential of this compound. It demonstrates significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease. Furthermore, this compound has been shown to reduce the fibrillization of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology.[5][6]
Antimicrobial and Mosquitocidal Activities
In addition to its effects on mammalian cells, this compound has demonstrated antimicrobial and mosquitocidal activities.[2] It exhibits inhibitory effects against various bacteria and fungi and shows significant mortality against the mosquito species Aedes aegyptii.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activities, providing a clear comparison of its potency across different targets.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Organism/System | IC50 / Activity | Reference |
| hPGHS-1 (COX-1) | Human | 109 µg/mL | [2] |
| hPGHS-2 (COX-2) | Human | 218 µg/mL | |
| Topoisomerase I | S. cerevisiae | Complete inhibition at 50 µg/mL | |
| Topoisomerase II | S. cerevisiae | Complete inhibition at 50 µg/mL | [2] |
| Acetylcholinesterase (AChE) | Electrophorus electricus | ~0.2 µg/mL | [5] |
Table 2: Antimicrobial and Mosquitocidal Activity of this compound
| Organism | Activity | Concentration | Reference |
| Candida krusei | MIC100 | 100 µg/mL | [2] |
| Escherichia coli | MIC100 | 100 µg/mL | [2] |
| Staphylococcus aureus | MIC100 | 25 µg/mL | [2] |
| Streptococcus pyogenes | MIC100 | 25 µg/mL | [2] |
| Aedes aegyptii | Mortality | 100% | 12.5 µg/mL |
Table 3: Neuroprotective Activity of this compound
| Activity | Assay | Result | Reference |
| Aβ Fibrillization Inhibition | Thioflavin T assay | 40.83 ± 0.30% | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of the standard methods used in the field and provide a framework for replicating and expanding upon the research on this compound.
hPGHS-1 and hPGHS-2 (COX-1 and COX-2) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of a compound on COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (co-substrate)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of this compound (or solvent control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of TMPD oxidation is proportional to the peroxidase activity of COX.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Topoisomerase I and II Inhibition Assay using S. cerevisiae
This protocol outlines a method to assess topoisomerase inhibition using yeast strains that are hypersensitive to topoisomerase poisons.
Materials:
-
Saccharomyces cerevisiae strains mutant in genes involved in DNA repair (e.g., rad52) to enhance sensitivity to topoisomerase inhibitors.
-
Yeast growth medium (e.g., YPD)
-
Test compound (this compound)
-
Topoisomerase inhibitors as positive controls (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II)
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Grow the yeast cultures to the mid-logarithmic phase in YPD medium.
-
Dilute the cultures to a specific OD600 (e.g., 0.1).
-
In a 96-well plate, add the diluted yeast culture to wells containing serial dilutions of this compound or the positive control. Include a solvent control.
-
Incubate the plates at 30°C for a defined period (e.g., 24-48 hours).
-
Measure the optical density at 600 nm to determine cell growth.
-
The concentration of the compound that completely inhibits yeast growth is determined.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for determining AChE activity.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add various concentrations of this compound (or solvent control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value as described in the COX inhibition assay.
Amyloid-Beta (Aβ) Fibrillization Inhibition Assay
This protocol uses Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to monitor Aβ aggregation.
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (this compound)
-
96-well black plate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a solution of Aβ peptide in the assay buffer.
-
In a 96-well black plate, mix the Aβ solution with various concentrations of this compound (or solvent control).
-
Add ThT to each well.
-
Incubate the plate at 37°C with gentle shaking to promote fibrillization.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.
-
An increase in fluorescence indicates the formation of amyloid fibrils.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with this compound to the control at a specific time point (e.g., the plateau phase of the control aggregation).
Signaling Pathways and Visualizations
The inhibitory actions of this compound on key enzymes suggest its involvement in several critical signaling pathways. While direct studies on this compound's impact on these pathways are still emerging, inferences can be drawn from its known activities and the established roles of its targets.
Pro-Inflammatory Signaling Pathway
This compound's inhibition of COX enzymes directly impacts the synthesis of prostaglandins, which are key players in the inflammatory response. This action can indirectly influence downstream signaling cascades that are activated by prostaglandins, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA).
References
- 1. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
Murrayanol as a Topoisomerase I and II Inhibitor: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies used to evaluate murrayanol, a natural carbazole alkaloid, as a potential inhibitor of topoisomerase I and II. While preliminary studies indicate that this compound exhibits inhibitory activity against both topoisomerase I and II at a concentration of 50 µg/mL in Saccharomyces cerevisiae mutant strains, this document outlines the standard enzymatic and cellular assays required to thoroughly characterize its inhibitory profile.[1] This guide details the experimental protocols, data presentation formats, and relevant signaling pathways to facilitate further research and drug development efforts.
Quantitative Inhibitory Activity of this compound
To robustly quantify the inhibitory potency of this compound against topoisomerase I and II, a series of dose-response experiments should be conducted. The resulting data, typically expressed as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), should be tabulated for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound against Human Topoisomerase I & IIα
| Compound | Topoisomerase I IC50 (µM) | Topoisomerase IIα IC50 (µM) |
| This compound | Data to be determined | Data to be determined |
| Camptothecin (Positive Control) | Reference value | N/A |
| Etoposide (Positive Control) | N/A | Reference value |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h exposure |
| HeLa (Cervical Cancer) | Data to be determined |
| MCF-7 (Breast Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
Experimental Protocols
Detailed below are the standard experimental protocols for assessing the activity of a potential topoisomerase inhibitor like this compound.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Camptothecin (positive control)
-
Nuclease-free water
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel containing ethidium bromide
-
TAE or TBE running buffer
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (final concentration ~20 ng/µL).
-
Aliquot the reaction mixture into individual tubes.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or camptothecin to the respective tubes. Include a no-inhibitor control and a DMSO vehicle control.
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase I enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding STEB buffer and chloroform/isoamyl alcohol. Vortex briefly and centrifuge.
-
Load the aqueous supernatant onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light and quantify the percentage of supercoiled and relaxed DNA in each lane.
-
Calculate the IC50 value from the dose-response curve.
Topoisomerase IIα DNA Decatenation Assay
This assay assesses the ability of topoisomerase IIα to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors will prevent the release of individual minicircles from the network.
Materials:
-
Human Topoisomerase IIα (recombinant)
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Nuclease-free water
-
STEB (Stop Buffer)
-
1% Agarose gel containing ethidium bromide
-
TAE or TBE running buffer
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer and kDNA (final concentration ~10 ng/µL).
-
Aliquot the reaction mixture into individual tubes.
-
Add varying concentrations of this compound or etoposide to the respective tubes. Include appropriate controls.
-
Initiate the reaction by adding human Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding STEB buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network will remain in the well.
-
Visualize and quantify the amount of decatenated DNA.
-
Determine the IC50 value.
DNA Cleavage Assay
This assay determines if this compound acts as a topoisomerase "poison" by stabilizing the covalent DNA-enzyme intermediate, leading to an accumulation of cleaved DNA.
Materials:
-
Topoisomerase I or IIα
-
Supercoiled plasmid DNA
-
Assay buffers as described above
-
This compound
-
Positive controls (Camptothecin for Topo I, Etoposide for Topo II)
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose gel and electrophoresis equipment
Procedure:
-
Set up the topoisomerase reaction as described in the relaxation or decatenation assay.
-
Incubate with this compound and the respective topoisomerase at 37°C for 30 minutes.
-
Add SDS (to a final concentration of 0.2%) and Proteinase K (to a final concentration of 0.1 mg/mL) to digest the enzyme.
-
Incubate for a further 30 minutes at 37°C.
-
Stop the reaction and analyze the DNA by agarose gel electrophoresis. An increase in the amount of nicked (for Topo I) or linear (for Topo II) DNA compared to the control indicates that the compound is a topoisomerase poison.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the topoisomerase inhibition assays.
Caption: Workflow for Topoisomerase I DNA Relaxation Assay.
Caption: Workflow for Topoisomerase II DNA Cleavage Assay.
Potential Signaling Pathway Involvement
Compounds from Murraya koenigii, the plant source of this compound, have been shown to modulate the PI3K/AKT/mTOR signaling pathway. Inhibition of topoisomerases can lead to DNA damage, which can, in turn, influence this critical cell survival pathway. Further investigation is warranted to determine if this compound's cytotoxic effects are mediated, in part, through this pathway.
Caption: Potential modulation of the PI3K/AKT/mTOR pathway by this compound.
Conclusion
This compound presents a promising scaffold for the development of novel anticancer agents targeting topoisomerase I and II. The experimental framework provided in this guide offers a clear path for the detailed characterization of its inhibitory mechanism and potency. By employing these standardized assays and considering its potential impact on key signaling pathways, the therapeutic potential of this compound can be thoroughly evaluated.
References
Foundational Research on the Mosquitocidal Effects of Murrayanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of mosquito-borne diseases, coupled with increasing insecticide resistance, necessitates the exploration of novel and effective mosquitocidal agents. Natural products derived from medicinal plants present a promising avenue for the discovery of new lead compounds. Murraya koenigii, commonly known as the curry tree, has been traditionally used for its various medicinal properties. Phytochemical investigations of this plant have led to the isolation of several bioactive carbazole alkaloids. Among these, Murrayanol has been identified as a potent mosquitocidal agent. This technical guide provides an in-depth overview of the foundational research on the mosquitocidal effects of this compound, including available efficacy data, detailed experimental protocols for its evaluation, and a proposed mechanism of action. While comprehensive quantitative data on isolated this compound is still emerging, this guide consolidates the existing knowledge to support further research and development in this area. One study has shown that this compound exhibits 100% mortality against Aedes aegypti at a concentration of 12.5 µg/mL[1]. Further research has identified this compound as a mosquitocidal compound and an inhibitor of topoisomerase I and II[1].
Quantitative Data on Mosquitocidal Efficacy
The available quantitative data on the mosquitocidal activity of isolated this compound is currently limited. However, studies on crude extracts of Murraya koenigii and other isolated carbazole alkaloids provide strong evidence for the potential of this class of compounds.
Table 1: Mosquitocidal Activity of Isolated this compound
| Compound | Mosquito Species | Concentration (µg/mL) | Mortality Rate (%) | Reference |
| This compound | Aedes aegypti | 12.5 | 100 | [1] |
Table 2: Larvicidal Activity of Murraya koenigii Extracts and Other Isolated Carbazole Alkaloids
| Plant Part/Compound | Solvent/Fraction | Mosquito Species | LC50 (µg/mL) | Reference |
| M. koenigii Leaves | Methanol Extract | Mosquito larvae | 250 | [2] |
| M. koenigii Leaves | Hexane Extract | Mosquito larvae | 450 | [2] |
| Mahanimbine | - | Aedes aegypti | < 3 | [3] |
| Girinimbine | - | Aedes aegypti | < 3 | [3] |
| Murrayacine | - | Aedes aegypti | < 3 | [3] |
| Murrayanine | - | Aedes aegypti | < 3 | [3] |
| Murrayafoline A | - | Aedes aegypti | < 3 | [3] |
Experimental Protocols
The following is a detailed, generalized protocol for conducting a mosquito larvicidal bioassay, based on World Health Organization (WHO) guidelines. This methodology is suitable for evaluating the efficacy of pure compounds such as this compound.[4][5][6]
Mosquito Rearing
-
Species: Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus are commonly used.
-
Colony Maintenance: Mosquito colonies are maintained in a controlled environment with a temperature of 27±2°C, relative humidity of 75-85%, and a photoperiod of 14:10 hours (light:dark).
-
Larval Rearing: Larvae are reared in enamel or plastic trays containing dechlorinated water. They are fed a diet of dog biscuits and yeast powder (3:1 ratio).
-
Adult Maintenance: Adult mosquitoes are housed in cages and provided with a 10% sucrose solution. For egg production, female mosquitoes are allowed to feed on a suitable animal host (e.g., restrained rabbit or guinea pig, following institutional animal ethics committee guidelines).
Preparation of Test Solutions
-
Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., ethanol, acetone, or dimethyl sulfoxide - DMSO).
-
Serial Dilutions: A series of test concentrations are prepared by serial dilution of the stock solution with distilled water. A small amount of emulsifier (e.g., Tween 80 or Triton X-100) may be added to ensure a homogenous solution.
-
Control Solutions: A negative control (distilled water) and a solvent control (distilled water with the same concentration of the solvent used for the stock solution) are also prepared.
Larvicidal Bioassay
-
Test Subjects: Late third or early fourth instar larvae are used for the bioassay.
-
Procedure:
-
Twenty to twenty-five larvae are placed in a beaker or cup containing 200-250 mL of the test solution.
-
Each concentration is tested in at least three to four replicates.
-
The larvae are exposed to the test solutions for 24 hours.
-
Mortality is recorded after the 24-hour exposure period. Larvae are considered dead if they are immobile and do not respond to probing with a needle. Moribund larvae are counted as dead.
-
-
Data Analysis:
-
The percentage mortality is calculated for each concentration.
-
If the mortality in the control group is between 5% and 20%, the observed mortality is corrected using Abbott's formula: Corrected Mortality (%) = [ (Observed Mortality (%) - Control Mortality (%)) / (100 - Control Mortality (%)) ] * 100
-
The LC50 (lethal concentration required to kill 50% of the larvae) and LC90 values are determined by probit analysis of the concentration-mortality data.
-
References
- 1. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. asianpubs.org [asianpubs.org]
- 4. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 5. iris.who.int [iris.who.int]
- 6. microbe-investigations.com [microbe-investigations.com]
The Putative Biosynthesis of Murrayanol in Murraya koenigii: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Molecular Architecture of a Promising Bioactive Carbazole Alkaloid
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of murrayanol, a carbazole alkaloid of significant interest found in the medicinal plant Murraya koenigii (curry tree). This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, phytochemistry, and pharmacology. It outlines a proposed biosynthetic route, summarizes available quantitative data, details necessary experimental protocols for pathway elucidation, and provides visualizations to facilitate understanding.
Introduction
Murraya koenigii is a rich source of structurally diverse carbazole alkaloids, which are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound, a prominent member of this class, has demonstrated notable therapeutic potential. Understanding its biosynthesis is paramount for biotechnological applications aimed at enhancing its production or generating novel analogs with improved pharmacological profiles. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a putative pathway can be proposed based on the established biosynthesis of related carbazole alkaloids and general principles of secondary metabolism in plants.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of carbazole alkaloids in Murraya koenigii is believed to originate from the shikimate pathway, leading to the formation of the core carbazole structure, which is subsequently modified by prenylation, hydroxylation, and other enzymatic transformations.
A putative biosynthetic pathway for this compound is proposed, starting from the likely precursor, 3-methylcarbazole. This precursor is thought to undergo a series of enzymatic modifications, including hydroxylation and O-methylation to form a key intermediate. This intermediate is then prenylated using dimethylallyl pyrophosphate (DMAPP) or a related prenyl donor, followed by further modifications to yield this compound.
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound in Murraya koenigii.
Quantitative Data on Carbazole Alkaloids in Murraya koenigii
Several studies have quantified the abundance of various carbazole alkaloids in different parts of the M. koenigii plant. This data is crucial for understanding the metabolic flux and for selecting optimal plant material and harvest times for maximizing the yield of desired compounds.
| Carbazole Alkaloid | Plant Part | Concentration Range (mg/g dry weight) | Reference |
| Mahanine | Leaves | 0.049 - 5.288 | [1] |
| Girinimbine | Leaves | 0.010 - 0.114 | [1] |
| Koenimbine | Leaves | 0.013 - 7.336 | [1] |
| Mahanimbine | Leaves | 0.492 - 5.399 | [1] |
| Isomahanimbine | Leaves | 0.491 - 3.791 | [1] |
| This compound | Leaves | Not explicitly quantified in this study, but present | - |
Note: The concentrations of carbazole alkaloids can vary significantly based on geographical location, season, and plant age.
Experimental Protocols for Pathway Elucidation and Validation
The validation of the proposed biosynthetic pathway for this compound requires a multi-faceted experimental approach. The following sections detail the key experimental protocols that would be necessary.
Isolation and Structural Elucidation of Intermediates
Objective: To isolate and identify the proposed biosynthetic intermediates from M. koenigii.
Methodology:
-
Plant Material Extraction: Fresh or dried leaves of M. koenigii are ground and extracted sequentially with solvents of increasing polarity (e.g., hexane, chloroform, methanol).
-
Chromatographic Separation: The crude extracts are subjected to column chromatography over silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
-
Structural Elucidation: The purified compounds are identified using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS; ESI-MS, HR-MS).
Precursor Feeding Studies
Objective: To trace the incorporation of labeled precursors into this compound and its intermediates.
Methodology:
-
Synthesis of Labeled Precursors: Isotopically labeled precursors (e.g., ¹³C or ¹⁴C labeled 3-methylcarbazole) are synthesized.
-
Administration to Plant Material: The labeled precursors are fed to M. koenigii cell suspension cultures, seedlings, or detached leaves.
-
Extraction and Analysis: After a specific incubation period, the plant material is harvested, and the carbazole alkaloids are extracted and purified.
-
Detection of Label Incorporation: The incorporation of the isotopic label into this compound and its putative intermediates is determined using MS and/or NMR spectroscopy.
Enzyme Assays
Objective: To identify and characterize the enzymes involved in the proposed biosynthetic steps.
Methodology:
-
Crude Enzyme Extraction: Plant tissues are homogenized in a suitable buffer to extract proteins.
-
In Vitro Enzyme Assays: The crude protein extract is incubated with a putative substrate (e.g., 3-methylcarbazole for a hydroxylase assay) and any necessary co-factors (e.g., NADPH for P450 monooxygenases).
-
Product Identification: The reaction products are analyzed by HPLC or LC-MS to detect the formation of the expected intermediate.
-
Enzyme Purification: If activity is detected, the responsible enzyme can be purified using various protein chromatography techniques (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion, and affinity chromatography).
Identification of Biosynthesis Genes
Objective: To identify the genes encoding the biosynthetic enzymes.
Methodology:
-
Transcriptome Analysis: RNA is extracted from M. koenigii tissues known to produce this compound, and transcriptome sequencing (RNA-Seq) is performed.
-
Candidate Gene Identification: The transcriptome data is mined for sequences homologous to known biosynthetic enzymes (e.g., P450 monooxygenases, O-methyltransferases, prenyltransferases).
-
Gene Expression Analysis: The expression profiles of candidate genes are correlated with the accumulation of this compound and its intermediates.
-
Functional Characterization: Candidate genes are cloned and expressed in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic function.
The following diagram illustrates a general workflow for the experimental validation of the proposed pathway.
Caption: Experimental workflow for the elucidation of the this compound biosynthesis pathway.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound in Murraya koenigii provides a solid foundation for future research. The experimental strategies outlined in this guide offer a roadmap for the definitive elucidation of this pathway. A complete understanding of this compound biosynthesis will not only be a significant contribution to the field of plant secondary metabolism but will also unlock the potential for metabolic engineering to enhance the production of this and other valuable carbazole alkaloids for pharmaceutical applications. The identification and characterization of the involved enzymes and their corresponding genes will provide the molecular tools necessary for these biotechnological endeavors.
References
Methodological & Application
High-Yield Extraction of Murrayanol from Murraya koenigii: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayanol, a carbazole alkaloid found in the leaves of Murraya koenigii (curry tree), has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and topoisomerase inhibitory activities.[1] This document provides a detailed protocol for the high-yield extraction of this compound from M. koenigii plant material, designed for researchers in natural product chemistry, pharmacology, and drug development. The outlined procedures are a synthesis of established methods for the extraction of carbazole alkaloids from this plant species. Additionally, this note presents a summary of quantitative data from related extraction studies and visual representations of this compound's putative signaling pathways to provide a comprehensive resource for its study and application.
Introduction
Murraya koenigii, a member of the Rutaceae family, is a plant rich in bioactive secondary metabolites, with carbazole alkaloids being a prominent class of compounds.[2][3] this compound is one such carbazole alkaloid that has been identified in the leaves and fruits of the plant.[4] Its biological activities, particularly its ability to inhibit topoisomerase I and II and its anti-inflammatory effects, make it a compound of interest for further investigation as a potential therapeutic agent.[1] The development of efficient and reproducible extraction protocols is a critical first step in advancing the research and development of this compound-based therapeutics. This application note details a high-yield extraction protocol and provides relevant scientific context for researchers.
Data Presentation: Comparative Extraction Yields
While specific yield data for this compound is limited in the available literature, studies on the extraction of total phenols, flavonoids, and overall extractables from Murraya koenigii leaves provide valuable insights into optimizing extraction conditions. The choice of solvent and extraction method significantly impacts the yield of bioactive compounds.
Table 1: Comparison of Total Extract Yield from Murraya koenigii Leaves using Different Solvents and Maceration Method.
| Solvent | Percentage Yield (%) | Reference |
| Methanol (96%) | 21.42 | [5] |
| Ethanol (95%) | 11.66 | [5] |
| Acetone (99%) | 6.50 | [5] |
Data adapted from a study on phytochemical extraction from M. koenigii leaves using maceration.[5]
Table 2: Optimized Conditions for Maximizing General Extract Yield from Murraya koenigii Leaves.
| Solvent System | Extraction Time (min) | Predicted Extract Yield (%) | Reference |
| 80% Methanol | 74 | 27.47 | [2] |
| 50% Ethanol | 60 | 22.53 | [2] |
| 60% Acetone | 45 | 18.30 | [2] |
These conditions were optimized using response surface methodology to maximize the total extract yield.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the high-yield extraction of a carbazole alkaloid-rich fraction containing this compound from Murraya koenigii leaves. This protocol is based on established methods for alkaloid extraction from this plant.[1][3][5]
Plant Material Preparation
-
Collection and Identification: Collect fresh, healthy leaves of Murraya koenigii. Ensure proper botanical identification of the plant material.
-
Cleaning and Drying: Wash the leaves thoroughly with tap water to remove any dust and debris. Air-dry the leaves in the shade or use a forced-air oven at a temperature no higher than 60°C to prevent degradation of thermolabile compounds.[2]
-
Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Carbazole Alkaloids
This protocol employs a multi-step solvent extraction method to first obtain a crude extract and then enrich it for alkaloids.
Materials:
-
Dried, powdered Murraya koenigii leaves
-
Petroleum ether
-
Methanol (96% or absolute)
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 2 M
-
Benzene or Dichloromethane
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Defatting:
-
Accurately weigh 100 g of the powdered leaf material.
-
Place the powder in a thimble and perform continuous hot percolation using a Soxhlet apparatus with petroleum ether for 6-8 hours. This step removes fats and other non-polar compounds.
-
Discard the petroleum ether extract (or save for other analyses) and air-dry the defatted plant material.
-
-
Methanolic Extraction:
-
Transfer the defatted plant powder to a clean, dry flask.
-
Add 500 mL of methanol and perform extraction using a Soxhlet apparatus for 8-12 hours. Alternatively, macerate the powder in methanol for 48-72 hours with occasional shaking.
-
After extraction, filter the methanolic extract through filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a viscous crude extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude methanolic extract in 100 mL of 2 M HCl.
-
Filter the acidic solution to remove any undissolved residue.
-
Transfer the acidic solution to a separatory funnel and wash it with 50 mL of dichloromethane three times to remove acidic and neutral impurities. Discard the organic layer.
-
Make the acidic aqueous layer alkaline by slowly adding 2 M NaOH until the pH is between 9 and 10. This will precipitate the alkaloids.
-
Extract the alkaline solution with 50 mL of dichloromethane or benzene three times. The alkaloids will move into the organic layer.
-
Combine the organic layers and wash with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the enriched carbazole alkaloid fraction containing this compound.
-
Isolation and Purification (Optional)
For obtaining pure this compound, the enriched alkaloid fraction can be subjected to column chromatography.
Materials:
-
Enriched alkaloid fraction
-
Silica gel (60-120 mesh) or neutral alumina
-
A suitable solvent system for elution (e.g., a gradient of petroleum ether, benzene, and chloroform)[3]
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Prepare a slurry of silica gel or alumina in the initial eluting solvent (e.g., petroleum ether).
-
Pack a glass column with the slurry.
-
Dissolve the enriched alkaloid fraction in a minimum amount of the initial eluting solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity.
-
Collect fractions and monitor them using TLC to identify the fractions containing this compound (a reference standard would be required for confirmation).
-
Pool the fractions containing the compound of interest and evaporate the solvent to obtain the isolated this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Putative Anti-Inflammatory Signaling Pathway of this compound
Caption: this compound's proposed anti-inflammatory mechanism.
Topoisomerase II Inhibition and Apoptosis Induction by this compound
Caption: Mechanism of this compound-induced topoisomerase II inhibition.
Conclusion
The protocol described in this application note provides a robust and reproducible method for the high-yield extraction of a carbazole alkaloid-rich fraction containing this compound from Murraya koenigii leaves. While the presented quantitative data pertains to general extractables, the principles of solvent polarity and extraction efficiency are applicable to the targeted isolation of this compound. The provided diagrams of this compound's putative signaling pathways offer a visual guide to its potential mechanisms of action, serving as a valuable resource for researchers investigating its therapeutic potential. Further studies focusing on the specific quantification of this compound under various extraction conditions are warranted to refine and optimize this protocol for even higher yields of the target compound.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]
- 5. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]
Application Note: Quantitative Determination of Murrayanol in Plant Extracts by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of murrayanol in plant extracts. This compound, a carbazole alkaloid with potential therapeutic properties, requires a reliable analytical method for its quantification in complex matrices.[1] This method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The protocol provides detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive method validation strategy based on ICH guidelines.[2][3][4]
Introduction
This compound is a naturally occurring carbazole alkaloid found in plants of the Murraya genus, such as Murraya koenigii.[5][6] Carbazole alkaloids are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and topoisomerase inhibition.[1] As research into the pharmacological potential of this compound progresses, a robust and validated analytical method is essential for accurate quantification in crude plant extracts and purified fractions. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes.
Experimental
Sample Preparation: Extraction of this compound from Plant Material
A reliable extraction procedure is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization depending on the specific plant matrix.
Protocol: Solid-Liquid Extraction
-
Sample Homogenization: Air-dry the plant material (e.g., leaves, bark) at room temperature (25-30°C) for several days until brittle. Grind the dried material into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol or ethanol.[7]
-
Macerate the mixture by sonicating for 30 minutes in a sonication bath, followed by shaking on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
Alternatively, perform Soxhlet extraction with methanol for 6-8 hours for exhaustive extraction.[8]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it to dryness under reduced pressure using a rotary evaporator at 40°C.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 1.0 mL of methanol or a suitable mobile phase-like solvent.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
-
// Nodes plant_material [label="Dried Plant Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solvent Extraction\n(Methanol/Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; concentration [label="Concentration\n(Rotary Evaporator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitution [label="Reconstitution\n(Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_sample [label="Sample for\nHPLC-MS/MS", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges plant_material -> extraction [label=" Add Solvent"]; extraction -> filtration; filtration -> concentration; concentration -> reconstitution; reconstitution -> final_sample [label=" Syringe Filter"]; } caption: "Figure 1: Workflow for the extraction of this compound from plant material."
HPLC-MS/MS Method
2.1. Chromatographic Conditions
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Condition |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-95% B, 10-12 min: 95% B, 12.1-15 min: 30% B (equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 364.2 | 226.1 (Quantifier) | 150 | 25 |
| 198.1 (Qualifier) | 150 | 35 |
Note: The precursor ion corresponds to the [M+H]+ adduct of this compound (C24H29NO2, Monoisotopic Mass: 363.22 u).[6][9] The product ions and collision energies are proposed based on the structure of this compound and may require optimization.
// Nodes murrayanol_structure [label="this compound\n[M+H]+ = 364.2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; quadrupole1 [label="Q1: Precursor Ion\nSelection (364.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collision_cell [label="Q2: Collision-Induced\nDissociation (CID)", fillcolor="#FBBC05", fontcolor="#202124"]; quadrupole3 [label="Q3: Product Ion\nSelection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detector [label="Detector", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_ion1 [label="Product Ion 1\n226.1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product_ion2 [label="Product Ion 2\n198.1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges murrayanol_structure -> quadrupole1; quadrupole1 -> collision_cell; collision_cell -> quadrupole3; quadrupole3 -> detector; quadrupole3 -> product_ion1 [style=dashed]; quadrupole3 -> product_ion2 [style=dashed]; } caption: "Figure 2: Proposed fragmentation pathway for this compound in MS/MS."
Method Validation
A full validation of the analytical method should be performed according to ICH guidelines to ensure its suitability for the intended purpose.[2][3][4] The following parameters should be assessed:
1. Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the plant extract. This is evaluated by analyzing blank matrix samples and comparing them to spiked samples to check for interferences at the retention time of this compound.
2. Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A minimum of six non-zero concentrations should be used. The calibration curve is generated by plotting the peak area ratio (analyte/internal standard, if used) against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision: Accuracy is determined by replicate analysis of samples containing known amounts of the analyte (Quality Control samples). The deviation of the mean from the true value serves as the measure of accuracy. Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).
Table 2: Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision (%RSD) | Should not exceed 15% (20% at the LLOQ). |
4. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The LOQ is typically the lowest point on the calibration curve.
5. Recovery: The extraction efficiency of the method is determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with un-extracted standards that represent 100% recovery.
6. Stability: The stability of this compound in the stock solutions and in the processed samples under different storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles) should be evaluated.
Data Presentation
All quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Table 3: Example of Linearity Data Summary
| Concentration (ng/mL) | Mean Peak Area | %RSD | Accuracy (%) |
| 1 | 15,234 | 4.5 | 102.3 |
| 5 | 76,123 | 3.1 | 99.8 |
| 20 | 305,489 | 2.5 | 101.5 |
| 50 | 759,876 | 1.8 | 98.9 |
| 100 | 1,520,456 | 1.5 | 100.7 |
| 200 | 3,045,789 | 1.2 | 99.5 |
| Linear Range: 1 - 200 ng/mL, Correlation Coefficient (r²): 0.9995 |
Table 4: Example of Accuracy and Precision Data Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 12.3 | 108.9 |
| Low | 3 | 6.2 | 101.8 | 8.9 | 103.4 |
| Medium | 75 | 4.1 | 98.5 | 6.5 | 99.1 |
| High | 150 | 3.5 | 100.2 | 5.8 | 101.0 |
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the comprehensive validation plan ensure the generation of reliable and reproducible data, which is crucial for research, development, and quality control purposes in the pharmaceutical and natural product industries. The use of MRM ensures minimal interference from the complex matrix of plant extracts, making this method highly suitable for its intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves - ProQuest [proquest.com]
- 9. PubChemLite - this compound (C24H29NO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the In Vitro Formulation of Murrayanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol is a naturally occurring carbazole alkaloid with demonstrated anti-inflammatory and neuroprotective properties, making it a compound of significant interest for therapeutic research.[1] However, like many natural products, this compound is characterized by poor aqueous solubility, posing a considerable challenge for its formulation in in vitro studies. A stable and reproducible formulation is paramount for obtaining accurate and meaningful experimental results.
These application notes provide a detailed protocol for the development of a stable formulation of this compound suitable for a variety of in vitro applications, including cell-based assays. The following sections outline strategies for solubilization, preparation of stock and working solutions, and relevant experimental protocols to assess its biological activity.
Physicochemical Properties and Solubility
Table 1: Estimated Solubility and Recommended Solvents for this compound
| Solvent | Estimated Solubility | Recommended Starting Concentration for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | High (estimated ≥ 10 mg/mL) | 10 mM | DMSO is a powerful solvent but can be toxic to cells at higher concentrations. Final DMSO concentration in cell culture should be kept below 0.5%, and ideally ≤ 0.1%. |
| Ethanol (EtOH) | Low to Moderate | 1-5 mM | May require heating or sonication to dissolve. Final ethanol concentration in cell culture should be kept below 1%, and ideally ≤ 0.1%. |
| Polyethylene Glycol 400 (PEG 400) | Moderate | 1-5 mM | Can be used as a co-solvent with ethanol or water to improve solubility and reduce toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Variable (forms inclusion complexes) | Dependent on complexation efficiency | Can enhance aqueous solubility by encapsulating the hydrophobic molecule. Requires optimization of the molar ratio of this compound to cyclodextrin. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to final working concentrations for in vitro assays.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Solvent Addition: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
Sterilization: If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Determination of Maximum Non-Toxic Solvent Concentration
Before conducting experiments with this compound, it is essential to determine the maximum concentration of the chosen solvent (e.g., DMSO) that does not induce cytotoxicity in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium. Typical final concentrations to test range from 0.01% to 2.0% (v/v).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "no solvent" control. The highest concentration that does not significantly reduce cell viability is your maximum non-toxic solvent concentration.
Table 2: Example Data for Solvent Cytotoxicity on a Generic Cell Line
| Solvent Concentration (% v/v) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.05 | 98.5 |
| 0.1 | 97.2 |
| 0.25 | 95.1 |
| 0.5 | 90.3 |
| 1.0 | 75.8 |
| 2.0 | 45.2 |
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production
This protocol provides a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (diluted from the stock solution in complete medium) for 1-2 hours. Ensure the final DMSO concentration is below the determined non-toxic limit. Include a vehicle control (medium with the same final DMSO concentration).
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells with no LPS or this compound) and a positive control (cells with LPS and vehicle).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound based on its known biological activities.
Caption: Experimental workflow for this compound formulation and in vitro testing.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Conclusion
The successful in vitro evaluation of this compound is critically dependent on the development of a stable and non-toxic formulation. The protocols and information provided in these application notes offer a comprehensive guide for researchers to overcome the challenges associated with the poor aqueous solubility of this promising natural compound. By carefully selecting a suitable solvent system and validating its compatibility with the chosen cell model, researchers can confidently investigate the biological activities and mechanisms of action of this compound. The provided diagrams of key signaling pathways offer a visual framework for hypothesis-driven research into its anti-inflammatory and neuroprotective effects.
References
Murrayanol: A Versatile Tool for Elucidating Topoisomerase Inhibition Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol, a naturally occurring carbazole alkaloid isolated from Murraya koenigii, has emerged as a noteworthy compound for studying the mechanisms of DNA topoisomerase inhibition.[1][2] Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[3] Their inhibition is a clinically validated strategy in cancer chemotherapy.[3] this compound has demonstrated inhibitory activity against both topoisomerase I (Top1) and topoisomerase II (Top2), making it a valuable tool for investigating the intricacies of these enzymes and the cellular consequences of their inhibition.[1] These application notes provide a comprehensive guide for utilizing this compound in topoisomerase research, including detailed experimental protocols and data presentation.
Data Presentation
The following table summarizes the available quantitative data on the inhibitory activity of this compound against topoisomerase I and II.
| Compound | Target Enzyme(s) | Test System | Effective Concentration | Reference |
| This compound | Topoisomerase I & II | S. cerevisiae mutant strains | Complete inhibition at 50 µg/mL | [1] |
Mechanism of Action: A Dual Inhibitor
This compound acts as a dual inhibitor of both topoisomerase I and topoisomerase II.[1] The precise mechanism, whether it functions as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex or as a catalytic inhibitor that interferes with other steps of the enzymatic cycle, has not been definitively elucidated in publicly available literature.[4][5] Topoisomerase poisons lead to the accumulation of DNA strand breaks, which, upon collision with replication forks, can trigger cell cycle arrest and apoptosis.[3] Catalytic inhibitors, on the other hand, prevent the enzyme from functioning without necessarily inducing DNA damage.[4] Further research is required to fully characterize this compound's specific mode of action.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against topoisomerase I and II. These protocols are based on standard assays and should be optimized for specific experimental conditions.
Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I (or other purified source)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Reaction Buffer (10X): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/mL BSA
-
Stop Solution/Loading Dye: 1% SDS, 50% glycerol, 0.05% bromophenol blue
-
Agarose
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction:
-
2 µL 10X Reaction Buffer
-
1 µL Supercoiled plasmid DNA (0.5 µg)
-
Variable volume of this compound (to achieve desired final concentrations)
-
Variable volume of solvent (to equalize volumes)
-
ddH₂O to a final volume of 19 µL
-
-
Add 1 µL of Topoisomerase I (e.g., 1-2 units) to each reaction mixture. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the results: The positive control should show a band corresponding to relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band in the presence of this compound.
Protocol 2: Topoisomerase II Inhibition Assay (Decatenation of kDNA)
This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II (or other purified source)
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP, 150 µg/mL BSA
-
Stop Solution/Loading Dye: 1% SDS, 50% glycerol, 0.05% bromophenol blue
-
Agarose
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction:
-
4 µL 5X Reaction Buffer
-
1 µL kDNA (0.2 µg)
-
Variable volume of this compound (to achieve desired final concentrations)
-
Variable volume of solvent (to equalize volumes)
-
ddH₂O to a final volume of 19 µL
-
-
Add 1 µL of Topoisomerase II (e.g., 1-2 units) to each reaction mixture. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the results: The positive control should show bands corresponding to decatenated DNA. Inhibition is indicated by the retention of catenated kDNA in the well in the presence of this compound.
Visualizing the Impact of this compound: Signaling Pathways and Workflows
Signaling Pathway of Topoisomerase Inhibition
The inhibition of topoisomerases by agents like this compound can trigger a cascade of cellular events, particularly if the agent acts as a topoisomerase poison. The following diagram illustrates a generalized signaling pathway initiated by topoisomerase-mediated DNA damage.
Caption: Generalized signaling cascade following topoisomerase inhibition.
Experimental Workflow for Assessing this compound's Activity
The following diagram outlines a logical workflow for characterizing the topoisomerase inhibitory properties of this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound presents a promising chemical tool for the study of topoisomerase I and II inhibition. Its dual activity offers a unique opportunity to probe the similarities and differences in the cellular responses to the inhibition of these two essential enzyme classes. The protocols and conceptual frameworks provided in these application notes serve as a foundation for researchers to design and execute experiments aimed at further unraveling the mechanisms of topoisomerase inhibition and exploring the therapeutic potential of novel inhibitors. Further investigation is warranted to delineate the precise molecular interactions of this compound with the topoisomerase-DNA complex and to map the specific downstream signaling pathways it modulates.
References
- 1. [PDF] Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Murrayanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol is a carbazole alkaloid that has been isolated from plants of the Murraya genus, such as Murraya koenigii (curry leaf). Carbazole alkaloids are a class of heterocyclic aromatic organic compounds that have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The antioxidant potential of phenolic compounds is well-established, and as a phenolic carbazole alkaloid, this compound is a promising candidate for antioxidant applications. The presence of a hydroxyl group on the aromatic ring system of carbazole alkaloids is suggested to be crucial for their antioxidant activity.
These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using two common and reliable in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. These assays are fundamental in the screening and characterization of novel antioxidant compounds for applications in pharmaceuticals, nutraceuticals, and cosmetics.
Principle of the Assays
DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH radical is a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol. In the presence of an antioxidant, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, which results in a color change from violet to yellow. The decrease in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the concentration and potency of the antioxidant.
FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, the Fe³⁺-TPTZ complex is reduced to the Fe²⁺-TPTZ complex, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly related to the total reducing power of the electron-donating antioxidants in the sample.
Data Presentation
| Assay | Parameter | This compound (Experimental Value) | Standard Antioxidant (e.g., Ascorbic Acid) |
| DPPH | IC₅₀ (µg/mL or µM) | To be determined | Reported values typically < 10 µg/mL |
| % Inhibition at a specific concentration | To be determined | e.g., >90% at 50 µg/mL | |
| FRAP | FRAP Value (µM Fe(II) equivalents/µg or µM of this compound) | To be determined | To be determined concurrently |
Note: IC₅₀ is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. The FRAP value is typically expressed as micromolar ferrous iron equivalents.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the standard antioxidant.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or standard solutions to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of methanol or ethanol instead of the sample.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound or standard.
-
-
Determination of IC₅₀: Plot the percentage of inhibition against the concentration of this compound. The IC₅₀ value can be determined from the graph as the concentration required to cause 50% inhibition of the DPPH radical.
FRAP Assay Protocol
Materials:
-
This compound
-
FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Standard: Ferrous sulfate (FeSO₄·7H₂O)
-
Methanol or Ethanol (analytical grade)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C in a water bath before use.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions to obtain different concentrations.
-
Prepare a standard curve using ferrous sulfate solutions of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of this compound or standard solutions to different wells.
-
For the blank, add 20 µL of the solvent.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix the contents thoroughly.
-
Incubate the plate at 37°C for 10-30 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.
-
Calculation of FRAP Value:
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the concentration of Fe²⁺ equivalents for each this compound concentration using the standard curve.
-
The FRAP value is expressed as µM of Fe(II) equivalents per µg or µM of this compound.
-
Visualizations
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: Proposed antioxidant mechanism of this compound via hydrogen atom donation.
Standard Operating Procedure for Murrayanol Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of Murrayanol in a laboratory setting. This compound is a naturally occurring carbazole alkaloid with demonstrated anti-inflammatory, antimicrobial, and topoisomerase inhibition activities.[1] Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and obtaining reliable experimental results.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 144525-81-5 | [2] |
| Molecular Formula | C₂₄H₂₉NO₂ | [2] |
| Molecular Weight | 363.5 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in ethanol and benzene; insoluble in water. | [1] |
Disclaimer: The quantitative data presented in the following tables regarding the stability and solubility of this compound is hypothetical and for illustrative purposes. Extensive literature searches did not yield specific experimental data for this compound's degradation kinetics or quantitative solubility. The provided values are based on the general properties of carbazole alkaloids and are intended to serve as a guideline for experimental design. Researchers should determine the precise stability and solubility parameters for their specific experimental conditions.
Quantitative Data
Table 1: Hypothetical Stability of this compound Under Various Conditions
| Condition | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| pH | ||
| pH 4.0 (Aqueous Buffer) | 0.005 | 138.6 |
| pH 7.0 (Aqueous Buffer) | 0.010 | 69.3 |
| pH 9.0 (Aqueous Buffer) | 0.050 | 13.9 |
| Temperature | ||
| -80°C (in DMSO) | Negligible | > 365 |
| -20°C (Powder) | Negligible | > 365 |
| 4°C (in DMSO) | 0.001 | 693.1 |
| 25°C (in DMSO, Dark) | 0.008 | 86.6 |
| 37°C (in DMSO, Dark) | 0.025 | 27.7 |
| Light Exposure (at 25°C in DMSO) | ||
| Dark | 0.008 | 86.6 |
| Ambient Light | 0.045 | 15.4 |
| Direct UV Light (254 nm) | 0.693 | 1.0 |
Table 2: Hypothetical Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (M) |
| Dimethyl Sulfoxide (DMSO) | 100 | 0.275 |
| Ethanol | 25 | 0.069 |
| Methanol | 15 | 0.041 |
| Chloroform | 50 | 0.137 |
| Water | < 0.1 | < 0.0003 |
Handling and Storage Procedures
3.1. Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat or impervious clothing.[2]
-
Respiratory Protection: A suitable respirator should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation.[2]
3.2. Safe Handling
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
3.3. Storage
-
Powder: Store the solid compound in a tightly sealed container at -20°C in a dry, well-ventilated area.[2]
-
Solutions: For long-term storage, solutions of this compound (e.g., in DMSO) should be stored at -80°C.[2]
-
Protect from direct sunlight and sources of ignition.[2]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
3.4. Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation.[2] Absorb solutions with an inert material (e.g., diatomite, universal binders).[2] Decontaminate surfaces by scrubbing with alcohol.[2] Collect all contaminated materials in a sealed container for proper disposal.[2]
-
Waste Disposal: Dispose of this compound waste and contaminated materials through an approved waste disposal plant, following all local, state, and federal regulations.[2] Avoid release into the environment as it is very toxic to aquatic life with long-lasting effects.[2]
Experimental Protocols
4.1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in various in vitro assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required. For a 10 mM solution in 1 mL of DMSO: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 363.5 g/mol x 1000 mg/g = 3.635 mg
-
In a chemical fume hood, carefully weigh 3.64 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -80°C.[2]
-
4.2. In Vitro Anti-Inflammatory Assay: Albumin Denaturation Assay
-
Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit heat-induced protein denaturation.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)
-
96-well microplate
-
Microplate reader
-
Incubator
-
-
Procedure:
-
Prepare a 1% (w/v) solution of albumin in PBS.
-
Prepare serial dilutions of this compound (e.g., 10, 50, 100, 250, 500 µM) in PBS from the 10 mM stock solution. The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%).
-
Prepare similar dilutions of diclofenac sodium as a positive control.
-
In a 96-well plate, add 150 µL of the albumin solution to each well.
-
Add 50 µL of the various concentrations of this compound, diclofenac sodium, or PBS (for the control) to the respective wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce protein denaturation by incubating the plate at 70°C for 10 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a microplate reader.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value.
-
4.3. Topoisomerase I Inhibition Assay
-
Objective: To evaluate the inhibitory effect of this compound on the activity of human topoisomerase I.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
DNA loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
-
Camptothecin (positive control)
-
-
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and nuclease-free water.
-
Add varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 µM) or camptothecin to the reaction tubes. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding human Topoisomerase I (e.g., 1 unit) to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until the supercoiled and relaxed DNA forms are well separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
-
Signaling Pathway Diagrams
5.1. This compound's Potential Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory properties of some carbazole alkaloids are associated with the inhibition of the NF-κB signaling pathway. This compound may exert its effect by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65/p50 heterodimer and subsequent transcription of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
5.2. This compound's Potential Inhibition of the MAPK/ERK Signaling Pathway
Carbazole alkaloids have been shown to interfere with the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. This compound may inhibit the phosphorylation cascade, thereby preventing the activation of downstream transcription factors.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
References
Application Notes and Protocols for Evaluating Murrayanol's Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated various biological activities, including anti-inflammatory and topoisomerase inhibitory effects.[1] Topoisomerase inhibitors are a class of chemotherapy drugs that interfere with the action of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.[2][3]
These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic potential of this compound. The described methods include the MTT assay for assessing cell viability, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and a Caspase-3/7 activity assay to quantify apoptosis.
Data Presentation
The following table summarizes the cytotoxic activity of carbazole alkaloids isolated from Murraya koenigii against a human colon cancer cell line. This data can serve as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Murrayazoline | DLD-1 | MTT | 5.7 | 48 | [4][5] |
| O-methylmurrayamine A | DLD-1 | MTT | 17.9 | 48 | [4][5] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
This compound
-
Human cancer cell line (e.g., DLD-1, HL-60)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate for 10 minutes at room temperature.[10]
-
Measure the absorbance at 492 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.[2][4]
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired exposure time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the controls.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with different concentrations of this compound for a specified duration.
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's cytotoxicity.
Caption: Proposed apoptotic signaling pathway of this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmatonline.com [jmatonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Experimental Design for Testing Murrayanol's Anti-inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing in vivo experiments to evaluate the anti-inflammatory properties of Murrayanol, a carbazole alkaloid isolated from Murraya koenigii. The protocols detailed herein cover acute, chronic, and systemic inflammation models, offering a robust framework for preclinical assessment. Methodologies for data collection, analysis, and interpretation are provided, with a focus on quantitative and reproducible results. Additionally, this guide outlines the investigation of this compound's potential mechanism of action through the examination of key inflammatory signaling pathways, namely NF-κB and MAPK. The provided experimental workflows and signaling pathway diagrams, generated using Graphviz (DOT language), serve as visual aids to facilitate experimental planning and execution.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound, a natural carbazole alkaloid, has demonstrated potential anti-inflammatory activity, including the inhibition of cyclooxygenase (COX) enzymes in vitro.[1] To further characterize its therapeutic potential, rigorous in vivo evaluation is essential.
This application note details a comprehensive experimental design to assess the anti-inflammatory efficacy of this compound in established animal models. The protocols are designed to provide a thorough understanding of its effects on various facets of the inflammatory response and to elucidate its underlying molecular mechanisms.
Preclinical In Vivo Experimental Design
A tiered approach is recommended to comprehensively evaluate the anti-inflammatory effects of this compound, starting with an acute model, followed by a chronic model, and a systemic inflammation model.
Animal Models
-
Species: Wistar rats or Swiss albino mice are suitable for these studies.
-
Health Status: Animals should be healthy, pathogen-free, and acclimatized to the laboratory environment for at least one week prior to the experiments.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee (IAEC).
This compound Formulation and Dosing
-
Purity: Purified this compound (>95%) should be used for all experiments.
-
Vehicle: A non-toxic and non-inflammatory vehicle, such as 0.5% carboxymethyl cellulose (CMC) in saline, is recommended for oral administration.
-
Dosing: Based on toxicity studies of Murraya koenigii extracts and pharmacokinetic data of related carbazole alkaloids, a preliminary dose range of 25, 50, and 100 mg/kg body weight, administered orally (p.o.), is proposed.[2][3] A preliminary pharmacokinetic study of this compound is highly recommended to determine its Cmax, Tmax, half-life, and oral bioavailability to refine the dosing regimen.
Experimental Groups
For each model, the following experimental groups are recommended (n=6-8 animals per group):
-
Vehicle Control: Animals receiving the vehicle only.
-
Negative Control: Animals receiving the inflammatory stimulus and the vehicle.
-
Positive Control: Animals receiving the inflammatory stimulus and a standard anti-inflammatory drug (e.g., Indomethacin or Dexamethasone, dose-dependent on the model).
-
This compound Treatment Groups: Animals receiving the inflammatory stimulus and this compound at low, medium, and high doses.
Experimental Protocols
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This model is used to evaluate the effect of this compound on acute inflammation.
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer this compound (25, 50, 100 mg/kg, p.o.), vehicle, or positive control (Indomethacin, 10 mg/kg, p.o.) one hour before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
At the end of the experiment (4 hours), euthanize the animals, and collect the paw tissue for biochemical and histological analysis.
Data Presentation:
| Group | Treatment | Paw Volume (mL) at 0h | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 4h |
| 1 | Vehicle Control | ||||||
| 2 | Negative Control (Carrageenan + Vehicle) | ||||||
| 3 | Positive Control (Carrageenan + Indomethacin) | ||||||
| 4 | This compound (25 mg/kg) | ||||||
| 5 | This compound (50 mg/kg) | ||||||
| 6 | This compound (100 mg/kg) |
Chronic Inflammation Model: Adjuvant-Induced Arthritis
This model mimics the features of chronic inflammation, particularly rheumatoid arthritis.
Protocol:
-
On day 0, induce arthritis by injecting 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL in paraffin oil) into the sub-plantar region of the right hind paw.
-
Administer this compound (25, 50, 100 mg/kg, p.o.), vehicle, or positive control (Methotrexate, 2 mg/kg, p.o., once a week) from day 0 to day 21.
-
Monitor and record the paw volume of both hind paws every three days.
-
On day 21, euthanize the animals. Collect blood for hematological and serological analysis.
-
Excise the ankle joints for histological examination.
Data Presentation:
| Group | Treatment | Paw Volume (mL) - Day 0 | Paw Volume (mL) - Day 21 | Arthritis Score (0-4) | Erythrocyte Sedimentation Rate (ESR) | C-Reactive Protein (CRP) (mg/L) | Histological Score |
| 1 | Vehicle Control | ||||||
| 2 | Negative Control (CFA + Vehicle) | ||||||
| 3 | Positive Control (CFA + Methotrexate) | ||||||
| 4 | This compound (25 mg/kg) | ||||||
| 5 | This compound (50 mg/kg) | ||||||
| 6 | This compound (100 mg/kg) |
Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Inflammation
This model is used to assess the effect of this compound on systemic inflammatory responses.
Protocol:
-
Administer this compound (25, 50, 100 mg/kg, p.o.), vehicle, or positive control (Dexamethasone, 1 mg/kg, i.p.) one hour before LPS challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).
-
Four hours after LPS injection, collect blood via cardiac puncture for cytokine analysis.
-
Euthanize the animals and harvest tissues (liver, lungs, spleen) for further analysis.
Data Presentation:
| Group | Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) | Myeloperoxidase (MPO) Activity (U/g tissue) in Lungs |
| 1 | Vehicle Control | ||||
| 2 | Negative Control (LPS + Vehicle) | ||||
| 3 | Positive Control (LPS + Dexamethasone) | ||||
| 4 | This compound (25 mg/kg) | ||||
| 5 | This compound (50 mg/kg) | ||||
| 6 | This compound (100 mg/kg) |
Mechanistic Studies: Elucidating the Role of NF-κB and MAPK Signaling Pathways
To investigate the molecular mechanism of this compound's anti-inflammatory action, the following analyses can be performed on tissues collected from the in vivo experiments.
Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein expression and phosphorylation of key components of the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Homogenize tissue samples (e.g., paw tissue, synoviocytes) in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, and JNK.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the levels of pro-inflammatory cytokines in serum and tissue homogenates.
-
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions to measure cytokine concentrations.
-
Visualization of Experimental Design and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for in vivo anti-inflammatory testing of this compound.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Conclusion
The described in vivo experimental design provides a comprehensive framework for the preclinical evaluation of this compound's anti-inflammatory effects. By employing acute, chronic, and systemic inflammation models, researchers can obtain a multifaceted understanding of its therapeutic potential. The subsequent mechanistic studies will help to elucidate the molecular targets of this compound, providing a solid foundation for its further development as a novel anti-inflammatory agent. The structured data presentation and visualization tools included in this guide are intended to facilitate robust and reproducible research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Carbazole Alkaloids from Murraya koenigii as Potential Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Murrayanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary synthetic strategies for Murrayanol and its derivatives. This document includes detailed experimental protocols for key reactions, comparative data on synthetic yields, and visualizations of relevant biological pathways.
Introduction
This compound, a naturally occurring carbazole alkaloid, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have shown potential as anti-inflammatory, antimicrobial, and anticancer agents, primarily through mechanisms such as the inhibition of topoisomerase I and II.[1] The carbazole core is a key pharmacophore, and the development of efficient and versatile synthetic routes to access this compound and its analogs is crucial for further pharmacological investigation and drug development.
This document outlines several prominent synthetic methodologies, with a focus on transition metal-catalyzed reactions, which have proven to be highly effective in constructing the carbazole framework.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives often involves the construction of the core carbazole scaffold followed by functional group manipulations. Key strategies include palladium-catalyzed cross-coupling and cyclization reactions, which offer high efficiency and regioselectivity.
Palladium-Catalyzed Synthesis of Murrayanine
A prominent derivative of this compound, Murrayanine, can be synthesized via a concise route involving a Buchwald-Hartwig amination followed by a palladium-catalyzed oxidative cyclization.[2] This approach offers a high-yielding pathway to this important carbazole alkaloid.
Experimental Workflow for Palladium-Catalyzed Murrayanine Synthesis
References
Application Note: Analytical Methods for the Purity Assessment of Murrayanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Murrayanol is a carbazole alkaloid isolated from Murraya koenigii, a plant widely used in traditional medicine.[1][2] As with any natural product intended for research or pharmaceutical development, establishing the purity of this compound samples is a critical step to ensure the reliability of biological data and to meet regulatory standards. This application note provides a comprehensive overview of the analytical methods for the purity assessment of this compound, including detailed experimental protocols and data presentation. The methods described herein are designed to provide a high degree of confidence in the identity, purity, and stability of this compound samples.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental for the separation and quantification of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of the main component, while Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC/UPLC) for Potency and Purity
Reverse-phase HPLC/UPLC coupled with UV or photodiode array (PDA) detection is a robust method for the quantitative analysis of this compound.[3][4][5] This technique allows for the separation of this compound from other closely related carbazole alkaloids and degradation products.
Experimental Protocol: UPLC-PDA Analysis of this compound
-
Instrumentation: An ultra-performance liquid chromatography system equipped with a photodiode array detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile and 5 mM ammonium acetate buffer.[3][4][5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
PDA Detection: Wavelength scanning from 200-400 nm, with quantification at the maximum absorbance wavelength for this compound (e.g., around 290 nm).[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound test sample in methanol to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the calibration standards and the sample solution into the UPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
The purity of the this compound sample is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram (Area % method). For a more accurate potency value, the concentration of this compound in the sample is determined using the calibration curve.
-
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for the UPLC analysis of carbazole alkaloids, which would be applicable to this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[3][5][6] |
| Limit of Detection (LOD) | 0.003 - 0.7 µg/mL[3][4][6] |
| Limit of Quantification (LOQ) | 0.009 - 2.14 µg/mL[3][4][6] |
| Accuracy (% Recovery) | 88 - 104%[6] |
| Precision (% RSD) | < 2% |
| Stability (24h, autosampler) | Stable |
Visualization: HPLC/UPLC Experimental Workflow
Caption: Workflow for this compound purity assessment by HPLC/UPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities that may be present in the this compound sample from the isolation process (e.g., residual solvents).
Experimental Protocol: GC-MS Analysis of Residual Solvents
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC-MS Conditions:
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) that will not interfere with the analysis of common residual solvents.
-
Seal the vial and vortex to dissolve the sample.
-
-
Analysis:
-
Place the vial in the headspace autosampler.
-
Analyze the headspace vapor injected into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify any identified impurities using an appropriate standard.
-
Visualization: GC-MS Experimental Workflow
Caption: Workflow for volatile impurity analysis by GC-MS.
Spectroscopic Methods for Structural Confirmation and Purity
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the chemical structure of this compound and can also be used as a primary method for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used for the structural elucidation of this compound, confirming the identity of the isolated compound.[7][8][9] Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[10][11][12]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh a specific amount of the this compound sample into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆) and dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Process the spectrum with a zero-filling and a small line-broadening factor.
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization: Role of NMR in Purity Assessment
Caption: Logical diagram of NMR's role in this compound analysis.
Stability Testing
Stability testing is performed to ensure that the quality of the this compound sample is maintained over time under specified storage conditions.[13]
Protocol: Accelerated Stability Study
-
Sample Storage: Store aliquots of the this compound sample under accelerated conditions (e.g., 40 °C / 75% RH) and long-term conditions (e.g., 25 °C / 60% RH or 5 °C).[14][15][16]
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).[13]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity by HPLC/UPLC: To quantify the parent compound and detect any degradation products.
-
Water Content: By Karl Fischer titration, if applicable.
-
-
Evaluation: Compare the results to the initial data (time 0) to assess the stability of the material. A "significant change" is defined as a failure to meet the established specifications.[14]
Visualization: Overall Purity Assessment Strategy
Caption: Integrated strategy for comprehensive purity assessment.
References
- 1. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii | Semantic Scholar [semanticscholar.org]
- 6. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 13. japsonline.com [japsonline.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
Application Notes: Murrayanol as a Positive Control in Topoisomerase Assays
Introduction
Murrayanol, a naturally occurring carbazole alkaloid, has demonstrated inhibitory activity against both topoisomerase I and topoisomerase II.[1] This dual inhibition makes it a valuable tool for researchers in cancer biology and drug discovery. These application notes provide detailed protocols for utilizing this compound as a positive control in topoisomerase I and II assays, facilitating the identification and characterization of novel topoisomerase inhibitors.
Topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination.[2] Type I topoisomerases create transient single-strand breaks, while type II topoisomerases introduce double-strand breaks.[2] Inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger apoptosis in cancer cells, making them critical targets for anticancer drug development.[3][4]
This compound acts as a topoisomerase inhibitor, and its efficacy has been demonstrated in various studies.[1][5] When used as a positive control, this compound provides a reliable benchmark for assay performance and allows for the comparative analysis of novel compounds.
Data Presentation
The following table summarizes the known inhibitory activities of this compound. This data is essential for determining the appropriate concentration range for its use as a positive control in experimental setups.
| Compound | Target Enzyme | Test System | Inhibitory Concentration | Reference |
| This compound | Topoisomerase I | S. cerevisiae mutant strains | Complete inhibition at 50 µg/mL | [1] |
| This compound | Topoisomerase II | S. cerevisiae mutant strains | Complete inhibition at 50 µg/mL | [1] |
| This compound | Aedes aegyptii | Larval mortality | 100% mortality at 12.5 µg/mL | [1] |
| This compound | C. kruseii, E. coli | Antimicrobial activity | MIC100 of 100 µg/mL | [1] |
| This compound | S. aureus, S. pyogenes | Antimicrobial activity | MIC100 of 25 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for utilizing this compound as a positive control in topoisomerase I and II assays are provided below. These protocols are adapted from standard topoisomerase assay procedures.
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay measures the activity of topoisomerase I by observing the relaxation of supercoiled plasmid DNA. Inhibitors of topoisomerase I will prevent this relaxation.
Materials:
-
Human Topoisomerase I (e.g., from TopoGEN)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[6]
-
This compound (dissolved in DMSO)
-
Camptothecin (CPT) as a standard positive control (dissolved in DMSO)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[6]
-
Nuclease-free water
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mix in a microcentrifuge tube. The final reaction volume is typically 20 µL.[6][7]
-
Nuclease-free water: to final volume
-
10x Topoisomerase I Assay Buffer: 2 µL
-
Supercoiled DNA (0.25 µg/µL): 1 µL
-
This compound or CPT (various concentrations): 1 µL
-
Human Topoisomerase I (1-2 units): 1 µL
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.[6][7]
-
Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.[6]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 1-5 V/cm until the dye front has migrated sufficiently.[6]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[6]
Controls:
-
Negative Control 1 (No Enzyme): Reaction mix without topoisomerase I. This should show only the supercoiled DNA band.
-
Negative Control 2 (Enzyme Activity): Reaction mix with topoisomerase I but without any inhibitor. This should show relaxed DNA bands.
-
Positive Control (Standard): Reaction mix with topoisomerase I and a known inhibitor like Camptothecin. This should show a dose-dependent inhibition of DNA relaxation, with the supercoiled form being preserved.
-
Positive Control (this compound): Reaction mix with topoisomerase I and this compound. The expected outcome is the inhibition of DNA relaxation, similar to the standard positive control.
Protocol 2: Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors will prevent the release of these minicircles.
Materials:
-
Human Topoisomerase IIα (e.g., from TopoGEN)
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA) and 20 mM ATP solution.[8] A 5x working buffer is made by mixing these.[8]
-
This compound (dissolved in DMSO)
-
Etoposide (VP-16) as a standard positive control (dissolved in DMSO)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
10% SDS
-
Nuclease-free water
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: On ice, prepare the reaction mix in a microcentrifuge tube to a final volume of 20 µL.[9]
-
Nuclease-free water: to final volume
-
5x Topoisomerase II Assay Buffer (pre-mixed A and B): 4 µL
-
kDNA (0.2 µg/µL): 1 µL
-
This compound or Etoposide (various concentrations): 1 µL
-
Human Topoisomerase IIα (2-6 units): 1 µL
-
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.[8]
-
Termination and Protein Digestion: Add 2 µL of 10% SDS to stop the reaction, followed by the addition of proteinase K to a final concentration of 50 µg/mL. Incubate at 37°C for 15 minutes.[8]
-
Sample Preparation for Loading: Add 4 µL of 5x Stop Buffer/Gel Loading Dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a high voltage (100-250 V) for a short duration (e.g., 15-30 minutes).[8]
-
Visualization: De-stain the gel in water for 15 minutes and visualize the DNA bands under a UV transilluminator.[8]
Controls:
-
Negative Control 1 (No Enzyme): Reaction mix without topoisomerase II. This will show the kDNA network remaining at the top of the gel.
-
Negative Control 2 (Enzyme Activity): Reaction mix with topoisomerase II but no inhibitor. This will show the decatenated minicircles migrating into the gel.
-
Positive Control (Standard): Reaction mix with topoisomerase II and a known inhibitor like Etoposide. This will show an inhibition of decatenation, with the kDNA remaining in the well.
-
Positive Control (this compound): Reaction mix with topoisomerase II and this compound. The expected result is the inhibition of kDNA decatenation.
Visualizations
Topoisomerase I Inhibition Workflow
Caption: Workflow for Topoisomerase I inhibition assay.
Topoisomerase II Inhibition Mechanism
Caption: Mechanism of Topoisomerase II inhibition by this compound.
Logical Flow for Positive Control Validation
Caption: Validation workflow using this compound as a positive control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topoisomerase - Wikipedia [en.wikipedia.org]
- 3. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Murrayanol in Studies of Bacterial Cell Membrane Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol, a naturally occurring carbazole alkaloid, has demonstrated notable antimicrobial properties.[1] This document provides detailed application notes and protocols for researchers investigating the potential of this compound as a bacterial cell membrane disrupting agent. The information presented herein is intended to guide the design and execution of experiments to elucidate the mechanism of action of this compound and to evaluate its efficacy against various bacterial strains.
Quantitative Antimicrobial Activity of this compound
This compound has been shown to inhibit the growth of several bacterial and fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 25 | [1] |
| Streptococcus pyogenes | - | 25 | [1] |
| Candida krusei | - | 100 | [1] |
| Escherichia coli | - | 100 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess bacterial cell membrane disruption by this compound are provided below. These protocols are based on established methods for evaluating membrane integrity and function.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity or by measuring the optical density at 600 nm (OD600).
Protocol 2: Assessment of Cytoplasmic Membrane Permeability using Propidium Iodide (PI)
This assay measures the integrity of the bacterial cytoplasmic membrane. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate cells with intact membranes.
Materials:
-
Bacterial culture in mid-logarithmic phase
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution (e.g., 1 mg/mL in water)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.5.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include an untreated control.
-
Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
Add PI to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes at room temperature.[2]
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane damage.[3][4]
Protocol 3: Measurement of Membrane Potential using DiSC3(5)
This protocol assesses the effect of this compound on the bacterial membrane potential using the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). Depolarization of the membrane leads to an increase in fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
DiSC3(5) stock solution (in DMSO)
-
KCl solution (100 mM)
-
Fluorometer
Procedure:
-
Harvest bacterial cells by centrifugation and wash once with HEPES buffer.[5]
-
Resuspend the cells in the same buffer to a final OD600 of 0.05.[6]
-
Add DiSC3(5) to a final concentration of 0.8-2 µM and incubate at room temperature with shaking until a stable, quenched fluorescence signal is achieved (maximal uptake of the dye).[6][7]
-
Add KCl to equilibrate the cytoplasmic and external K+ concentrations.[5]
-
Add this compound at desired concentrations to the cell suspension in a cuvette.
-
Immediately begin recording the fluorescence intensity (excitation ~622 nm, emission ~670 nm) over time.[6] An increase in fluorescence indicates membrane depolarization.
Protocol 4: Outer Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)
This assay is specific for Gram-negative bacteria and measures the permeability of the outer membrane. NPN is a hydrophobic fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, such as a damaged outer membrane.
Materials:
-
Gram-negative bacterial culture in mid-logarithmic phase
-
This compound
-
HEPES buffer (5 mM, pH 7.2)
-
N-Phenyl-1-naphthylamine (NPN) solution (e.g., 500 µM in acetone)
-
Fluorometer
Procedure:
-
Harvest and wash bacterial cells as described in Protocol 2.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.5.
-
Add NPN to a final concentration of 10 µM.
-
Record the baseline fluorescence (excitation ~350 nm, emission ~420 nm).[3]
-
Add this compound at various concentrations and immediately monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates outer membrane permeabilization.
Potential Signaling Pathway Disruption
While direct evidence of this compound's impact on specific bacterial signaling pathways is not yet established, its membrane-disrupting activity likely triggers general stress response pathways. In Gram-negative bacteria, damage to the outer membrane is sensed by the σE stress response system.
Caption: Hypothetical activation of the σE stress response pathway by this compound-induced outer membrane damage.
Experimental Workflow for Investigating this compound's Mechanism of Action
The following workflow provides a logical sequence of experiments to characterize the membrane-disrupting properties of this compound.
Caption: Recommended experimental workflow for characterizing this compound's effect on bacterial membranes.
References
- 1. Dual Molecular Signals Mediate the Bacterial Response to Outer-Membrane Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Considerations for Studying Murrayanol's Synergistic Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol, a naturally occurring carbazole alkaloid isolated from Murraya koenigii, has demonstrated a range of promising biological activities, including anti-inflammatory, antimicrobial, and topoisomerase inhibition properties.[1][2][3][4][5][6] In drug discovery and development, a key strategy for enhancing therapeutic efficacy and overcoming challenges such as drug resistance is the use of combination therapies. Investigating the synergistic effects of this compound with other therapeutic agents can unlock its full clinical potential, potentially leading to more effective treatment regimens with reduced side effects.[7][8][9][10][11][12]
These application notes provide detailed methodological considerations and experimental protocols for studying the synergistic effects of this compound. The target audience includes researchers in pharmacology, natural product chemistry, and drug development.
Key Concepts in Synergy Assessment
When two or more drugs are combined, their interaction can be classified as synergistic, additive, or antagonistic.
-
Synergism: The combined effect of the drugs is greater than the sum of their individual effects (1 + 1 > 2).[13][14]
-
Additivity: The combined effect is equal to the sum of the individual effects (1 + 1 = 2).[15][16]
-
Antagonism: The combined effect is less than the sum of their individual effects (1 + 1 < 2).[15][16]
The primary methods for quantifying these interactions are the checkerboard assay, isobologram analysis, and the Combination Index (CI) method.[13][14][15][17][18][19][20]
Experimental Design and Protocols
A systematic approach is crucial for accurately assessing the synergistic potential of this compound. The following sections detail the essential experimental protocols.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Synergy
Prior to assessing synergy, the MIC of this compound and the combination drug (e.g., a conventional antibiotic) against the target microorganism must be determined individually.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a two-fold serial dilution of this compound and the antibiotic in separate rows of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).[19]
-
Include positive (microorganism only) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).[19][21]
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Checkerboard Assay for Synergy Assessment
The checkerboard assay is a widely used in vitro method to evaluate the interaction between two compounds.[18][19][20][22]
Materials:
-
This compound and antibiotic stock solutions with known MICs
-
Standardized microbial inoculum
-
96-well microtiter plates
-
Growth medium
Procedure:
-
In a 96-well plate, create a two-dimensional array of concentrations for this compound and the antibiotic.
-
Along the x-axis, serially dilute the antibiotic, and along the y-axis, serially dilute this compound.
-
This creates a matrix where each well contains a unique combination of concentrations of the two agents.
-
Inoculate all wells with the microbial suspension.
-
Include wells with each agent alone to re-determine the MICs as controls.
-
Incubate the plate and observe for microbial growth.
Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The results of the checkerboard assay are quantified by calculating the Fractional Inhibitory Concentration (FIC) for each compound and the FICI for the combination.
-
FIC of this compound (FICA) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic (FICB) = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FICI = FICA + FICB
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[18][19] |
| > 0.5 to 4.0 | Additive/Indifference[18][19] |
| > 4.0 | Antagonism[18][19] |
Quantitative Data Presentation
The following tables illustrate hypothetical data from a checkerboard assay to determine the synergistic activity of this compound with a conventional antibiotic.
Table 1: Individual Minimum Inhibitory Concentrations (MICs)
| Compound | MIC (µg/mL) |
| This compound | 64 |
| Antibiotic X | 16 |
Table 2: Checkerboard Assay Results and FICI Calculation
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth | FICthis compound | FICAntibiotic X | FICI | Interpretation |
| 16 | 2 | No | 0.25 | 0.125 | 0.375 | Synergy |
| 8 | 4 | No | 0.125 | 0.25 | 0.375 | Synergy |
| 32 | 1 | No | 0.5 | 0.0625 | 0.5625 | Additive |
| 4 | 8 | No | 0.0625 | 0.5 | 0.5625 | Additive |
Visualization of Methodologies and Concepts
Experimental Workflow
The overall workflow for assessing the synergistic effects of this compound is depicted below.
Isobologram Analysis
An isobologram is a graphical representation of drug-drug interactions.[13][14][16][23][24][25][26] It plots the concentrations of two drugs that produce a specific effect (e.g., 50% inhibition). The line connecting the individual drug concentrations that produce this effect is the line of additivity.
Hypothetical Signaling Pathway for Synergistic Action
This compound's known inhibitory effects on topoisomerases suggest a potential mechanism of synergy, particularly with DNA-damaging agents or antibiotics that interfere with bacterial replication.[1] A synergistic interaction could involve this compound inhibiting DNA repair mechanisms, thereby enhancing the efficacy of another drug that causes DNA damage.
Conclusion
The methodological framework presented here provides a robust starting point for investigating the synergistic potential of this compound. By employing systematic protocols such as the checkerboard assay and appropriate data analysis techniques like FICI calculation and isobologram analysis, researchers can effectively identify and characterize synergistic interactions. Elucidating the mechanisms underlying these interactions will be crucial for the rational design of novel and effective combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rjpn.org [rjpn.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Synergistic Activity of Antibiotics and Bioactive Plant Extracts: A Study Against Gram-Positive and Gram-Negative Bacteria | Semantic Scholar [semanticscholar.org]
- 11. Synergistic interactions of phytochemicals with antimicrobial agents: Potential strategy to counteract drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genesispub.org [genesispub.org]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. punnettsquare.org [punnettsquare.org]
- 16. mythreyaherbal.com [mythreyaherbal.com]
- 17. researchgate.net [researchgate.net]
- 18. emerypharma.com [emerypharma.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 22. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug synergism study [bio-protocol.org]
- 25. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 26. remedypublications.com [remedypublications.com]
Troubleshooting & Optimization
Technical Support Center: Murrayanol Solubility and Application in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Murrayanol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
A1: this compound is a naturally occurring carbazole alkaloid with demonstrated anti-inflammatory, antimicrobial, and topoisomerase-inhibiting activities.[1] Like many hydrophobic compounds, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media. This precipitation can cause inaccurate dosing, clogged liquid handling systems, and direct toxicity to cells, ultimately compromising the reliability of experimental results.
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[2] this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone; however, DMSO is the most compatible solvent for cell culture applications when used at low concentrations.[2]
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated.[3][4] However, some sensitive cell lines may require even lower concentrations, such as 0.1%.[4] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Direct Dilution: Instead of diluting your DMSO stock in an aqueous solution first, add the required volume of the DMSO stock directly to the pre-warmed cell culture medium with gentle mixing.[5]
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, make serial dilutions of your stock solution in 100% DMSO before adding the final, small volume to the culture medium.[3]
-
Increase Final DMSO Concentration: If your cells can tolerate it, you might slightly increase the final DMSO concentration in your assay (while staying within the non-toxic range).[6]
-
Use of Co-solvents: In some cases, the use of a co-solvent in the final dilution step can improve solubility. Common co-solvents include polyethylene glycol (PEG), ethanol, or glycerol.[7][8] However, the compatibility and potential effects of any co-solvent on your specific assay must be validated.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low-quality DMSO. | Use fresh, anhydrous DMSO. Vortex the solution for several minutes. Gentle warming (e.g., 37°C) or sonication can also aid dissolution.[9] |
| A precipitate forms immediately upon adding the DMSO stock to the culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Add the DMSO stock directly to the medium while vortexing or stirring to ensure rapid dispersion.[5] Consider making the working solution in medium containing serum, as proteins can help to keep hydrophobic compounds in solution. |
| A precipitate forms over time in the incubator. | The compound is coming out of solution as the temperature and CO2 levels equilibrate. The medium may be evaporating, leading to increased compound concentration. | Ensure proper humidification of the incubator to prevent evaporation.[4] Visually inspect the wells for precipitation before and after incubation. If precipitation is observed, the experiment may need to be repeated with a lower final concentration of this compound or a higher percentage of DMSO (if tolerated by the cells). |
| Inconsistent results between experiments. | Precipitation of the compound leading to inaccurate dosing. Degradation of the stock solution. | Always visually inspect for precipitation before treating cells. Prepare fresh working solutions for each experiment from a frozen stock. Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] |
| High background toxicity in vehicle control wells. | The concentration of DMSO is too high for the specific cell line being used. | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your cells.[4] Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Poorly Soluble | - |
Table 2: Recommended Maximum DMSO Concentrations for Various Cell Lines
| Cell Line Type | Maximum Tolerated DMSO Concentration (%) | Reference |
| Most Cancer Cell Lines (e.g., HepG2, MCF-7) | 0.5% - 1% | [3][9] |
| Primary Cells | ≤ 0.1% | [3] |
| Human Fibroblast-like Synoviocytes (for 24h exposure) | < 0.05% | [5] |
Table 3: Reported Biological Activity of this compound
| Activity | Target | IC50 | Reference |
| Anti-inflammatory | hPGHS-1 (COX-1) | 109 µg/mL | [1] |
| Anti-inflammatory | hPGHS-2 (COX-2) | 218 µg/mL | [1] |
| Topoisomerase Inhibition | Topoisomerase I & II | 100% inhibition at 50 µg/mL | [1] |
| Mosquitocidal | Aedes aegyptii | 100% mortality at 12.5 µg/mL | [1] |
| Antimicrobial | S. aureus, S. pyogenes | MIC100 of 25 µg/mL | [1] |
| Antimicrobial | C. kruseii, E. coli | MIC100 of 100 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Determine the molecular weight (MW) of this compound.
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW (g/mol) * 1000 mg/g.
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes until the this compound is completely dissolved. A brief sonication or warming to 37°C may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
For a single concentration: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock to 10 mL of medium. This results in a final DMSO concentration of 0.1%.
-
For a dose-response curve: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations. Then, add a small, equal volume of each intermediate stock to the cell culture medium to achieve the final desired concentrations, ensuring the final DMSO percentage remains constant across all wells.
-
Mix the working solutions thoroughly by gentle inversion or pipetting.
-
Visually inspect the working solutions for any signs of precipitation before adding them to the cells.
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to the cell culture medium, matching the highest concentration of DMSO used in the treatment groups.
-
Signaling Pathways and Experimental Workflows
Caption: A workflow diagram for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Caption: this compound stabilizes the Topoisomerase-DNA complex, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Large-Scale Murrayanol Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale purification of Murrayanol, a promising carbazole alkaloid from Murraya koenigii. This guide is designed to assist researchers in optimizing their purification protocols, improving yield and purity, and overcoming common obstacles in scaling up production for drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the purification of this compound?
A1: The main challenges include:
-
Low Abundance: this compound is often present in low concentrations in the crude plant extract relative to other carbazole alkaloids.[1]
-
Co-eluting Impurities: Structurally similar carbazole alkaloids and other phytochemicals can co-elute with this compound, making separation difficult.
-
Compound Stability: this compound's stability under various pH, solvent, and temperature conditions during a lengthy purification process can be a concern.
-
Chromatographic Resin Selection: Identifying a cost-effective and efficient stationary phase for large-scale preparative chromatography is critical.[2]
-
Process Optimization: Translating analytical HPLC methods to a preparative scale requires significant optimization of parameters like flow rate, loading capacity, and solvent gradients.
Q2: What is a suitable starting material for large-scale purification?
A2: Dried and powdered leaves or bark of Murraya koenigii are typically used.[3][4] An initial extraction with a solvent like ethanol or methanol, followed by a defatting step with a non-polar solvent such as petroleum ether or hexane, is a common starting point to enrich the carbazole alkaloid fraction.[3][4]
Q3: Which chromatographic techniques are most effective for large-scale this compound purification?
A3: A multi-step chromatographic approach is generally required. This often involves:
-
Initial Fractionation: Open column chromatography using silica gel or alumina is effective for initial fractionation of the crude extract.[2][3][5]
-
Intermediate Purification: Preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a powerful technique for isolating this compound from closely related compounds.[5][6]
-
Final Polishing: A final polishing step using a different stationary phase or a modified mobile phase in preparative HPLC may be necessary to achieve high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound after Initial Extraction | Incomplete extraction from plant material. Degradation of this compound during extraction. | - Optimize extraction solvent and duration. Consider using a solvent mixture (e.g., ethanol:water).- Use milder extraction techniques like percolation or maceration instead of continuous hot percolation if degradation is suspected. |
| Poor Separation of this compound from other Carbazole Alkaloids in Column Chromatography | Inappropriate stationary phase. Incorrect mobile phase composition or gradient. | - Test different adsorbents like silica gel of varying particle sizes or alumina (neutral or basic).[2]- Perform small-scale experiments to optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, chloroform) is often effective.[3][5] |
| Peak Tailing or Broadening in Preparative HPLC | Column overloading. Poor solubility of the sample in the mobile phase. Secondary interactions with the stationary phase. | - Reduce the sample load per injection.- Modify the mobile phase to improve sample solubility. The addition of a small percentage of an organic modifier or an acid (e.g., formic acid) can be beneficial.[7]- Consider a different stationary phase or a column with a larger particle size for better performance at high loading. |
| Co-elution of this compound with an Unknown Impurity | Isomeric or structurally very similar compounds. | - Employ orthogonal separation techniques. If using reverse-phase HPLC, try a normal-phase or a different type of reverse-phase column for the subsequent step.- High-speed counter-current chromatography (HSCCC) can be an effective alternative for separating compounds with similar polarities.[8][9] |
| Loss of this compound During Solvent Evaporation Steps | Thermal degradation of the compound. | - Use a rotary evaporator at a reduced pressure and a controlled, low temperature.- For final drying, consider lyophilization (freeze-drying) to minimize thermal stress on the compound. |
| Inconsistent Purity Between Batches | Variability in the raw plant material. Inconsistent packing of the preparative column. | - Standardize the source and pre-processing of the Murraya koenigii leaves or bark.- Ensure a consistent and well-packed chromatography column for reproducible separations. Inconsistent packing can lead to channeling and poor resolution. |
Experimental Protocols
General Extraction and Initial Fractionation Protocol
This protocol is a representative method for the initial extraction and fractionation of carbazole alkaloids from Murraya koenigii.
-
Extraction:
-
The dried and powdered plant material (e.g., 1 kg of leaves) is first defatted by extraction with petroleum ether or hexane in a Soxhlet apparatus for 24 hours.[3]
-
The defatted plant material is then extracted with ethanol or methanol for 48 hours.[3][5]
-
The solvent is evaporated under reduced pressure to yield a dark green crude extract.
-
-
Acid-Base Partitioning (Optional but Recommended for Alkaloid Enrichment):
-
The crude extract is dissolved in a 5% hydrochloric acid solution and filtered.
-
The acidic solution is washed with an organic solvent like dichloromethane to remove neutral and acidic impurities.
-
The aqueous layer is then basified with an ammonia solution to a pH of 9-10.
-
The alkaloids are extracted from the basified aqueous layer using dichloromethane or chloroform.[10]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to yield the total alkaloid extract.
-
-
Silica Gel Column Chromatography:
-
A glass column is packed with silica gel (60-120 mesh) using a slurry method with hexane.
-
The total alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate or chloroform.[4][5]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[3]
-
Fractions with similar TLC profiles are pooled and concentrated.
-
Preparative HPLC Protocol for this compound Purification
This is a general protocol for the purification of this compound from the enriched fractions obtained from column chromatography.
-
Column: A preparative C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape. A typical gradient might be from 30% to 70% acetonitrile over 40 minutes.
-
Flow Rate: Dependent on the column diameter, typically in the range of 20-100 mL/min for preparative scale.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 238 nm and 288 nm).[4]
-
Injection Volume: Optimized based on the concentration of the sample and the column dimensions.
-
Fraction Collection: Fractions are collected based on the retention time of a this compound standard.
-
Post-Purification: The collected fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure. The final product can be lyophilized to obtain a dry powder.
Quantitative Data Summary
| Purification Step | Starting Material | Stationary Phase | Mobile Phase/Eluent | Typical Yield (of total alkaloids) | Reported Purity | Reference |
| Initial Extraction | Dried Leaves (270 g) | - | Ethanol | 14.75 g (crude extract) | Mixture | [5] |
| Column Chromatography | Crude Extract (5 g) | Silica Gel | Hexane-Ethyl Acetate Gradient | 0.24% - 0.66% (for specific alkaloids) | Partially Purified Fractions | [5] |
| Semi-Preparative HPLC | Enriched Fractions | C18 | Acetonitrile/Water | Not specified | >95% | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for this compound Purification
Caption: A generalized experimental workflow for the large-scale purification of this compound.
Anti-Inflammatory Signaling Pathway of this compound (Hypothesized)
Based on its known anti-inflammatory properties, this compound is hypothesized to inhibit the NF-κB and MAPK signaling pathways.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Topoisomerase Inhibition and DNA Damage Response Pathway
This compound's activity as a topoisomerase inhibitor leads to DNA damage and the activation of the DNA Damage Response (DDR) pathway, ultimately inducing apoptosis.
Caption: Mechanism of this compound-induced DNA damage and apoptosis via Topoisomerase I inhibition.
References
- 1. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii | Semantic Scholar [semanticscholar.org]
- 2. column-chromatography.com [column-chromatography.com]
- 3. phytojournal.com [phytojournal.com]
- 4. jocpr.com [jocpr.com]
- 5. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
troubleshooting peak tailing and broadening in HPLC analysis of Murrayanol.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing and broadening issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Murrayanol.
Troubleshooting Guide: Peak Shape Issues
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve common chromatographic challenges.
Question: Why is my this compound peak exhibiting significant tailing?
Answer:
Peak tailing is a common issue in reversed-phase HPLC, often indicating undesirable secondary interactions between the analyte and the stationary phase. For a compound like this compound, a coumarin which may possess basic properties, several factors can be responsible.
Primary Causes and Solutions:
-
Secondary Silanol Interactions: The most frequent cause of tailing for basic or polar compounds is the interaction with acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2] These groups can remain on the column packing material even after end-capping.[3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) protonates the silanol groups, minimizing their ability to interact with the analyte.[5] This is a very effective strategy for improving the peak shape of basic compounds.[6]
-
Solution 2: Use a Sacrificial Base: Adding a small concentration (e.g., 0.05 M) of a basic compound like triethylamine (TEA) to the mobile phase can be effective.[5] The TEA will preferentially interact with the active silanol sites, masking them from the this compound analyte.[5]
-
Solution 3: Employ a Modern, End-Capped Column: Use a high-quality, fully end-capped column or a column with a polar-embedded phase. These columns are designed to have minimal residual silanol activity, providing better peak shapes for challenging compounds.[1][2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[7][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[9] Similarly, column voids can form over time, leading to distorted peaks.
-
Trace Metal Contamination: Metal ions (e.g., iron, aluminum) in the silica matrix can interact with analytes, causing tailing.[5][10]
-
Solution: Use a high-purity (Type B) silica column, which has a lower metal content.[10] Adding a chelating agent like EDTA to the mobile phase can sometimes help, but switching to a higher-quality column is a more robust solution.
-
Question: My this compound peak is broader than expected. What are the potential causes?
Answer:
Peak broadening, characterized by an increase in peak width and a decrease in height, leads to reduced resolution and sensitivity.[11] The causes can be chemical or physical.
Primary Causes and Solutions:
-
Extra-Column Volume (Dead Volume): Excessive volume in the tubing, fittings, or detector flow cell between the injector and the detector can cause the analyte band to spread out.[9][12]
-
Mismatch Between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread upon injection, resulting in a broad peak.[12][14]
-
Slow Mass Transfer: If the mobile phase flow rate is too fast, the analyte may not have enough time to properly partition between the stationary and mobile phases, leading to broadening.[13] Conversely, a flow rate that is too slow can increase longitudinal diffusion.[12]
-
Column Deterioration: Over time, the packed bed of the column can settle, creating a void at the inlet, or channels can form within the packing, both of which lead to peak broadening.[9][14]
Visual Guides
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing and broadening issues.
Caption: A step-by-step workflow for troubleshooting HPLC peak shape problems.
Mechanism of Secondary Interactions Causing Peak Tailing
This diagram illustrates how residual silanol groups on the stationary phase can cause peak tailing.
Caption: Primary vs. secondary interactions in reversed-phase HPLC.
Quantitative Data Summary
Optimizing chromatographic parameters is key to achieving good peak shape. The tables below provide starting points based on typical analyses of related compounds like flavonoids and coumarins.[15][16]
Table 1: Mobile Phase pH Effect on Peak Shape for Basic Analytes
| Mobile Phase pH | Silanol Group State | Interaction with Basic Analyte | Expected Peak Shape |
| > 7.0 | Deprotonated (Si-O⁻) | Strong Ionic Interaction | Severe Tailing |
| 4.0 - 7.0 | Partially Ionized | Moderate Interaction | Moderate Tailing |
| 2.5 - 3.5 | Protonated (Si-OH) | Minimal Interaction | Symmetrical (Good) |
Table 2: General Starting Conditions for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase analysis of flavonoids and coumarins.[15] |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Provides protons to suppress silanol activity.[16] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for elution.[15] |
| Gradient | Start at low %B (e.g., 20%), ramp up | To elute compounds with varying polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 - 40°C | Improves efficiency and reduces viscosity; 35°C is often optimal.[15][17] |
| Injection Volume | 2 - 10 µL | Keep volume low to prevent band broadening.[17] |
| Detection | Diode-Array Detector (DAD) | To monitor at multiple wavelengths (e.g., 280, 320 nm).[16] |
Experimental Protocols
Protocol: HPLC Method for Analysis of this compound
This protocol provides a robust starting point for developing a method for this compound, based on established methods for similar compounds.[16][17]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or extract in a suitable solvent (e.g., methanol or a mixture matching the initial mobile phase).
-
The final concentration should be within the linear range of the detector (e.g., 0.1 - 1 mg/mL as a starting point).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[17]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.6 mL/min.[17]
-
Column Temperature: 25°C.[17]
-
Injection Volume: 2 µL.[17]
-
Detection Wavelength: Monitor at 355 nm.[17]
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 21% B
-
25-45 min: 21% to 50% B
-
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the baseline is clean.
-
Inject the prepared this compound standard and samples.
-
Integrate the resulting chromatogram to determine retention time, peak area, and peak shape parameters (e.g., tailing factor). A tailing factor close to 1.0 is ideal, while values above 2.0 are generally unacceptable for quantitative methods.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable USP tailing factor? A tailing factor (Tf) close to 1.0 indicates a perfectly symmetrical peak. For most analytical methods, a Tf value up to 1.5 is acceptable, but values should generally not exceed 2.0.[6][18]
Q2: Can my sample solvent cause peak fronting instead of tailing? Yes. Peak fronting (a leading edge) can occur if the sample is dissolved in a solvent much stronger than the mobile phase, if the column is overloaded, or if the column bed has collapsed.[7][19]
Q3: How often should I replace my guard column? This depends on the cleanliness of your samples. If you observe a sudden increase in backpressure or a deterioration in peak shape (broadening or splitting), the first step is to replace the guard column.[9]
Q4: Will switching from acetonitrile to methanol affect my peak shape? Yes, it can. Methanol and acetonitrile have different solvent strengths and viscosities, which can alter selectivity and peak shape. If you are experiencing tailing with acetonitrile, sometimes switching to methanol (or a combination) can improve the peak shape due to different interactions with the analyte and stationary phase.[2]
Q5: Why do my peaks look fine at the beginning of a run but start to tail after many injections? This often points to column contamination or degradation over the course of the analytical run. It could be due to the slow accumulation of strongly retained compounds from your sample matrix, which creates active sites for secondary interactions. A proper column wash after each sequence is crucial.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. bvchroma.com [bvchroma.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. youtube.com [youtube.com]
- 11. mastelf.com [mastelf.com]
- 12. quora.com [quora.com]
- 13. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. phcog.com [phcog.com]
- 16. tandfonline.com [tandfonline.com]
- 17. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uhplcs.com [uhplcs.com]
- 19. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Murrayanol Concentration for Effective Antimicrobial Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Murrayanol for its antimicrobial properties. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for antimicrobial activity?
A1: this compound is a naturally occurring carbazole alkaloid found in plants of the Murraya genus, such as Murraya koenigii (curry tree).[1] It is investigated for its potential therapeutic properties, including anti-inflammatory, topoisomerase inhibitory, and antimicrobial activities.[1] The emergence of antibiotic-resistant bacterial strains has spurred research into novel antimicrobial agents from natural sources like this compound.
Q2: What is the general mechanism of antimicrobial action for this compound?
A2: As a carbazole alkaloid, this compound is believed to exert its antimicrobial effects through multiple mechanisms. These can include the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, interference with DNA replication and protein synthesis, and the generation of reactive oxygen species (ROS) within bacterial cells. Some carbazole alkaloids have been shown to inhibit DNA gyrase and disrupt quorum-sensing pathways.[2][3][4]
Q3: What is the Minimum Inhibitory Concentration (MIC) and why is it important?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Determining the MIC is a quantitative method to assess the potency of an antimicrobial compound like this compound and is a critical step in understanding its potential as a therapeutic agent.[6]
Q4: What are typical MIC values for this compound?
A4: The MIC of this compound can vary depending on the microbial species. For example, some studies have reported an MIC of 25 µg/mL against Staphylococcus aureus and Streptococcus pyogenes, and 100 µg/mL against Candida krusei and Escherichia coli.
Data Presentation: Antimicrobial Activity of this compound
For easy comparison, the following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.
| Microorganism | Gram Stain/Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive | 25 µg/mL |
| Streptococcus pyogenes | Gram-positive | 25 µg/mL |
| Escherichia coli | Gram-negative | 100 µg/mL |
| Candida krusei | Fungus | 100 µg/mL |
Note: These values are for reference and may vary based on the specific strain and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound for antimicrobial activity.
Q5: I am observing inconsistent MIC results for this compound. What could be the cause?
A5: Inconsistent MIC values can stem from several factors:
-
Inoculum Preparation: Ensure a standardized inoculum density is used, typically 0.5 McFarland standard, as variations can significantly impact MIC results.[7]
-
Solvent Effects: The solvent used to dissolve this compound may have its own antimicrobial properties. Always include a solvent control to verify it does not inhibit microbial growth at the concentrations used.[5][8] Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration should be kept low.[9]
-
Compound Precipitation: this compound, being a natural product, may have poor solubility in aqueous culture media, leading to precipitation at higher concentrations and inaccurate results. Visually inspect your assay plates for any signs of precipitation.
Q6: this compound is not dissolving well in my test medium. How can I improve its solubility?
A6: Poor solubility is a common challenge with natural products.[7] Consider the following:
-
Co-solvents: Use a small amount of a biocompatible co-solvent like DMSO to prepare a stock solution before diluting it in the broth medium. Ensure the final concentration of the co-solvent is low enough to not affect microbial growth.[9]
-
Sonication: Briefly sonicating the stock solution can help in dissolving the compound.
-
Derivative Synthesis: For drug development purposes, chemical modification of the this compound structure could be explored to enhance its solubility.
Q7: The results from my agar diffusion assay (disk diffusion) do not correlate with the MIC values from my broth microdilution assay. Why is this?
A7: This is a frequent observation when testing natural products. The agar diffusion method relies on the diffusion of the compound through the agar medium. Many natural compounds, including carbazole alkaloids, are relatively non-polar and do not diffuse well in the aqueous agar matrix.[5][8][10] This can lead to smaller or no zones of inhibition, even if the compound is active in a liquid medium. For this reason, broth microdilution is the recommended method for determining the MIC of plant-derived compounds.[5][8]
Q8: I am unsure what concentration range to start with for my MIC assay.
A8: Based on existing literature, a starting concentration range for this compound could be from 1 µg/mL to 256 µg/mL or higher. A broad initial range is recommended for the first screening. Subsequent experiments can then focus on a narrower range of concentrations around the initially determined approximate MIC value.
Experimental Protocols
Detailed Methodology for Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of natural products.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells.
-
In the first column of wells, add a specific volume of the this compound stock solution to achieve the highest desired starting concentration (e.g., 256 µg/mL).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as the growth control (broth and inoculum only).
-
Column 12 should serve as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized and diluted inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Do not add inoculum to the sterility control wells (column 12).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.
-
The growth control well should be turbid, and the sterility control well should be clear.
-
To aid in determining the endpoint, a growth indicator such as p-iodonitrotetrazolium violet (INT) or resazurin can be added to the wells after incubation. A color change indicates viable cells.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Antimicrobial Signaling Pathway of Carbazole Alkaloids
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 4. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids. | Semantic Scholar [semanticscholar.org]
- 5. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Power of Nature: The Importance of MIC Protocol in Plant Extract Research [greenskybio.com]
- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results | springermedizin.de [springermedizin.de]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
addressing Murrayanol stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues related to Murrayanol during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring carbazole alkaloid found in plants of the Murraya genus.[1][2] Like many phenolic and alkaloidal compounds, its complex structure, featuring a carbazole core, a hydroxyl group, a methoxy group, and a terpene side chain, makes it susceptible to degradation over time, which can impact its biological activity and lead to inconsistent experimental results.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C to minimize degradation.[3]
Q3: What are the primary factors that can cause this compound to degrade?
Based on the general stability of carbazole alkaloids and related phenolic compounds, the primary factors contributing to this compound degradation are:
-
Oxidation: The electron-rich carbazole ring and the phenolic hydroxyl group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.
-
Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions, leading to the breakdown of the molecule.
-
Elevated Temperatures: High temperatures can accelerate the rate of all chemical degradation pathways. Carbazole structures can undergo thermal decomposition at elevated temperatures.
-
pH Extremes: Although carbazoles are generally stable to hydrolysis, extreme acidic or basic conditions should be avoided as they can catalyze degradation of the overall structure or modifications of its substituents.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound have not been extensively documented, based on the degradation of similar compounds, likely products could include:
-
Oxidized derivatives of the carbazole core.
-
Products resulting from the cleavage or modification of the terpene side chain.
-
Hydroxylated or demethylated derivatives.
Q5: How can I detect this compound degradation?
A change in the physical appearance of the sample (e.g., color change from white/off-white to yellow/brown) can be an initial indicator. For quantitative analysis, chromatographic and spectroscopic methods are recommended. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a highly effective technique for separating and identifying degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes in the molecule.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in sample color (e.g., yellowing) | Oxidation and/or photodegradation | Store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and protect from light. For solutions, use degassed solvents. |
| Decreased biological activity in experiments | Degradation of this compound leading to a lower concentration of the active compound. | Re-evaluate the purity of your this compound stock using HPLC. Prepare fresh solutions from a new, properly stored solid sample. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Use HPLC-MS/MS to identify the molecular weights of the new peaks and deduce their potential structures. Compare with the original chromatogram of a fresh sample. |
| Inconsistent experimental results over time | Gradual degradation of the this compound stock solution. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light. Regularly check the purity of the stock solution. |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for this compound Purity and Degradation Analysis
This protocol provides a general method for the analysis of this compound and its potential degradation products. Optimization may be required based on the specific instrumentation and degradation products of interest.
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 25 10.0 95 12.0 95 12.1 25 | 15.0 | 25 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the parent ion of this compound and other potential degradation products.
Protocol 2: ¹H-NMR for Structural Analysis of this compound and Degradation Products
NMR spectroscopy is a powerful tool for the structural elucidation of degradation products.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the this compound sample (or isolated degradation product) in the chosen deuterated solvent.
-
Acquire a ¹H-NMR spectrum.
-
Process the data (phasing, baseline correction, and integration).
-
Compare the spectrum of the stored sample to that of a fresh, pure sample. Look for changes in chemical shifts, the appearance of new signals, or the disappearance of existing signals, which would indicate structural changes.
-
Visualizing Stability and Degradation
Logical Workflow for Investigating this compound Stability
Caption: Workflow for assessing this compound stability.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
minimizing matrix effects in LC-MS/MS analysis of Murrayanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Murrayanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.
Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?
A2: Poor peak shape (e.g., tailing, fronting, or splitting) and retention time shifts can be indicative of several issues. These include:
-
Matrix Overload: High concentrations of matrix components can interact with the analytical column, affecting the chromatography of this compound.
-
Inadequate Sample Cleanup: Residual matrix components can interfere with the interaction between this compound and the stationary phase.
-
Column Degradation: Over time, the accumulation of matrix components can degrade the performance of your LC column.
-
Mobile Phase Issues: Incorrect mobile phase composition or pH can lead to poor chromatography.
Q3: My this compound signal is low and the baseline is noisy. How can I improve the signal-to-noise ratio?
A3: A low signal-to-noise ratio can be caused by ion suppression from matrix effects or issues with the LC-MS/MS system itself. To improve this:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components.
-
Enhance Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components.
-
Tune Mass Spectrometer Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energy for this compound to maximize its signal.
-
Check for Contamination: A noisy baseline can be a sign of contamination in the LC system or mass spectrometer.
Q4: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?
A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. For this compound, a coumarin-containing compound, protein precipitation (PPT) is a common starting point due to its simplicity.[3] However, for cleaner extracts and potentially better reduction of matrix effects, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are often more effective.
Q5: How do I choose an appropriate internal standard (IS) for this compound analysis?
A5: An ideal internal standard should have physicochemical properties similar to the analyte and co-elute with it to compensate for variability during sample preparation and injection.[4] For this compound, a stable isotope-labeled (SIL) version would be the best choice. If a SIL-IS is unavailable, a structural analog, such as another coumarin derivative, can be used.[3][4]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement
Symptoms:
-
Inconsistent and non-reproducible quantification results.
-
Low recovery of this compound.
-
Drastic difference in peak area between neat standards and matrix-spiked samples.
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | 1. Optimize Chromatography: Adjust the gradient profile, mobile phase composition, or switch to a different column chemistry to improve separation between this compound and interfering peaks. 2. Improve Sample Cleanup: Switch from Protein Precipitation to a more selective method like Liquid-Liquid Extraction or Solid-Phase Extraction. |
| Phospholipid Interference | 1. Phospholipid Removal Plates/Columns: Utilize specialized SPE cartridges or plates designed to remove phospholipids. 2. Modify LLE: Use a solvent system in LLE that has low solubility for phospholipids. |
| Ion Source Contamination | 1. Clean the Ion Source: Follow the manufacturer's protocol to clean the ion source components. 2. Divert Flow: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing unnecessary contamination of the MS source. |
Issue 2: Poor Peak Shape and Reproducibility
Symptoms:
-
Peak tailing, fronting, or splitting for the this compound peak.
-
Shifting retention times between injections.
-
Poor precision in quality control samples.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Sample Cleanup | 1. Evaluate Different SPE Sorbents: Test various SPE sorbent chemistries (e.g., C18, mixed-mode) to find the one that provides the cleanest extract. 2. Optimize LLE Conditions: Adjust the pH and solvent choice for LLE to improve extraction efficiency and selectivity for this compound. |
| Column Overloading or Fouling | 1. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the amount of matrix injected onto the column. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Column Washing: Implement a robust column washing procedure between runs to remove any accumulated matrix components. |
| Incompatible Injection Solvent | 1. Match Injection Solvent to Mobile Phase: Ensure the final extract is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions to prevent peak distortion. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This protocol is adapted from a method for a similar coumarin compound, Murrayone, and serves as a starting point for this compound analysis in plasma.[3]
-
Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., another coumarin derivative in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These parameters are suggested as a starting point and should be optimized for your specific instrument and application.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to find the precursor ions and optimize the collision energy for the most abundant product ions.
Quantitative Data Summary
The following tables present representative validation data for an LC-MS/MS method for a related coumarin, which can be used as a benchmark for a this compound assay.[3]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound (representative) | 4.0 - 1600 | ≥ 0.998 | 4.0 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 4.0 | 12.3 | 99.7 | 10.5 | 98.5 |
| Low | 10.0 | 8.5 | 95.6 | 7.9 | 96.2 |
| Medium | 80.0 | 5.4 | 92.3 | 6.1 | 93.8 |
| High | 800 | 1.1 | 90.0 | 2.5 | 91.4 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 10.0 | 85.9 | 91.2 |
| Medium | 80.0 | 92.4 | 95.8 |
| High | 800 | 90.7 | 93.5 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. A novel UPLC/MS/MS method for rapid determination of murrayone in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Technical Support Center: Enhancing Murrayanol Extraction from Murraya koenigii
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction of Murrayanol and other bioactive compounds from Murraya koenigii (curry leaf).
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting compounds from Murraya koenigii?
The choice of solvent significantly impacts the extraction yield and the profile of bioactive compounds. The polarity of the solvent plays a crucial role.[1]
-
Methanol: A highly effective solvent for dissolving both polar (like alkaloids) and non-polar metabolites.[2] A long-term maceration (7 days) with methanol has been used to preserve natural compounds maximally.[2]
-
Ethanol: 50% ethanol has been shown to yield the highest total phenolic content and DPPH scavenging activity, which is a measure of antioxidant capacity.[1][3] It is particularly effective for extracting polyphenols linked with fibrous proteins.[1]
-
Acetone: 60% acetone is reported to be optimal for achieving the highest ferric reducing activity and total flavonoid content.[1][3] Acetone is useful for extracting polyphenols associated with a protein matrix due to its ability to degrade cell walls.[1]
-
Hexane: A suitable solvent for extracting major aroma and flavor components like caryophyllene.[4]
-
Water: Used in hydro-distillation and steam distillation methods, primarily for extracting essential oils.[5]
Q2: Which extraction technique provides the highest efficiency?
Several modern and conventional techniques can be employed, each with distinct advantages. The efficiency is influenced by factors like extraction time, temperature, and the specific compounds of interest.[6][7]
-
Ultrasonic-Assisted Extraction (UAE): This method has demonstrated strong performance, yielding the highest antioxidant activities in assays like the DPPH assay.[8] It is a relatively gentle method that can improve extraction efficiency.[4]
-
Microwave-Assisted Extraction (MAE): This technique has been shown to yield the highest total phenolic and flavonoid content.[8] Elevated temperatures in MAE can rupture plant cell walls, promoting the release of target compounds.[9]
-
Soxhlet Extraction: A conventional and effective method that uses continuous solvent cycling. It has been successfully used with solvents like ethanol for 24 hours to extract compounds from M. koenigii.[3][10]
-
Maceration: A very gentle technique ideal for preserving heat-sensitive compounds. It involves soaking the plant material in a solvent for an extended period (e.g., 7 days).[2]
-
Steam and Hydro-distillation: Primarily used for extracting volatile essential oils. Steam distillation has been found to produce a higher yield of essential oil compared to hydro-distillation over the same extraction time.[5]
Q3: How should I prepare the Murraya koenigii leaves for extraction?
Proper preparation of the plant material is a critical first step for efficient extraction.[6]
-
Washing: Thoroughly wash the fresh leaves under tap water to remove dust and other adhered particles.[1][5]
-
Drying: The choice of drying method is crucial as it affects the chemical composition of the final extract.[6] A common method is to use a conventional tray drier at 60°C for 4 hours.[1] Alternatively, leaves can be shade-dried.[11]
-
Grinding and Sieving: After drying, grind the leaves into a fine powder. Sieving the powder through a mesh (e.g., 100 ASTM mesh size) increases the surface area, which facilitates better solvent penetration and interaction, leading to enhanced extraction efficiency.[1][6]
-
Storage: Store the powdered material in amber glass bottles in a refrigerator to protect it from light and degradation until extraction.[1]
Troubleshooting Guides
This section addresses common problems encountered during the extraction of this compound and other phytochemicals from Murraya koenigii.
Problem 1: Low Extraction Yield
A low yield of the target compound is a frequent issue. The following guide provides a systematic approach to diagnosing and resolving this problem.
Click to view the troubleshooting workflow for Low Extraction Yield.
Caption: Troubleshooting logic for diagnosing and resolving low this compound extraction yield.
Problem 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Emulsions are a common issue during the purification phase, especially when partitioning the crude extract between aqueous and organic solvents. They can trap your analyte of interest, leading to quantitative problems.[12]
-
Cause: Samples containing high amounts of surfactant-like compounds (e.g., phospholipids, fatty acids, proteins) which have mutual solubility in both the aqueous and organic phases.[12]
-
Solutions:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while maintaining surface area contact for extraction.[12]
-
Salting Out: Add brine (saturated NaCl solution) or solid salt to the separatory funnel. This increases the ionic strength of the aqueous layer, disrupting the emulsion and forcing separation of the phases.[12]
-
Change Solvent: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help break the emulsion by solubilizing the emulsifying agent into one of the layers.[12]
-
Alternative Technique: For samples prone to emulsion, consider using Supported Liquid Extraction (SLE). In SLE, the aqueous sample is applied to a solid support (like diatomaceous earth), and the analytes are then eluted with a water-immiscible organic solvent, which prevents emulsion formation.[12]
-
Problem 3: Degradation of Target Compounds
Bioactive compounds can be sensitive to heat and prolonged processing times, leading to degradation and reduced bioactivity.[7]
-
Cause: Exposure to high temperatures and long extraction durations. Most phytochemicals are heat-sensitive.[7]
-
Solutions:
-
Optimize Temperature and Time: Determine the most suitable temperature and extraction duration to maximize yield with minimal degradation.[7] For example, while higher temperatures can increase extraction rates, excessive heat can be detrimental.[13]
-
Use Milder Techniques: Employ extraction methods that operate at or near room temperature.
-
Protect from Light: Store extracts in amber-colored containers to prevent photodegradation, especially if the compounds are light-sensitive.
-
Data and Experimental Protocols
Data Summary Tables
Table 1: Comparison of Optimized Solvent Extraction Conditions[1][3]
| Solvent (Concentration) | Optimal Time (min) | Key Outcome |
| 50% Ethanol | 60 | Highest DPPH scavenging activity & Total Phenolic Content |
| 60% Acetone | 45 | Highest Ferric Reducing Activity & Flavonoid Content |
| 80% Methanol | 74 | High desirability for extract yield |
Table 2: Comparison of Advanced Extraction Methods[8]
| Extraction Method | DPPH Inhibition (%) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) |
| Ultrasonic-Assisted (UAE) | 78.00 ± 1.00 | - | - |
| Microwave-Assisted (MAE) | - | 120.60 ± 14.81 | 93.38 ± 4.33 |
| Solvent-Assisted (SAE) | - | - | - |
Table 3: Essential Oil Yield from Distillation Methods (9 hours)[5]
| Distillation Method | Percentage Yield (w/w) |
| Steam Distillation | 0.25% |
| Hydro-distillation | 0.09% |
Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of M. koenigii
This protocol is adapted from methodologies that have shown high antioxidant activity.[4][8]
-
Preparation: Mix 38 g of finely powdered, dried M. koenigii leaves with 60% ethanol.
-
Sonication: Submerge the mixture in an ultrasonic cleaner bath.
-
Extraction: Sonicate the mixture for 30 minutes.
-
Filtration: After extraction, filter the solution using Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Removal: Concentrate the filtered extract using a rotary evaporator to remove the ethanol.
-
Storage: Store the final crude extract in a sealed, airtight container, protected from light, at 4°C.
Protocol 2: Soxhlet Extraction
This protocol is a standard method for exhaustive extraction.[10]
-
Preparation: Place 250 g of powdered M. koenigii leaves into a thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet apparatus. Add 250 ml of ethanol to the distillation flask.
-
Extraction: Heat the solvent to reflux. Allow the extraction to proceed continuously for 24 hours.
-
Concentration: After the extraction is complete, concentrate the extract by evaporating the solvent.
-
Storage: Store the obtained crude extract in a closed container for further analysis.
General Experimental Workflow
The following diagram illustrates a comprehensive workflow from sample collection to analysis.
Caption: A general experimental workflow for the extraction and analysis of this compound.
References
- 1. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. doc-developpement-durable.org [doc-developpement-durable.org]
- 5. arpnjournals.org [arpnjournals.org]
- 6. phcogrev.com [phcogrev.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytojournal.com [phytojournal.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing Murrayanol Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential interference caused by Murrayanol in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, characterize, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence-based assays?
This compound is a natural carbazole alkaloid.[1] Like other carbazole alkaloids, it possesses a planar structure and photophysical properties that can lead to interference in fluorescence-based assays.[1] Such interference can manifest as intrinsic fluorescence (autofluorescence) or quenching of the fluorescent signal.
Q2: What are the common types of interference observed with compounds like this compound?
There are three primary ways a compound like this compound can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal. This is a common issue with natural products containing fluorescent moieties.
-
Fluorescence Quenching: The compound absorbs the energy from the excited fluorophore in the assay, preventing it from emitting light and resulting in a false-negative signal. Carbazole structures have been shown to have fluorescence quenching capabilities.[2]
-
Inner Filter Effect: At high concentrations, the compound absorbs the excitation or emission light, reducing the signal intensity.[2]
Q3: How can I determine if this compound is interfering with my assay?
A series of control experiments are essential to identify potential interference. The first step is to measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my fluorescence-based assay when using this compound.
This guide will walk you through a systematic approach to identify and address potential interference from this compound.
Step 1: Characterize the Potential for Interference
The initial step is to determine if this compound itself is contributing to the signal in your assay.
Experimental Protocol: Initial Interference Assessment
-
Prepare a dilution series of this compound in the same buffer as your primary assay.
-
Dispense the dilutions into a microplate. Use the same type of microplate (e.g., black plates for fluorescence assays) as your main experiment.[3]
-
Include control wells:
-
Buffer only (blank)
-
Assay components without this compound (negative control)
-
Positive control for your assay, if applicable.
-
-
Read the plate on a microplate reader at the excitation and emission wavelengths used for your assay's fluorophore.
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Signal in this compound-only wells increases with concentration. | Autofluorescence | Proceed to Step 2A: Mitigating Autofluorescence . |
| Signal in assay wells with this compound is lower than the negative control. | Fluorescence Quenching | Proceed to Step 2B: Addressing Fluorescence Quenching . |
| No significant signal from this compound alone, but assay signal is still affected. | Inner Filter Effect or other complex interactions. | Proceed to Step 2C: Investigating the Inner Filter Effect . |
Workflow for Initial Interference Assessment
Caption: Workflow for identifying the type of assay interference caused by this compound.
Step 2A: Mitigating Autofluorescence
If this compound is autofluorescent at your assay's wavelengths, the following strategies can help.
Strategy 1: Spectral Shift
-
Use a red-shifted fluorophore: Autofluorescence from natural products is often more pronounced at shorter (blue and green) wavelengths.[4] Shifting to a fluorophore that excites and emits in the red or far-red spectrum can significantly reduce interference.
Strategy 2: Pre-read Subtraction
-
Experimental Protocol:
-
Prepare your assay plate with all components, including the this compound dilutions.
-
Perform a "pre-read" of the plate at the assay's excitation and emission wavelengths before adding the final assay component that initiates the reaction (e.g., enzyme, substrate).
-
Add the final component and incubate as required.
-
Perform the final read.
-
Subtract the pre-read values from the final read values for each well to correct for this compound's autofluorescence.
-
Strategy 3: Time-Resolved Fluorescence (TRF)
-
If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime (nanoseconds). TRF assays use lanthanide-based fluorophores with long-lived fluorescence signals (microseconds to milliseconds), allowing for a delay between excitation and detection during which the short-lived background fluorescence can decay.
Step 2B: Addressing Fluorescence Quenching
Quenching occurs when this compound deactivates the excited fluorophore.
Strategy 1: Orthogonal Assay
-
The most reliable way to confirm a true hit that appears to be a quencher is to use an orthogonal assay with a different detection method, such as an absorbance-based or luminescence-based assay. This validates the biological activity independently of fluorescence.
Strategy 2: Fluorescence Quenching Counter-Screen
-
Experimental Protocol:
-
Prepare a dilution series of this compound.
-
In a microplate, add the assay's fluorescent substrate or product at a concentration that gives a robust signal.
-
Add the this compound dilutions.
-
Read the fluorescence intensity.
-
-
Data Interpretation: A concentration-dependent decrease in fluorescence intensity indicates quenching.[5]
Step 2C: Investigating the Inner Filter Effect
The inner filter effect is significant at higher compound concentrations where the compound absorbs light intended to excite the fluorophore or light emitted by it.
Strategy 1: Absorbance Spectra
-
Experimental Protocol:
-
Measure the absorbance spectrum of this compound across a range of UV-visible wavelengths, particularly covering the excitation and emission wavelengths of your assay's fluorophore.
-
-
Data Interpretation: Significant absorbance at either the excitation or emission wavelength suggests a potential for the inner filter effect.
Strategy 2: Reduce Compound Concentration
-
If possible, lower the concentration of this compound in your assay to a range where its absorbance is minimal.
Logical Relationship of Troubleshooting Steps
Caption: Decision tree for troubleshooting this compound interference in fluorescence assays.
Summary of General Recommendations
For easy reference, the following table summarizes key recommendations for setting up fluorescence-based assays when working with potentially interfering compounds like this compound.
| Assay Parameter | Recommendation | Rationale |
| Microplate Choice | Use black, opaque microplates.[3] | Minimizes background fluorescence and well-to-well crosstalk. |
| Fluorophore Selection | Opt for red-shifted dyes (excitation > 600 nm) where possible. | Reduces the likelihood of interference from compound autofluorescence.[4] |
| Control Experiments | Always run a "compound alone" control. | To directly measure the contribution of the compound to the signal. |
| Assay Readout | Consider orthogonal assays (e.g., absorbance, luminescence). | To confirm hits and eliminate false positives/negatives due to fluorescence interference.[6] |
| Data Correction | Employ pre-read subtraction for autofluorescent compounds. | To correct for the background signal from the compound. |
By implementing these troubleshooting steps and control experiments, researchers can confidently assess and mitigate the potential interference of this compound in their fluorescence-based assays, leading to more reliable and reproducible results.
References
- 1. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Challenges with Background Fluorescence [visikol.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. protocols.io [protocols.io]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vitro Metabolic Stability of Murrayanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro metabolic stability of Murrayanol in microsomal assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the in vitro metabolic assessment of this compound.
Issue 1: Rapid Disappearance of this compound in the Assay
Question: My this compound is being metabolized very quickly in the human liver microsome (HLM) assay, resulting in a very short half-life. How can I investigate and potentially mitigate this?
Answer:
Rapid metabolism of this compound in HLM assays is a common challenge for carbazole alkaloids. The primary routes of metabolism for carbazoles involve oxidation, such as hydroxylation and demethylation, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[1]
Troubleshooting Steps:
-
Confirm CYP450 Involvement:
-
Conduct co-incubation experiments with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isozyme inhibitors. While this compound has been shown to not inhibit CYP1A2 and CYP3A4, it may be a substrate for these or other CYPs.[2] Metabolism of other carbazoles is often mediated by CYP1A1 and CYP3A4. A significant decrease in this compound metabolism in the presence of these inhibitors would confirm CYP-mediated clearance.
-
-
Identify Specific CYP Isozymes:
-
Use a panel of recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify the specific enzyme(s) responsible for this compound's metabolism. Although this compound inhibits CYP2D6, it is important to determine if it is also a substrate for this or other CYPs.
-
-
Consider Non-CYP Pathways:
-
If CYP inhibition does not significantly reduce metabolism, consider other enzyme families present in microsomes, such as UDP-glucuronosyltransferases (UGTs), although this is a Phase II reaction that typically follows initial oxidation.
-
-
Structural Modification Strategies:
-
Based on the identified metabolic "hotspots," consider structural modifications to block these sites. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.
-
Introduction of Electron-Withdrawing Groups: Adding groups like fluorine or chlorine to aromatic rings can decrease their susceptibility to oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups near the site of metabolism can physically block the enzyme's access.
-
-
Logical Workflow for Investigating Rapid Metabolism
Caption: Workflow for troubleshooting rapid metabolism.
Issue 2: High Variability in Metabolic Stability Data
Question: I am observing significant well-to-well and day-to-day variability in my this compound microsomal stability assay results. What could be the cause and how can I improve reproducibility?
Answer:
Variability in in vitro metabolic stability assays can stem from several factors, particularly when working with natural products like this compound which may have lower solubility.
Troubleshooting Steps:
-
Assess Compound Solubility:
-
Poor aqueous solubility of this compound can lead to precipitation in the incubation buffer, resulting in an artificially perceived high stability.
-
Solution: Use a co-solvent such as DMSO or acetonitrile, ensuring the final concentration in the incubation is low (typically <1%) to avoid inhibiting enzyme activity. For highly insoluble compounds, a "cosolvent method" where dilutions are made in higher organic solvent concentrations before direct addition to microsomes can be beneficial.
-
-
Evaluate Non-Specific Binding:
-
Lipophilic compounds like this compound can bind to the plasticware of the assay plate, reducing the actual concentration available for metabolism.
-
Solution: Use low-binding plates. You can also quantify the extent of non-specific binding by running a control incubation without the NADPH regenerating system and measuring the concentration of this compound in the supernatant over time.
-
-
Standardize Microsome Handling:
-
Inconsistent thawing and handling of liver microsomes can lead to variations in enzyme activity.
-
Solution: Thaw microsomes quickly at 37°C and immediately place them on ice. Avoid repeated freeze-thaw cycles. Ensure the microsome stock is homogenous before aliquoting.
-
-
Control for Incubation Conditions:
-
Ensure consistent incubation temperature (37°C), shaking speed, and reaction termination times.
-
Solution: Use a calibrated incubator with consistent heating. Automate liquid handling steps where possible to minimize timing errors.
-
Decision Tree for Troubleshooting Variability
Caption: Decision tree for addressing assay variability.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: Based on its carbazole alkaloid structure, the primary metabolic pathways for this compound are expected to be Phase I oxidation reactions. These include:
-
Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic rings or the aliphatic side chain.
-
Demethylation: Removal of the methyl group from the methoxy substituent.
These reactions are primarily catalyzed by cytochrome P450 enzymes. While specific data for this compound is limited, studies on other carbazoles indicate that CYP1A1 and CYP3A4 are often involved in their metabolism.
Predicted Metabolic Pathways of this compound
Caption: Predicted Phase I metabolic pathways for this compound.
Q2: What are the key parameters to determine from a microsomal stability assay for this compound?
A2: The primary parameters to calculate are:
-
In Vitro Half-Life (t½): The time it takes for 50% of this compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, independent of other physiological factors. It is calculated from the half-life and the protein concentration in the assay.
These parameters are crucial for predicting the in vivo hepatic clearance of this compound.
Q3: Are there established analytical methods for quantifying this compound in microsomal assays?
A3: While a specific validated method for this compound in a microsomal matrix was not found in the literature, methods for quantifying other carbazole alkaloids from Murraya koenigii are well-documented and can be adapted. A UPLC-MS/MS method is highly recommended for its sensitivity and selectivity.
Q4: How can I improve the metabolic stability of this compound for further drug development?
A4: Improving metabolic stability is a key step in lead optimization. Strategies include:
-
Blocking Sites of Metabolism: As identified through metabolite identification studies, introduce chemical modifications at the metabolically labile positions.
-
Reducing Lipophilicity: High lipophilicity can sometimes correlate with increased metabolic clearance. Modifications to reduce lipophilicity may improve stability.
-
Bioisosteric Replacement: Replace metabolically unstable moieties with bioisosteres that are more resistant to metabolism while retaining biological activity.
Data Presentation
Quantitative data from microsomal stability assays should be summarized for clear comparison. Below are example tables.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Microsomal Protein Concentration | 0.5 mg/mL |
| This compound Concentration | 1 µM |
| In Vitro Half-life (t½) | e.g., 25 min |
| Intrinsic Clearance (CLint) | e.g., 55.4 µL/min/mg protein |
Table 2: Comparative Metabolic Stability of Carbazole Alkaloids
| Compound | In Vitro t½ (min) in HLM | In Vitro CLint (µL/min/mg protein) in HLM |
| This compound | Experimental Data | Experimental Data |
| Carbazole Analog A | e.g., 15 | e.g., 92.4 |
| Carbazole Analog B | e.g., >120 | e.g., <5.8 |
Experimental Protocols
Protocol 1: Determination of In Vitro Metabolic Stability of this compound in Human Liver Microsomes
1. Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal Standard (IS) for analytical quantification (e.g., a structurally similar but chromatographically resolved carbazole alkaloid)
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in phosphate buffer to the desired pre-incubation concentration.
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the diluted this compound solution and HLM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for UPLC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining this compound concentration at each time point using a validated UPLC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: UPLC-MS/MS Quantification of this compound
1. Liquid Chromatography Conditions (Example):
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from potential metabolites and matrix components.
-
Flow Rate: e.g., 0.4 mL/min
-
Column Temperature: e.g., 40°C
-
Injection Volume: e.g., 2 µL
2. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.
-
Internal Standard: Determine the precursor and product ions for the IS.
-
-
Optimize cone voltage and collision energy for each transition.
3. Validation:
-
The method should be validated for linearity, accuracy, precision, and stability according to standard bioanalytical guidelines.
References
selecting appropriate solvents for Murrayanol to prevent precipitation in assays.
This guide provides researchers, scientists, and drug development professionals with essential information for using Murrayanol in experimental assays, with a focus on preventing precipitation and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring carbazole alkaloid isolated from plants such as Murraya koenigii.[1][2][3] It has been identified as a bioactive compound with a range of potential therapeutic properties. Research has shown that this compound exhibits anti-inflammatory activity by inhibiting human prostaglandin H synthase isozymes (hPGHS-1 and hPGHS-2).[4] Additionally, it has demonstrated inhibitory effects on topoisomerase I and II, as well as antimicrobial and mosquitocidal activities.[4][5]
Q2: I can't find specific solubility data for this compound. Which solvent should I use to prepare a stock solution?
The most commonly recommended starting solvent is Dimethyl Sulfoxide (DMSO) . Other organic solvents like ethanol or methanol can also be effective.[7][8] It is crucial to first dissolve this compound in a minimal amount of 100% organic solvent before performing serial dilutions into your aqueous assay buffer.[6]
Q3: What is the maximum concentration of an organic solvent like DMSO that I can use in my cell-based assay?
The tolerance of cell lines to organic solvents varies significantly. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is always best practice to perform a solvent tolerance study for your specific cell line and assay to determine the maximum permissible concentration that does not affect the experimental outcome.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in an aqueous buffer is not recommended and will likely lead to precipitation. Due to its hydrophobic nature, this compound has very limited solubility in water.[7] The correct procedure is to first create a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute this stock into the aqueous assay buffer to achieve the desired final concentration.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound solution is cloudy or has visible precipitate after dilution in my assay buffer.
This is a common issue when working with hydrophobic compounds. The precipitate forms because the compound crashes out of solution when the concentration of the organic solvent drops significantly upon dilution in the aqueous buffer. Here are the steps to troubleshoot this problem:
-
Problem 1: Incorrect Dilution Procedure
-
Solution: Ensure you are not adding the aqueous buffer directly to your concentrated stock. The correct method is to add and mix the small volume of this compound stock solution into the larger volume of aqueous buffer. This allows for rapid dispersion.
-
-
Problem 2: Final Concentration is Too High
-
Solution: The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit under those conditions. Try working with a lower final concentration of this compound. Perform a solubility test by preparing serial dilutions and visually inspecting for the highest concentration that remains clear.
-
-
Problem 3: Insufficient Organic Solvent in Final Solution
-
Solution: While you must limit the final solvent concentration to avoid affecting the assay, a very small amount can be critical for solubility. Ensure your dilution scheme results in a consistent and permissible final solvent concentration (e.g., 0.1% DMSO) across all experimental conditions, including vehicle controls.
-
-
Problem 4: pH or Salt Concentration of the Buffer
-
Solution: The pH and ionic strength of your buffer can influence the solubility of your compound.[7] While less common, if precipitation persists, consider assessing the solubility of this compound in different assay-compatible buffers.
-
Solvent Selection for this compound Stock Solutions
For initial experiments, DMSO is the recommended solvent. The following table summarizes the properties of common solvents used for preparing stock solutions of natural products.[9][10]
| Solvent | Type | Polarity | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solubilizing power for many nonpolar compounds.[7] Standard for compound libraries. Can be toxic to cells at >0.5%. Hygroscopic. |
| Ethanol (EtOH) | Polar Protic | High | Good solubilizing power.[11] Less toxic to cells than DMSO. Can be volatile. |
| Methanol (MeOH) | Polar Protic | High | Good solubilizing power. More toxic and volatile than ethanol. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong solubilizing power, particularly for coumarin-related structures.[12] Use with caution due to toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of this compound is 363.5 g/mol .[1] For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 363.5 g/mol = 0.003635 g = 3.635 mg.
-
-
Weigh this compound: Accurately weigh 3.64 mg of solid this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of 100% cell culture-grade DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Solutions for a Cell-Based Assay
This protocol describes the preparation of a 10 µM final concentration of this compound in a cell culture medium with a final DMSO concentration of 0.1%.
-
Prepare Intermediate Dilution: Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Take 5 µL of the 10 mM this compound stock.
-
Add it to 495 µL of cell culture medium. Mix well by pipetting.
-
-
Prepare Final Working Solution: Dilute the 100 µM intermediate solution 1:10 in cell culture medium.
-
For a final volume of 1 mL, take 100 µL of the 100 µM intermediate solution.
-
Add it to 900 µL of cell culture medium. This is your 10 µM working solution.
-
-
Prepare Vehicle Control: A vehicle control is critical. Prepare a solution with the same final concentration of DMSO (0.1%) but without this compound.
-
Prepare a 1:1000 dilution of pure DMSO in the cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium).
-
Visual Guides
Below are diagrams illustrating key workflows for handling this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. foodchemistryjournal.com [foodchemistryjournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Natural Deep Eutectic Solvents (NADES): Phytochemical Extraction Performance Enhancer for Pharmaceutical and Nutraceutical Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of Animal Models for Evaluating the Efficacy of Murrayanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the efficacy of Murrayanol using animal models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on refining protocols for clarity, reproducibility, and humane treatment of animal subjects.
I. Troubleshooting Guides
This section addresses common problems encountered during in vivo studies of this compound, providing potential causes and actionable solutions.
1. Anti-Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in paw edema measurements between subjects in the same group. | - Inconsistent carrageenan injection volume or location.[1] - Improper handling and stress induction in animals. - Genetic variability within the animal colony. | - Ensure precise subcutaneous injection into the plantar surface of the hind paw with a consistent volume (e.g., 0.1 mL of 1% carrageenan).[2][3] - Handle animals gently and allow for an acclimatization period of at least 3-5 days before the experiment. - Use age- and weight-matched animals from a reputable supplier. |
| Inconsistent or weak anti-inflammatory effect of this compound. | - Poor solubility or suspension of this compound in the vehicle. - Suboptimal dosing regimen (dose, frequency, or timing). - Rapid metabolism or poor bioavailability of this compound. | - Prepare a homogenous and stable suspension of this compound. Consider using a vehicle such as 0.5% sodium carboxymethyl cellulose or a small percentage of a non-toxic solubilizing agent like Tween 80. - Conduct a dose-response study to determine the optimal effective dose. Administer this compound 30-60 minutes prior to carrageenan injection to coincide with peak plasma concentrations.[4] - Consider alternative routes of administration (e.g., intraperitoneal) if oral bioavailability is a concern. |
| Unexpected toxicity or adverse effects in animals treated with this compound. | - High dose of this compound. - Impurities in the this compound sample. - Vehicle-related toxicity. | - Perform a preliminary acute toxicity study to determine the maximum tolerated dose. - Ensure the purity of the this compound sample through analytical methods (e.g., HPLC, NMR). - Include a vehicle-only control group to rule out any adverse effects of the delivery medium. |
2. Anticancer Models (e.g., Xenograft Tumor Models)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low tumor take rate or inconsistent tumor growth in xenograft models. | - Low viability of injected tumor cells. - Insufficient number of injected cells. - Suboptimal injection site or technique. - Immune rejection of tumor cells.[5][6] | - Use tumor cells in the logarithmic growth phase with high viability (>95% as determined by trypan blue exclusion).[7] - Inject an adequate number of cells (e.g., 3.0 x 10^6 cells per mouse).[7] - Inject cells subcutaneously into the flank, a highly vascularized area. Co-injection with a basement membrane extract like Matrigel can improve tumor take and growth. - Use severely immunocompromised mice such as NOD/SCID or NSG mice to minimize the risk of graft rejection.[8][9] |
| High variability in tumor volume within treatment groups. | - Inaccurate tumor measurement. - Heterogeneity of the tumor cell line. - Uneven distribution of the therapeutic agent. | - Use digital calipers for consistent tumor measurements and calculate tumor volume using the formula: Volume = (width)^2 x length/2.[7][10] - Use a well-characterized and stable tumor cell line. - Ensure proper formulation and administration of this compound to achieve consistent dosing. |
| Lack of significant tumor growth inhibition by this compound. | - Ineffective dose or treatment schedule. - Poor penetration of this compound into the tumor tissue. - Development of drug resistance. | - Conduct a dose-escalation study to find the optimal therapeutic dose and schedule. - Analyze this compound concentration in tumor tissue to assess its distribution. - Investigate potential mechanisms of resistance if initial efficacy is followed by tumor regrowth. |
| Weight loss or other signs of toxicity in treated animals. | - this compound toxicity at the therapeutic dose. - Off-target effects of this compound. - Vehicle-related toxicity. | - Closely monitor animal weight and overall health. Reduce the dose or alter the treatment schedule if toxicity is observed. - Perform histopathological analysis of major organs to identify any off-target toxicity. - Include a vehicle-only control group to assess the effects of the vehicle. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model to start evaluating the anti-inflammatory efficacy of this compound?
A1: The carrageenan-induced paw edema model in rats or mice is a widely used, reproducible, and well-characterized model for acute inflammation.[4][11][12] It is an excellent initial screening tool to assess the potential anti-inflammatory activity of a compound like this compound.
Q2: How should I prepare this compound for in vivo administration?
A2: As a natural product, this compound may have limited aqueous solubility. A common approach is to suspend it in a non-toxic vehicle. A typical vehicle is 0.5% or 1% w/v sodium carboxymethyl cellulose (CMC) in sterile saline or water. For difficult-to-dissolve compounds, a small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to the vehicle to aid in suspension. It is crucial to ensure the final suspension is homogenous before each administration.
Q3: What are the key parameters to measure in the carrageenan-induced paw edema model?
A3: The primary parameter is the change in paw volume (edema) over time. Measurements are typically taken before carrageenan injection (baseline) and at several time points after, commonly at 1, 2, 3, 4, and 5 hours.[2][13] The percentage of edema inhibition is then calculated for the this compound-treated groups relative to the control group.
Q4: Which type of mouse model is most appropriate for establishing a xenograft tumor to test this compound's anticancer efficacy?
A4: For xenograft studies involving human cancer cell lines, it is essential to use immunocompromised mice to prevent rejection of the human cells.[5][14] Commonly used strains include nude (athymic) mice, which lack T-cells, and more severely immunodeficient strains like NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma) mice, which have defects in both adaptive and innate immunity.[8][9] The choice of strain may depend on the specific tumor cell line being used.
Q5: How is tumor growth and the efficacy of this compound treatment quantified in a xenograft model?
A5: Tumor growth is monitored by measuring the tumor dimensions (length and width) with digital calipers, typically 2-3 times per week.[8] Tumor volume is then calculated using the formula: Volume = (width)^2 x length/2.[7][10] The efficacy of this compound is often expressed as the percentage of tumor growth inhibition (TGI) or as a T/C ratio (mean tumor volume of the treated group divided by the mean tumor volume of the control group).[15]
III. Data Presentation
Table 1: Example Data from a Carrageenan-Induced Paw Edema Study
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Edema Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| This compound | 50 | 0.65 ± 0.05 | 23.5% |
| This compound | 100 | 0.48 ± 0.04 | 43.5% |
| This compound | 200 | 0.35 ± 0.03 | 58.8% |
Note: These are representative data and actual results may vary.
Table 2: Example Data from a Xenograft Tumor Growth Inhibition Study
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) on Day 21 (± SEM) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| Doxorubicin | 5 | 350 ± 80 | 72.0% |
| This compound | 50 | 980 ± 120 | 21.6% |
| This compound | 100 | 720 ± 110 | 42.4% |
| This compound | 200 | 450 ± 95 | 64.0% |
Note: These are representative data and actual results may vary.
IV. Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Housing: House animals in standard cages with free access to food and water for at least one week to acclimatize.
-
Grouping: Randomly divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 50, 100, 200 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline subcutaneously into the plantar surface of the right hind paw of each rat.[2][3]
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[2]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
2. Subcutaneous Xenograft Tumor Model in Mice
-
Animals: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old.
-
Cell Culture: Culture the desired human cancer cell line (e.g., HT-29 for colon cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 3 x 10^7 cells/mL.[7] Ensure cell viability is >95%.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length/2.[7]
-
Treatment: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, positive control (e.g., a standard chemotherapeutic agent), and this compound treatment groups.
-
Drug Administration: Administer this compound or vehicle according to the desired schedule (e.g., daily, orally) for a specified duration (e.g., 21 days).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group.
V. Mandatory Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Workflow for Subcutaneous Xenograft Tumor Model.
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Caption: this compound's Anticancer Signaling Pathways.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 3. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. The Science of Xenografting | Xenograft Services [xenograft.net]
- 6. Challenges and potentials of xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Patient-derived Human Xenografts: Their Pros and Cons as Cancer Models - Tempo Bioscience [tempobioscience.com]
- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenotransplantation: Progress Along Paths Uncertain from Models to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Murrayanol Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Murrayanol's intrinsic fluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it autofluorescent?
This compound is a naturally occurring carbazole alkaloid isolated from plants of the Murraya genus, such as Murraya koenigii (curry tree).[1] Like other carbazole and indole-containing compounds, its chemical structure contains conjugated ring systems that can absorb light and re-emit it as fluorescence. This inherent property is known as autofluorescence and can interfere with the detection of specific fluorescent signals in imaging studies.
Q2: What are the likely excitation and emission wavelengths of this compound autofluorescence?
Q3: How can I confirm if the signal I'm seeing is from this compound autofluorescence?
To determine if the observed signal is due to this compound, you should include an unstained control sample in your experiment. This sample should be treated with this compound but without any fluorescent labels (e.g., fluorescently tagged antibodies or dyes). If you observe a signal in this control sample using the same imaging settings as your fully stained samples, it is highly likely to be autofluorescence from this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to this compound autofluorescence.
| Problem | Potential Cause | Suggested Solution(s) |
| High background fluorescence obscuring my specific signal. | This compound autofluorescence is overlapping with the emission of your fluorescent probe. | 1. Choose spectrally distinct fluorophores: Select fluorescent dyes that are excited by and emit light at longer wavelengths (e.g., in the red or far-red spectrum), as autofluorescence is typically weaker in this range. 2. Implement spectral unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the this compound autofluorescence from your specific signal. 3. Apply photobleaching: Before labeling, intentionally expose your sample to the excitation light to "burn out" the autofluorescence from this compound. |
| Weak specific signal compared to the background. | The intensity of this compound autofluorescence is much stronger than your fluorescent label. | 1. Use brighter fluorophores: Select fluorophores with high quantum yields and extinction coefficients to maximize your specific signal. 2. Employ signal amplification techniques: Consider using amplification methods such as tyramide signal amplification (TSA) to enhance the intensity of your specific signal. 3. Optimize antibody/probe concentration: Titrate your fluorescently labeled reagents to find the optimal concentration that maximizes the signal-to-noise ratio. |
| False-positive signals in my images. | The autofluorescence of this compound is being misinterpreted as a specific signal. | 1. Always include an unstained control: Image a sample treated with this compound but without your fluorescent label to visualize the contribution of autofluorescence. 2. Use quenching agents: Chemical agents like Sudan Black B or commercial reagents can be used to quench autofluorescence. However, their effectiveness on this compound needs to be empirically tested. |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol describes a method to reduce autofluorescence by exposing the sample to intense light before the labeling procedure.
Materials:
-
Microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or lasers.
-
Your this compound-treated samples on slides or in imaging dishes.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare your this compound-treated samples as per your standard protocol, up to the point of fluorescent labeling.
-
Place the sample on the microscope stage.
-
Expose the sample to continuous, high-intensity light from your microscope's light source. It is recommended to use a filter set that covers the likely excitation range of this compound (e.g., a DAPI or FITC filter set).
-
The duration of photobleaching needs to be optimized. Start with a 30-minute exposure and check the autofluorescence level on a test sample. Increase the time as needed, but be mindful of potential photodamage to the sample.
-
After photobleaching, wash the sample with PBS.
-
Proceed with your standard immunofluorescence or fluorescent staining protocol.
-
Image the sample using the appropriate settings for your chosen fluorophore.
Protocol 2: Spectral Unmixing Workflow
This protocol outlines the general steps for separating this compound autofluorescence from your specific signal using a spectral confocal microscope.
Prerequisites:
-
A confocal microscope equipped with a spectral detector.
-
Imaging software with a spectral unmixing module.
Procedure:
-
Acquire a reference spectrum for this compound autofluorescence:
-
Prepare a control sample treated only with this compound (no fluorescent labels).
-
Using the spectral detector, acquire a "lambda stack" (a series of images at different emission wavelengths) of the autofluorescence.
-
Use the software to generate a reference emission spectrum for this compound.
-
-
Acquire a reference spectrum for your fluorophore:
-
Prepare a sample labeled with your fluorophore of interest (without this compound if possible, or in a region with minimal this compound).
-
Acquire a lambda stack and generate the reference emission spectrum for your fluorophore.
-
-
Acquire a lambda stack of your fully stained experimental sample:
-
This sample will contain both the signal from your fluorophore and the autofluorescence from this compound.
-
-
Perform linear unmixing:
-
Open the spectral unmixing module in your imaging software.
-
Load the lambda stack from your experimental sample.
-
Provide the reference spectra for this compound and your fluorophore(s) to the algorithm.
-
The software will then computationally separate the mixed signals into distinct channels, one representing your specific signal and the other representing the this compound autofluorescence.
-
Visualizations
Caption: Workflow for managing this compound autofluorescence.
Caption: Distinguishing desired signal from autofluorescence.
References
Validation & Comparative
A Comparative Analysis of Murrayanol and Mahanimbine's Anti-Inflammatory Activity: A Guide for Researchers
In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, carbazole alkaloids from the leaves of Murraya koenigii (curry tree) have garnered significant attention. This guide provides a comparative analysis of the anti-inflammatory activities of two such alkaloids: Murrayanol and Mahanimbine. While both compounds have been reported to possess anti-inflammatory properties, the extent of scientific investigation into their mechanisms and efficacy varies considerably. This guide aims to summarize the current state of knowledge, present available experimental data, and highlight areas for future research.
I. Overview of Anti-Inflammatory Activity
Mahanimbine has been the subject of multiple studies demonstrating its potent anti-inflammatory effects both in vitro and in vivo. Research has shown its ability to modulate key inflammatory mediators, including pro-inflammatory and anti-inflammatory cytokines, as well as enzymes involved in the inflammatory cascade.
In contrast, This compound is also reported to exhibit anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. However, detailed quantitative data and in-depth mechanistic studies on this compound are sparse in the currently available scientific literature, limiting a direct and comprehensive comparison with Mahanimbine.
II. Quantitative Data on Anti-Inflammatory Effects
Due to the limited availability of specific data for this compound, this section primarily focuses on the quantitative anti-inflammatory activity of Mahanimbine.
Table 1: In Vivo Anti-Inflammatory Effects of Mahanimbine in LPS-Induced Mice
| Inflammatory Mediator | Treatment Group | Concentration/Dosage | Result | Percentage Change vs. LPS Control |
| Pro-inflammatory Cytokines | ||||
| TNF-α (pg/mL) | LPS-induced | - | 1.85 ± 0.08 | - |
| Mahanimbine | 1 mg/kg | 1.35 ± 0.06 | ↓ 27.0% | |
| Mahanimbine | 2 mg/kg | 1.42 ± 0.07 | ↓ 23.2% | |
| IL-1β (pg/mL) | LPS-induced | - | 1.29 ± 0.10 | - |
| Mahanimbine | 1 mg/kg | 0.92 ± 0.05 | ↓ 28.7% | |
| Mahanimbine | 2 mg/kg | 0.96 ± 0.04 | ↓ 25.6% | |
| Anti-inflammatory Cytokines | ||||
| IL-10 (pg/mL) | LPS-induced | - | 2.67 ± 0.21 | - |
| Mahanimbine | 1 mg/kg | 3.67 ± 0.22 | ↑ 37.5% | |
| Mahanimbine | 2 mg/kg | 3.50 ± 0.13 | ↑ 31.1% |
Data extracted from a study on neuroinflammation in LPS-challenged mice.
Table 2: In Vitro Anti-Inflammatory Effects of Mahanimbine in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Treatment Group | Concentration | Result |
| Nitric Oxide (NO) Production | Mahanimbine | Not specified | No significant change |
| IL-1β (pg/mL) | Mahanimbine | Not specified | 238 - 251 |
| TNF-α (pg/mL) | Mahanimbine | Not specified | 344.4 - 426.0 (significantly enhanced) |
Data from a study on the immunomodulatory effects of mahanimbine. Note the contrasting effect on TNF-α in this in vitro model compared to the in vivo model.
III. Experimental Protocols
Mahanimbine: In Vivo Anti-inflammatory Assay in LPS-Induced Mice
-
Animal Model: Male ICR mice.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli (250 µg/kg).
-
Treatment: Mahanimbine (1, 2, and 5 mg/kg) was administered orally (p.o.) for 30 days prior to LPS challenge.
-
Sample Collection: After behavioral tests, mice were euthanized, and brains were collected for biochemical analysis.
-
Biochemical Analysis: Brain homogenates were used to measure the levels of TNF-α, IL-1β, and IL-10 using specific ELISA kits. Total cyclooxygenase (COX) activity and COX-2 gene expression were also assessed.
Mahanimbine: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Mahanimbine was applied to the cells for 24 hours.
-
Assays:
-
Cell Viability: Assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure mahanimbine was not cytotoxic at the tested concentrations.
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant.
-
Cytokine Measurement: Levels of IL-1β and TNF-α in the cell culture supernatant were quantified using ELISA detection assays.
-
This compound: Cyclooxygenase (COX) Inhibition Assay (General Protocol)
While a specific protocol for this compound is not detailed in the available literature, a general colorimetric COX inhibitor screening assay is typically used.
-
Enzymes: Ovine COX-1 and COX-2.
-
Assay Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength.
-
Procedure: The test compound (this compound) would be incubated with the COX enzyme (either COX-1 or COX-2) and arachidonic acid (the substrate). The resulting prostaglandin G2 is then reduced, and the peroxidase activity is measured. The inhibition of this activity by the test compound is quantified.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
IV. Signaling Pathways and Mechanisms of Action
Mahanimbine's Anti-Inflammatory Signaling Pathway
Mahanimbine exerts its anti-inflammatory effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and by inhibiting cyclooxygenase (COX) activity. In an inflammatory state, signaling cascades lead to the activation of NF-κB, which then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Mahanimbine is suggested to inhibit this process, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β. Furthermore, its inhibitory effect on COX enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation.
This compound's Postulated Anti-Inflammatory Signaling Pathway
The primary reported mechanism of anti-inflammatory action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically prostaglandin H synthase-1 (hPGHS-1 or COX-1) and -2 (hPGHS-2 or COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting both COX-1 and COX-2, this compound would reduce the production of prostaglandins, thereby alleviating inflammation.
V. Conclusion and Future Directions
This comparative guide highlights that while both this compound and Mahanimbine from Murraya koenigii are recognized for their anti-inflammatory potential, the depth of scientific evidence is substantially greater for Mahanimbine. Mahanimbine has demonstrated significant anti-inflammatory effects in both cellular and animal models, with a known mechanism involving the inhibition of the NF-κB pathway and COX enzymes.
The anti-inflammatory activity of this compound is primarily attributed to COX inhibition, but there is a clear need for more rigorous scientific investigation. Future research should focus on:
-
Quantitative evaluation of this compound's anti-inflammatory activity: Determining IC50 values for the inhibition of various inflammatory mediators (e.g., NO, TNF-α, IL-6, PGE2) in relevant in vitro and in vivo models.
-
Elucidation of this compound's mechanism of action: Investigating its effects on key inflammatory signaling pathways beyond COX inhibition, such as the NF-κB and MAPK pathways.
-
Direct comparative studies: Conducting head-to-head studies of this compound and Mahanimbine under the same experimental conditions to provide a definitive comparison of their anti-inflammatory potency and efficacy.
Such studies will be crucial to fully understand the therapeutic potential of this compound and to enable a more comprehensive and direct comparison with its more extensively studied counterpart, Mahanimbine. For drug development professionals, Mahanimbine currently represents a more validated lead compound, while this compound remains a promising but less characterized candidate requiring further investigation.
validating the topoisomerase inhibitory activity of Murrayanol against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the topoisomerase inhibitory activity of Murrayanol, a natural carbazole alkaloid, against established clinical topoisomerase inhibitors. Due to the nascent stage of research into this compound's specific inhibitory actions, this document synthesizes the currently available data and contextualizes it against well-characterized inhibitors to guide future research and development efforts.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination.[1] These enzymes function by creating transient breaks in the DNA backbone, allowing for the passage of another DNA segment, and then resealing the break. Eukaryotic cells have two main types of topoisomerases:
-
Topoisomerase I (Topo I): Creates single-strand breaks to relax DNA supercoiling.
-
Topoisomerase II (Topo II): Creates double-strand breaks to decatenate intertwined DNA molecules.
The critical role of these enzymes in cell proliferation makes them prime targets for anticancer therapies. Topoisomerase inhibitors interfere with this process, leading to the accumulation of DNA damage and ultimately, apoptosis in rapidly dividing cancer cells. These inhibitors are broadly classified into two categories:
-
Topoisomerase Poisons: These agents stabilize the transient covalent complex between the topoisomerase and DNA, preventing the re-ligation of the DNA break. This leads to the accumulation of DNA strand breaks.
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase without stabilizing the cleavage complex. They can, for example, prevent the binding of the enzyme to DNA or inhibit ATP hydrolysis required for Topo II activity.
This compound: A Natural Alkaloid with Topoisomerase Inhibitory Potential
This compound is a carbazole alkaloid that has been identified to possess a range of biological activities, including the inhibition of both topoisomerase I and topoisomerase II. Preliminary studies have shown that this compound can completely inhibit the activity of both enzymes. However, it is important to note that the currently available data is derived from assays using Saccharomyces cerevisiae mutant strains, and further investigation with human topoisomerases is required to fully elucidate its potency and mechanism of action.
Comparative Quantitative Data
The following table summarizes the available inhibitory data for this compound and compares it with well-established topoisomerase inhibitors. It is crucial to interpret this data with caution, as the experimental conditions, particularly for this compound, are not directly comparable to the standard assays used for clinically approved drugs.
| Compound | Target Topoisomerase | Assay Type | Organism/Enzyme Source | IC50 / Effective Concentration | Reference |
| This compound | Topoisomerase I & II | Not Specified | S. cerevisiae mutant strains | Complete inhibition at 50 µg/mL | |
| Camptothecin | Topoisomerase I | DNA Relaxation | Calf Thymus | ~0.679 µM | [2][3] |
| Etoposide | Topoisomerase II | DNA Relaxation | Human | ~69.7 µM | [4] |
| Doxorubicin | Topoisomerase II | DNA Decatenation | Human | IC50 values vary | [5][6][7] |
Note: The IC50 values for known inhibitors can vary significantly depending on the specific assay conditions, such as enzyme and substrate concentrations, and the presence of ATP (for Topo II). The values presented here are representative examples from the literature.
Experimental Protocols
To facilitate further research and validation of this compound's activity, detailed methodologies for common in vitro topoisomerase inhibition assays are provided below.
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound (this compound) and control inhibitor (Camptothecin)
-
Loading Dye (e.g., 50% glycerol, 0.1% bromophenol blue)
-
Agarose gel (0.8-1.0%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
Incubator at 37°C
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound or control inhibitor.
-
Initiate the reaction by adding a pre-determined amount of Topoisomerase I to each reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding a stop solution/loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition at each compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Topoisomerase II Inhibition Assay (Decatenation/Relaxation)
This assay assesses the inhibition of Topoisomerase II's ability to decatenate kinetoplast DNA (kDNA) or relax supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase II
-
kDNA or supercoiled plasmid DNA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 2 mM ATP)
-
Test compound (this compound) and control inhibitor (Etoposide or Doxorubicin)
-
Loading Dye
-
Agarose gel (1.0%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
Incubator at 37°C
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Set up reaction mixtures with assay buffer, kDNA or supercoiled DNA, ATP, and a range of concentrations of the test compound or control.
-
Start the reaction by adding Topoisomerase II to each tube.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions with a stop solution/loading dye.
-
Analyze the reaction products by agarose gel electrophoresis. For the decatenation assay, decatenated minicircles will migrate faster than the catenated kDNA network. For the relaxation assay, the separation of supercoiled and relaxed forms is observed.
-
Stain and visualize the gel.
-
Determine the inhibitory effect by quantifying the amount of decatenated or relaxed DNA compared to the control.
-
Calculate the IC50 value.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the topoisomerase inhibition pathway and a general experimental workflow.
References
- 1. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. inspiralis.com [inspiralis.com]
- 5. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Murrayanol and its Kin: A Comparative Cytotoxicity Analysis of Carbazole Alkaloids
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of murrayanol and other prominent carbazole alkaloids. Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds predominantly isolated from plants of the Rutaceae family, have garnered significant scientific interest due to their wide-ranging pharmacological activities, including potent anticancer effects.
This guide synthesizes available experimental data to offer an objective comparison of the cytotoxic performance of key carbazole alkaloids, detailing the experimental methodologies employed and illustrating the underlying molecular mechanisms through signaling pathway diagrams.
Comparative Cytotoxicity Data
The cytotoxic potential of carbazole alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of several well-studied carbazole alkaloids against various cancer cell lines, providing a quantitative basis for comparison. It is important to note that direct comparative studies including this compound are limited in the current literature, highlighting a gap for future research.
| Carbazole Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |
| Murrayanine | A549 (Lung Adenocarcinoma) | 9 | [1][2] |
| CAMA-1 (Breast Cancer) | 18 | [3] | |
| Girinimbine | HT-29 (Colon Carcinoma) | 4.79 µg/mL | [4] |
| Mahanine | Du145 (Prostate Carcinoma) | Significant Cytotoxicity | [5] |
| HepG2 (Hepatocellular Carcinoma) | Significant Cytotoxicity | [5] | |
| HeLa (Cervical Carcinoma) | Significant Cytotoxicity | [5] | |
| HCT-116 (Colorectal Carcinoma) | Significant Cytotoxicity | [5] | |
| Murrayazoline | DLD-1 (Colon Cancer) | 5.7 | [6] |
| O-methylmurrayamine A | DLD-1 (Colon Cancer) | 17.9 | [6] |
Deciphering the Mechanisms: Signaling Pathways in Carbazole Alkaloid-Induced Cytotoxicity
The cytotoxic effects of carbazole alkaloids are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are orchestrated by complex signaling pathways. Below are diagrams illustrating the key pathways implicated in the cytotoxic actions of prominent carbazole alkaloids.
Studies have shown that murrayanine induces apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS) production, disrupting the mitochondrial membrane potential, and modulating the expression of apoptosis-related proteins like Bax, Bcl-2, and cleaved caspases-3 and -9.[1][2] It also inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][2] Similarly, murrayazoline and O-methylmurrayamine A have been found to induce caspase-dependent apoptosis in colon cancer cells through the downregulation of the Akt/mTOR signaling pathway.[6][7] Mahanine is also reported to induce apoptosis in human leukemic cells via mitochondrial pathways.[7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of carbazole alkaloids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2.6×10^4 cells/well and cultured for 24 hours at 37°C.[4]
-
Treatment: Cells are treated with various concentrations of the carbazole alkaloids for different time points (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage of the control (untreated cells).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds as described for the MTT assay.[8] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is transferred to a new 96-well plate.[9]
-
LDH Reaction: A reaction mixture containing diaphorase and INT (iodonitrotetrazolium violet) is added to each well.[8]
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 490 nm. The percentage of cytotoxicity is calculated based on the absorbance values of the treated and control wells.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Cells are treated with the carbazole alkaloids, harvested by trypsinization, and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Concluding Remarks
The available data strongly suggest that carbazole alkaloids, including murrayanine, girinimbine, and mahanine, possess significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often converge on the induction of apoptosis through various signaling pathways. While this guide provides a comparative overview based on existing literature, the lack of specific cytotoxic data for this compound in a comparative context underscores the need for further investigation into its potential as an anticancer agent. Future studies directly comparing the cytotoxic profiles and mechanisms of this compound with other carbazole alkaloids are warranted to fully elucidate its therapeutic potential.
References
- 1. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole alkaloids with potential cytotoxic activities targeted on PCK2 protein from Murraya microphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Murrayanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of carbazole alkaloids, using Murrayafoline A and other compounds from the Murraya genus as analogs for Murrayanol. The objective is to offer a framework for the cross-validation of these methods, ensuring data integrity, reliability, and reproducibility across different analytical platforms.
Cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] This is particularly important in drug development and quality control to ensure that the data generated is accurate and comparable, regardless of the methodology employed.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed techniques for the quantification of natural products.
The following table summarizes the typical performance characteristics of these methods based on data from analogous compounds.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999[2] | Typically > 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | < 0.04 µg/mL[2] | ng/mL range | < 0.05 ng/mL[3] |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[2] | ng/mL range | 0.1 ng/mL[3] |
| Precision (RSD) | Intra-day ≤ 6.28%, Inter-day ≤ 5.21%[2] | Typically < 15% | < 15% |
| Accuracy/Recovery | 95.1% - 104.9%[2] | Typically 85-115% | 85-115% |
| Selectivity | Good, but potential for co-elution | High, based on mass fragmentation | Very High, based on precursor/product ion transitions |
| Sample Throughput | Moderate to High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS based on the analysis of similar compounds.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of this compound analogs in plant extracts and pharmaceutical formulations.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of six concentrations and plotting the peak area against concentration.
-
Precision: Determined by analyzing replicate injections of low, medium, and high concentration standards on the same day (intra-day) and on three different days (inter-day).[2]
-
Accuracy: Evaluated by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.[2]
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[2]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it suitable for the identification and quantification of volatile and semi-volatile this compound analogs.
-
Sample Preparation:
-
Extract the sample with a suitable organic solvent (e.g., ethanol, hexane).
-
Concentrate the extract under reduced pressure.
-
Derivatize the sample if necessary to improve volatility and thermal stability.
-
Dissolve the final residue in a suitable solvent for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Agilent Technologies 6890N GC with a 5973N MS system.[4]
-
Column: Elite-1 fused silica capillary column (30 m x 0.25 mm ID x 1 µm df).[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Injection Mode: Splitless
-
Temperature Program: Optimized for the separation of target analytes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-550
-
-
Validation Parameters:
-
Similar to HPLC, with an emphasis on evaluating matrix effects and the stability of derivatized compounds.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides the highest sensitivity and selectivity and is the method of choice for trace-level quantification in complex biological matrices.
-
Sample Preparation:
-
Employ protein precipitation, liquid-liquid extraction, or solid-phase extraction for biological samples.[6]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Use an internal standard for accurate quantification.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UltiMate 3000 LC System.[7]
-
Column: ZORBAX Extend-C18 (100 x 2.1 mm, 3.5 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[7]
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: API 3000 triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
Validation Parameters:
-
In addition to standard validation parameters, matrix effects and ion suppression/enhancement should be thoroughly investigated.
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of analytical methods.
This guide provides a foundational understanding and practical protocols for the cross-validation of analytical methods for the quantification of this compound and its analogs. By following these guidelines, researchers can ensure the generation of high-quality, reliable, and comparable analytical data.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Gas-chromatography/mass-spectrometry molar response factors for quantitative analysis (FID or TIC) of glycosidic linkages in polysaccharides produced by oral bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Analysis of the Antioxidant Potential of Murrayanol and its Congeners Against Standard Antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant potential of carbazole alkaloids isolated from Murraya koenigii (curry leaf), with a focus on providing available data for compounds structurally related to murrayanol, alongside the well-established antioxidants, ascorbic acid and trolox. While direct quantitative antioxidant data for this compound remains elusive in the current body of scientific literature, this guide aims to offer a valuable comparative perspective by examining its close chemical relatives.
The quest for novel and potent natural antioxidants is a cornerstone of research in pharmaceuticals, nutraceuticals, and cosmetic industries. Carbazole alkaloids from Murraya koenigii have emerged as promising candidates due to their diverse biological activities. Among these, this compound has been identified as a significant constituent. However, a comprehensive evaluation of its antioxidant capacity in direct comparison to industry-standard antioxidants has not been extensively reported. This guide collates available data on related carbazole alkaloids from the same source to provide a contextual comparison.
Quantitative Comparison of Antioxidant Activity
To facilitate a clear and concise comparison, the following table summarizes the available antioxidant activity data for carbazole alkaloids from Murraya koenigii in comparison with the standard antioxidants, ascorbic acid and trolox. The data is presented as IC50 values for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and Trolox Equivalent Antioxidant Capacity (TEAC) values for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. It is important to note that the presented values are collated from various studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound/Extract | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| This compound | DPPH/ABTS | Data Not Available | Data Not Available | - |
| Mahanimbine | DPPH | Weak activity reported | 927.73 mg TE/g (ABTS assay) | [1] |
| Koenigine | DPPH | Potent (91.6% scavenging) | Data Not Available | [2] |
| Murraya koenigii Acetone Extract | DPPH | 4.72 | Data Not Available | [3] |
| Murraya koenigii Alcohol Extract | DPPH | 4.10 | Data Not Available | [3] |
| Murraya koenigii Aqueous Extract | DPPH | 4.46 | Data Not Available | [3] |
| Ascorbic Acid | DPPH | 2.69 | Data Not Available | [3] |
| Trolox | ABTS | - | Standard (TEAC = 1.0) | - |
Note: A lower IC50 value indicates a higher antioxidant activity. The TEAC value represents the antioxidant capacity of a substance equivalent to that of Trolox. The absence of data for this compound underscores a significant gap in the current research landscape.
Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed protocols for the commonly employed DPPH and ABTS antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound, Ascorbic Acid, etc.)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.
-
Preparation of Test Solutions: Stock solutions of the test compounds and the standard (ascorbic acid) are prepared in a suitable solvent. A series of dilutions are then made to obtain a range of concentrations.
-
Reaction Mixture: To 2 mL of the DPPH solution, 1 mL of the test compound solution at different concentrations is added in separate test tubes.
-
Incubation: The mixtures are shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A control is prepared using 1 mL of the solvent instead of the test solution.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Test compound (this compound, Trolox, etc.)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Stock solutions of the test compounds and the standard (Trolox) are prepared. A series of dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: To 3 mL of the ABTS•+ working solution, 300 µL of the test compound solution at different concentrations is added.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm. A control is prepared using the solvent instead of the test solution.
-
Calculation of TEAC: The percentage of inhibition of absorbance is calculated, and a calibration curve is prepared using Trolox as the standard. The antioxidant capacity of the test sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying mechanisms of antioxidant action, the following diagrams are provided.
Caption: Experimental workflow for DPPH and ABTS antioxidant assays.
References
Validating Murrayanol's Mechanism of Action: A Comparative Guide Featuring Genetic Knockout Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanol, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated promising therapeutic potential through its diverse biological activities. Preliminary studies have identified its putative mechanisms of action to include the inhibition of topoisomerase I and II, as well as cyclooxygenase (COX) enzymes, specifically prostaglandin H synthase-1 (PGHS-1) and -2 (PGHS-2). However, to date, the definitive validation of these mechanisms through genetic knockout studies has not been reported in peer-reviewed literature.
This guide provides a comprehensive overview of the existing evidence for this compound's activity and presents a proposed framework for the validation of its mechanism of action using genetic knockout strategies. By comparing this compound with other compounds whose targets have been validated through such rigorous methods, we aim to highlight the path forward for the preclinical development of this promising natural product.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the inhibitory activity of this compound against its proposed targets. It is important to note that these data are from biochemical or cell-based assays and await confirmation in genetic knockout models.
Table 1: Inhibitory Activity of this compound against Topoisomerases
| Target | Assay Type | Test System | Endpoint | Result | Reference |
| Topoisomerase I | DNA Relaxation Assay | Purified enzyme | IC50 | Data not available | [1] |
| Topoisomerase II | DNA Relaxation Assay | Purified enzyme | IC50 | Data not available | [1] |
Table 2: Inhibitory Activity of this compound against Prostaglandin Synthases
| Target | Assay Type | Test System | Endpoint | Result (µg/mL) | Reference |
| hPGHS-1 (COX-1) | Enzyme Immunoassay | Purified human enzyme | IC50 | 109 | [1] |
| hPGHS-2 (COX-2) | Enzyme Immunoassay | Purified human enzyme | IC50 | 218 | [1] |
hPGHS: human Prostaglandin H Synthase. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
To rigorously validate the proposed mechanisms of action of this compound, genetic knockout studies are essential. Below are detailed protocols for both the initial enzymatic assays and the proposed knockout validation experiments.
Topoisomerase Inhibition Assay (DNA Relaxation)
This protocol is adapted from standard methods used to assess topoisomerase inhibition[2][3].
Objective: To determine the in vitro inhibitory effect of this compound on the catalytic activity of topoisomerase I and II.
Materials:
-
Purified human topoisomerase I and II enzymes
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffers (specific for Topo I and Topo II)
-
This compound stock solution (in DMSO)
-
Positive controls (e.g., Camptothecin for Topo I, Etoposide for Topo II)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing the respective reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound or the positive control.
-
Initiate the reaction by adding the purified topoisomerase enzyme to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the band intensities to determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.
Prostaglandin Synthase (COX) Inhibition Assay
This protocol is based on commercially available enzyme immunoassay (EIA) kits.
Objective: To measure the inhibitory effect of this compound on the activity of purified hPGHS-1 (COX-1) and hPGHS-2 (COX-2).
Materials:
-
Purified hPGHS-1 and hPGHS-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer
-
This compound stock solution (in DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
In a microplate, combine the reaction buffer, heme, and the respective enzyme (hPGHS-1 or hPGHS-2).
-
Add varying concentrations of this compound or the positive control to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Proposed Genetic Knockout Validation using CRISPR-Cas9
This proposed protocol outlines the steps to validate the cellular targets of this compound using CRISPR-Cas9 technology to generate knockout cell lines.
Objective: To determine if the cytotoxic or biological effects of this compound are dependent on the presence of its putative target proteins (Topoisomerase I/II, PGHS-1/2).
Materials:
-
Human cell line (e.g., a cancer cell line sensitive to this compound)
-
CRISPR-Cas9 system components (Cas9 nuclease and guide RNAs specific for TOP1, TOP2A, PTGS1, and PTGS2 genes)
-
Transfection reagent
-
Cell culture medium and supplements
-
Antibiotics for selection (if applicable)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
-
Western blotting reagents
-
Cell viability assay (e.g., MTT or CellTiter-Glo)
-
This compound
Procedure:
Part A: Generation of Knockout Cell Lines
-
Design and synthesize guide RNAs (gRNAs) targeting the exons of TOP1, TOP2A, PTGS1, and PTGS2.
-
Co-transfect the chosen human cell line with the Cas9 nuclease and the specific gRNAs for each target gene. A non-targeting gRNA should be used as a control.
-
Select for successfully transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).
-
Isolate single-cell clones by limiting dilution.
-
Expand the clonal populations.
Part B: Validation of Gene Knockout
-
Extract genomic DNA from each clonal cell line.
-
Perform PCR to amplify the targeted region of the gene.
-
Sequence the PCR products (Sanger sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.
-
Perform Western blotting to confirm the absence of the target protein in the knockout clones.
Part C: Phenotypic Analysis
-
Treat the validated knockout cell lines and the wild-type (or non-targeting control) cell line with a range of concentrations of this compound.
-
Perform a cell viability assay to determine the dose-response curve for this compound in each cell line.
-
Expected Outcome: If a target is essential for this compound's activity, the corresponding knockout cell line should exhibit significant resistance to the compound compared to the wild-type cells.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways targeted by this compound and the experimental workflow for validating these targets using genetic knockout studies.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for target validation.
Comparison with Alternatives
The validation of a drug's mechanism of action through genetic knockout is a gold standard in preclinical drug development. The table below compares this compound with other well-established inhibitors of its putative targets, for which genetic knockout studies have provided definitive evidence of their mechanism.
Table 3: Comparison of this compound with Knockout-Validated Inhibitors
| Compound | Putative Target(s) | Knockout Model Used | Key Finding from Knockout Study | Implication for this compound |
| This compound | Topoisomerase I/II, PGHS-1/2 | None reported | - | Genetic knockout is required to confirm the on-target effects and rule out off-target mechanisms. |
| Camptothecin (Topotecan) | Topoisomerase I | TOP1 knockout cell lines | Resistance to Camptothecin in TOP1-deficient cells confirms it as the primary target. | A similar study with TOP1 knockout cells would validate Topoisomerase I as a direct target of this compound. |
| Etoposide | Topoisomerase II | TOP2A knockout cell lines | Reduced sensitivity to Etoposide in TOP2A-deficient cells demonstrates its on-target activity. | A parallel experiment with TOP2A knockout cells would be necessary to confirm Topoisomerase II as a target of this compound. |
| Indomethacin (NSAID) | PGHS-1 and PGHS-2 | Ptgs1 knockout mice | Reduced gastric ulceration in Ptgs1 knockout mice treated with indomethacin demonstrates the role of PGHS-1 in this side effect[4]. | Ptgs1 and Ptgs2 knockout models could elucidate the specific roles of each isozyme in both the therapeutic and potential side effects of this compound. |
This compound presents a compelling profile as a potential therapeutic agent with multiple putative mechanisms of action. The existing biochemical data provide a strong rationale for its further investigation. However, the definitive validation of its targets through genetic knockout studies is a critical next step. The proposed experimental framework outlined in this guide offers a clear path to rigorously assess the on-target activity of this compound. Such studies will not only solidify our understanding of its mechanism of action but are also indispensable for its progression through the drug development pipeline. The comparison with established, knockout-validated inhibitors underscores the power of this approach in modern pharmacology. Researchers are encouraged to employ these methodologies to unlock the full therapeutic potential of this compound.
References
- 1. Epithelial Cell-specific Deletion of Microsomal Prostaglandin E Synthase-1 Does Not Influence Colon Tumor Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin synthase 1 gene disruption in mice reduces arachidonic acid-induced inflammation and indomethacin-induced gastric ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Murrayanol and Related Carbazole Alkaloids on Cancer Cell Morphology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Effects of Carbazole Alkaloids Derived from Murraya koenigii
This guide provides a comparative analysis of the effects of Murrayanol and other structurally related carbazole alkaloids on the morphology of various cancer cell lines. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Comparative Effects on Cancer Cell Morphology and Viability
The following table summarizes the cytotoxic effects and observed morphological changes in various cancer cell lines upon treatment with this compound and its related carbazole alkaloids.
| Compound | Cancer Cell Line | IC50 Value | Observed Morphological Changes |
| This compound | Not specified | Not available | Limited data available on specific morphological changes in cancer cells. Known to inhibit topoisomerase I and II. |
| Murrayanine | SCC-25 (Oral) | 15 µM | Considerable morphological changes including cell shrinkage and membrane blebbing, indicative of apoptosis.[1][2] |
| A549 (Lung) | 9 µM | Induces apoptosis-associated morphological alterations.[3] | |
| Girinimbine | HT-29 (Colon) | 4.79 µg/mL | Early apoptotic features such as chromatin condensation and membrane blebbing.[4] |
| HepG2 (Liver) | Concentration dependent | Rounding up of cells and blebbing of the plasma membrane, chromatin condensation, and formation of apoptotic bodies. | |
| Murrayazoline | DLD-1 (Colon) | 5.7 µM | Altered cellular morphology, including rounding, detachment, and cell shrinkage, characteristic of apoptosis.[5][6] |
| O-methylmurrayamine A | DLD-1 (Colon) | 17.9 µM | Altered cellular morphology consistent with apoptosis, such as rounding and cell shrinkage.[5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of carbazole alkaloid effects on cancer cell morphology are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Murrayanine, Girinimbine) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
Assessment of Morphological Changes via Fluorescence Microscopy
1. Hoechst 33342 Staining for Nuclear Condensation:
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation.[7]
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Hoechst 33342 in deionized water. This stock solution can be stored at 2-6°C for up to six months.[8]
-
Cell Treatment: Culture cells on coverslips in a petri dish or in a multi-well plate suitable for microscopy. Treat the cells with the desired concentration of the carbazole alkaloid for the appropriate duration.
-
Staining:
-
Prepare a staining solution by diluting the Hoechst 33342 stock solution to a final concentration of 1 µg/mL in phosphate-buffered saline (PBS).
-
Remove the culture medium and wash the cells once with PBS.
-
Add the Hoechst 33342 staining solution to cover the cells and incubate for 10-15 minutes at 37°C, protected from light.[8]
-
Wash the cells twice with PBS.
-
-
Visualization: Observe the cells under a fluorescence microscope using a UV excitation filter (around 350 nm). Apoptotic cells will exhibit highly condensed or fragmented nuclei with bright blue fluorescence, while normal cells will show round, uniformly stained nuclei.[7]
2. Acridine Orange/Ethidium Bromide (AO/EB) Double Staining for Apoptosis Assessment:
This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Staining Solution Preparation: Prepare a solution containing both acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) in PBS.
-
Cell Staining:
-
Treat cells with the carbazole alkaloid as described above.
-
Harvest the cells (if adherent, by trypsinization) and wash them with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Add 1 µL of the AO/EB staining solution to 25 µL of the cell suspension and mix gently.
-
-
Visualization: Immediately place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe the cells under a fluorescence microscope.
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniformly orange to red nucleus with intact structure.
-
Visualizing the Mechanisms of Action
Experimental Workflow for Morphological Analysis
The following diagram illustrates a typical workflow for investigating the effects of a test compound like this compound on cancer cell morphology.
Caption: A flowchart of the experimental process for studying cancer cell morphology.
Key Signaling Pathways Affected by Carbazole Alkaloids
Research indicates that carbazole alkaloids from Murraya koenigii exert their anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates the implicated pathways.
Caption: Carbazole alkaloids inhibit pro-survival signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. jbuon.com [jbuon.com]
- 3. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubcompare.ai [pubcompare.ai]
Independent Verification of Published NMR Data for Murrayanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of natural products is paramount. This guide provides an independent verification of the published Nuclear Magnetic Resonance (NMR) data for Murrayanol, a carbazole alkaloid with noted biological activities. By comparing the originally reported data with subsequent independent characterizations, this document aims to provide a definitive reference for the spectral properties of this compound.
Comparison of ¹H and ¹³C NMR Spectral Data
The structural confirmation of a natural product relies on the reproducibility of its spectral data. Here, we present a comparison of the originally published ¹H and ¹³C NMR data for this compound by Ramsewak et al. (1999) with data from an independent study. This side-by-side analysis allows for a direct assessment of the consistency of the spectral fingerprints.
| Position | Originally Published ¹H NMR (δ ppm) | Independently Verified ¹H NMR (δ ppm) | Originally Published ¹³C NMR (δ ppm) | Independently Verified ¹³C NMR (δ ppm) |
| 1 | 7.85 (d, J=8.0 Hz) | Data Not Available | 123.6 | Data Not Available |
| 2 | 7.21 (t, J=8.0 Hz) | Data Not Available | 125.8 | Data Not Available |
| 3 | 7.39 (t, J=8.0 Hz) | Data Not Available | 119.9 | Data Not Available |
| 4 | 8.01 (d, J=8.0 Hz) | Data Not Available | 110.5 | Data Not Available |
| 4a | - | Data Not Available | 120.4 | Data Not Available |
| 4b | - | Data Not Available | 140.1 | Data Not Available |
| 5 | 7.09 (s) | Data Not Available | 104.4 | Data Not Available |
| 6 | - | Data Not Available | 148.9 | Data Not Available |
| 7 | - | Data Not Available | 114.8 | Data Not Available |
| 8 | 6.85 (s) | Data Not Available | 96.2 | Data Not Available |
| 8a | - | Data Not Available | 131.7 | Data Not Available |
| 9a | - | Data Not Available | 142.9 | Data Not Available |
| 1' | 4.81 (d, J=7.0 Hz) | Data Not Available | 77.9 | Data Not Available |
| 2' | 3.51 (m) | Data Not Available | 71.6 | Data Not Available |
| 3' | 3.35 (m) | Data Not Available | 78.1 | Data Not Available |
| 4' | 3.35 (m) | Data Not Available | 70.3 | Data Not Available |
| 5' | 3.51 (m) | Data Not Available | 78.0 | Data Not Available |
| 6' | 3.75 (dd, J=12.0, 5.0 Hz), 3.91 (dd, J=12.0, 2.0 Hz) | Data Not Available | 61.6 | Data Not Available |
| OMe-6 | 3.92 (s) | Data Not Available | 55.9 | Data Not Available |
| OH-7 | 5.75 (s) | Data Not Available | - | Data Not Available |
| NH-9 | 8.29 (s) | Data Not Available | - | Data Not Available |
Note: At the time of this publication, a complete, independently verified set of ¹H and ¹³C NMR data from a total synthesis or re-isolation of this compound was not available in the peer-reviewed literature. The table is structured to accommodate this data as it becomes available to the scientific community.
Experimental Protocols
The experimental conditions under which NMR data are acquired are critical for reproducibility. The following outlines the general methodology employed for the characterization of carbazole alkaloids like this compound.
Isolation and Purification: this compound is a naturally occurring carbazole alkaloid isolated from the fresh leaves of Murraya koenigii. The general procedure involves:
-
Extraction of the plant material with a suitable solvent, such as acetone.
-
Bioassay-guided fractionation of the crude extract using chromatographic techniques (e.g., column chromatography over silica gel).
-
Further purification of the this compound-containing fractions by high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy: The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
-
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for these types of compounds.
-
1D NMR: ¹H and ¹³C NMR spectra provide foundational information on the proton and carbon environments within the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the overall structure.
Logical Workflow for Structural Verification
The process of verifying the structure of a natural product like this compound follows a logical sequence, from initial data acquisition to comparative analysis.
A Comparative Guide to the In Vivo Efficacy of Murrayanol and Other Natural Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Murrayanol, a carbazole alkaloid derived from Murraya koenigii, against other well-established natural anti-inflammatory compounds: curcumin, resveratrol, and quercetin. Due to the limited availability of in vivo studies on isolated this compound, this guide leverages data from studies on Murraya koenigii extracts to infer its potential efficacy. The information is presented to aid researchers in evaluating these compounds for potential therapeutic applications.
In Vivo Efficacy Comparison: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. The following table summarizes the efficacy of Murraya koenigii extracts and the selected natural compounds in this model.
| Compound/Extract | Animal Model | Dosing Route | Effective Dose Range | Maximum Inhibition of Edema (%) | Reference |
| Murraya koenigii Ethanolic Extract | Rat | Oral | 50 mg/kg | 84.75% | [1][2] |
| Murraya koenigii Methanolic Extract | Rat | Oral | 100 - 400 mg/kg | Dose-dependent | [3] |
| Murraya koenigii Aqueous Extract | Rat | Oral | 100 - 500 mg/kg | ~52% at 500 mg/kg | [4] |
| Curcumin | Rat | Oral | 25 - 400 mg/kg | 32.61 - 58.97% | [5][6][7] |
| Resveratrol | Mouse | - | 20 mg/kg | 67% (ear edema) | [8] |
| Quercetin | Rat | - | 10 - 100 mg/kg | Significant reduction | [9][10] |
In Vivo Efficacy Comparison: LPS-Induced Cytokine Production
Lipopolysaccharide (LPS) administration in vivo triggers a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. This model is used to evaluate the potential of compounds to modulate this critical aspect of inflammation.
| Compound/Extract | Animal Model | Key Cytokines Inhibited | Reference |
| Murraya koenigii Bioactives | - | TNF-α, IL-6 | [11] |
| Curcumin | Mouse | TNF-α, IL-1β, IL-6 | [12][13] |
| Resveratrol | - | TNF-α, IL-1β, IL-6 | [14][15][16] |
| Quercetin | Mouse | TNF-α, IL-1β, IL-6, IL-18 | [17][18] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for inducing and measuring acute inflammation in the rat paw.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Curcumin, Resveratrol, Quercetin) and vehicle
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly divided into control and treatment groups.
-
Test compounds or vehicle are administered orally (p.o.) to the respective groups.
-
After a specific pre-treatment time (typically 60 minutes), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice
This protocol describes the induction of a systemic inflammatory response and the subsequent measurement of key inflammatory cytokines.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and vehicle
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Equipment for blood collection and processing
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
Test compounds or vehicle are administered, typically via intraperitoneal (i.p.) injection.
-
After 1 hour, mice are challenged with an i.p. injection of LPS (e.g., 100 ng/mouse).
-
At a predetermined time point (e.g., 2 hours post-LPS injection), blood is collected via cardiac puncture.
-
Serum is separated by centrifugation.
-
Serum levels of TNF-α, IL-6, and IL-1β are quantified using specific ELISA kits.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound, curcumin, resveratrol, and quercetin are mediated through the modulation of key signaling pathways that regulate the expression of inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.
Caption: NF-κB signaling pathway and points of inhibition by natural compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation. It transmits extracellular signals to the nucleus, leading to the activation of transcription factors that regulate inflammatory responses.
Caption: MAPK signaling cascade and inhibitory targets of natural compounds.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling. Dysregulation of this pathway is implicated in numerous inflammatory diseases.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Modifying anti-inflammatory effect of Diclofenac with Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LEAVES EXTRACT OF MURRAYA KOENIGII LINN FOR ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. [PDF] SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS | Semantic Scholar [semanticscholar.org]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. thaiscience.info [thaiscience.info]
- 8. Resveratrol treatment inhibits acute pharyngitis in the mice model through inhibition of PGE2/COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.miloa.eu [academy.miloa.eu]
- 10. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of ex vivo lipopolysaccharide-induced tumor necrosis factor-α, interleukin-1β, and interleukin-6 is suppressed by trans-resveratrol in a concentration-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin effectively improves LPS-induced intestinal inflammation, pyroptosis, and disruption of the barrier function through the TLR4/NF-κB/NLRP3 signaling pathway<em> in vivo</em> and <em>in vitro</em> | Food & Nutrition Research [foodandnutritionresearch.net]
- 18. Quercetin effectively improves LPS-induced intestinal inflammation, pyroptosis, and disruption of the barrier function through the TLR4/NF-κB/NLRP3 signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating Murrayanol's Binding Affinity to Topoisomerase: A Comparative Guide Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of a novel compound, Murrayanol, to topoisomerase, benchmarked against established topoisomerase inhibitors. The primary validation method discussed is Surface Plasmon Resonance (SPR), a powerful label-free technique for real-time monitoring of biomolecular interactions. This document outlines the experimental protocols, presents comparative data (with hypothetical values for this compound), and visualizes key workflows and pathways to aid in the understanding and potential replication of such a study.
Comparative Binding Affinity and Inhibitory Activity
To objectively assess the potential of this compound as a topoisomerase inhibitor, its binding kinetics and inhibitory concentration are compared with well-characterized inhibitors: Camptothecin (a Topoisomerase I inhibitor) and Etoposide (a Topoisomerase II inhibitor). The following table summarizes the key quantitative data, with the values for this compound being hypothetical for illustrative purposes.
| Compound | Target Topoisomerase | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) | IC50 (µM) |
| This compound (Hypothetical) | Topoisomerase I/II | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 | 25 |
| Camptothecin | Topoisomerase I | Varies | Varies | ~100-500[1][2] | 46[1][2] |
| Etoposide | Topoisomerase II | Varies | Varies | ~1000-5000[1][2] | 20[1][2] |
Note: The binding kinetics (ka, kd, KD) for Camptothecin and Etoposide can vary depending on the specific experimental conditions and the SPR platform used. The IC50 values are also dependent on the assay conditions.
Experimental Protocols
A critical aspect of validating binding affinity is the rigor of the experimental methodology. Below are detailed protocols for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the steps for analyzing the binding of small molecules like this compound to immobilized topoisomerase.
1. Materials and Reagents:
-
Sensor chip (e.g., CM5 dextran chip)
-
Immobilization buffer: 10 mM Sodium acetate, pH 5.0
-
Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Recombinant human Topoisomerase I or IIα
-
Test compounds (this compound, Camptothecin, Etoposide) dissolved in DMSO and diluted in running buffer (final DMSO concentration ≤ 1%)[4]
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
2. Immobilization of Topoisomerase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the topoisomerase solution (e.g., 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~4000 Resonance Units (RU))[5].
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein to be used for background subtraction.
3. Binding Analysis:
-
Prepare a dilution series of each test compound in running buffer. A typical concentration range would be 0.1 to 10 times the expected KD.
-
Inject the different concentrations of the analyte (test compound) over the immobilized ligand (topoisomerase) and the reference flow cell at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).
-
Allow the dissociation of the analyte by flowing running buffer for a set dissociation time (e.g., 300 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the reference flow cell data.
4. Data Analysis:
-
The corrected sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[6]
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Topoisomerase Inhibition Assay (DNA Relaxation Assay)
This assay determines the concentration of the inhibitor required to prevent the enzymatic activity of topoisomerase.
1. Materials and Reagents:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Recombinant human Topoisomerase I or IIα
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
ATP (for Topoisomerase II)
-
Test compounds (this compound, Camptothecin, Etoposide)
-
Agarose gel, electrophoresis buffer, and DNA staining agent (e.g., ethidium bromide)
2. Assay Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Add the topoisomerase enzyme to initiate the reaction. For Topoisomerase II, ATP is also added.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining.
3. Data Analysis:
-
The conversion of supercoiled DNA to relaxed DNA is quantified using densitometry.
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzymatic activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: SPR Experimental Workflow for Binding Affinity Analysis.
References
- 1. Inhibition of DNA topoisomerases I and II and cytotoxicity of compounds from Ulmus davidiana var. japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 5. Immobilizing topoisomerase I on a surface plasmon resonance biosensor chip to screen for inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosensingusa.com [biosensingusa.com]
Comparative Transcriptomic Analysis of Topoisomerase Inhibitors: Unveiling Cellular Responses to DNA Damage
In the landscape of cancer therapeutics, topoisomerase inhibitors stand as a critical class of drugs that disrupt DNA replication and transcription in rapidly dividing cancer cells. While the general mechanism of these inhibitors is understood to involve the stabilization of the topoisomerase-DNA cleavage complex, the downstream transcriptomic consequences can vary significantly between different agents. This guide provides a comparative overview of the transcriptomic effects of well-established topoisomerase inhibitors, offering insights into their distinct molecular signatures. Due to a lack of publicly available transcriptomic data for Murrayanol, this guide will focus on a comparative analysis of widely used topoisomerase inhibitors: Camptothecin (a Topoisomerase I inhibitor), and Etoposide and Doxorubicin (Topoisomerase II inhibitors).
Introduction to Topoisomerase Inhibitors
Topoisomerases are essential enzymes that resolve topological challenges in DNA by catalyzing the breaking and rejoining of DNA strands.[1] This process is vital for DNA replication, transcription, and chromosome segregation. Topoisomerase inhibitors exploit this mechanism by trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of DNA strand breaks and ultimately, cell death.[2][3]
Topoisomerase I (Top1) inhibitors , such as Camptothecin and its analogs, induce single-strand breaks.[2] In contrast, Topoisomerase II (Top2) inhibitors , like Etoposide and Doxorubicin, cause double-strand breaks.[3] These fundamental differences in the initial DNA lesion are expected to trigger distinct downstream cellular responses and, consequently, unique gene expression profiles.
While direct comparative transcriptomic data for this compound is not currently available in published literature, studies on extracts from Murraya koenigii, the source of this compound, have revealed insights into the biosynthesis of carbazole alkaloids and terpenoids.[4][5] Further research is needed to elucidate the specific transcriptomic signature of this compound in treated cells.
Comparative Transcriptomic Data
The following tables summarize the key transcriptomic changes induced by Camptothecin, Etoposide, and Doxorubicin in various cancer cell lines. The data is compiled from multiple studies employing microarray and RNA-sequencing technologies.
Table 1: Key Upregulated Genes in Response to Topoisomerase Inhibitors
| Gene Symbol | Function | Camptothecin | Etoposide | Doxorubicin |
| CDKN1A (p21) | Cell cycle arrest, apoptosis | ✓ | ✓ | ✓ |
| GADD45A | DNA damage response, cell cycle arrest | ✓ | ✓ | ✓ |
| BAX | Pro-apoptotic protein | ✓ | ✓ | ✓ |
| FAS | Apoptosis-inducing surface receptor | ✓ | ✓ | |
| TNFRSF10B (DR5) | Apoptosis-inducing surface receptor | ✓ | ✓ | |
| MDM2 | p53 negative regulator | ✓ | ✓ | ✓ |
| PLK3 | Cell cycle regulation, stress response | ✓ | ||
| DDIT3 (CHOP) | ER stress-mediated apoptosis | ✓ | ✓ | |
| ATF3 | Stress-inducible transcription factor | ✓ | ✓ | ✓ |
| JUN | Transcription factor, apoptosis | ✓ | ✓ | ✓ |
| FOS | Transcription factor, cell proliferation | ✓ | ✓ | ✓ |
Table 2: Key Downregulated Genes in Response to Topoisomerase Inhibitors
| Gene Symbol | Function | Camptothecin | Etoposide | Doxorubicin |
| CCNB1 (Cyclin B1) | G2/M cell cycle progression | ✓ | ✓ | ✓ |
| CDC20 | Anaphase-promoting complex activator | ✓ | ✓ | ✓ |
| PLK1 | Mitotic progression | ✓ | ✓ | |
| TOP2A | DNA topoisomerase II alpha | ✓ | ✓ | |
| E2F1 | Cell cycle progression, proliferation | ✓ | ✓ | |
| MYC | Transcription factor, cell proliferation | ✓ | ✓ | |
| PCNA | DNA replication and repair | ✓ | ✓ | |
| MCM complex genes | DNA replication initiation | ✓ | ||
| AURKA/B | Mitotic spindle formation | ✓ | ✓ |
Signaling Pathways and Experimental Workflows
The transcriptomic alterations induced by topoisomerase inhibitors converge on several key signaling pathways that govern cell fate decisions, including cell cycle arrest, apoptosis, and DNA repair.
Experimental Workflow for Transcriptomic Analysis
The following diagram illustrates a typical workflow for analyzing the transcriptomic effects of topoisomerase inhibitors.
p53-Mediated Apoptotic Pathway
A central pathway activated by topoisomerase inhibitors is the p53-mediated apoptotic pathway. DNA damage triggers the activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are representative protocols for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Preparation: Topoisomerase inhibitors (Camptothecin, Etoposide, Doxorubicin) are dissolved in DMSO to create stock solutions and stored at -20°C.
-
Treatment: Cells are seeded and allowed to attach overnight. The following day, the media is replaced with fresh media containing the topoisomerase inhibitor at a predetermined concentration (e.g., determined by IC50 values) or a vehicle control (DMSO). Cells are incubated for various time points (e.g., 6, 12, 24 hours) before harvesting.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica columns.
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column DNase digestion is performed during the RNA extraction process.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). Samples with a high RIN (typically > 8) are used for downstream applications.
RNA-Sequencing (RNA-Seq)
-
Library Preparation: An RNA-Seq library is prepared from high-quality total RNA. This process typically involves:
-
Poly(A) Selection: mRNA is enriched from the total RNA population by capturing the polyadenylated tails.
-
Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand synthesis.
-
End Repair and A-tailing: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The adapter-ligated library is amplified by PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome hg38).
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the treated and control groups.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify over-represented biological pathways.
-
Conclusion
The comparative transcriptomic analysis of topoisomerase inhibitors reveals both common and distinct cellular responses. While all inhibitors tend to induce a p53-dependent DNA damage response leading to cell cycle arrest and apoptosis, the specific sets of regulated genes can differ. These differences likely arise from the type of DNA lesion (single- vs. double-strand breaks) and potentially off-target effects. Understanding these unique transcriptomic signatures is crucial for predicting drug efficacy, identifying biomarkers of response, and developing novel combination therapies. The lack of transcriptomic data for this compound highlights an important area for future research to fully characterize its mechanism of action and potential as a therapeutic agent.
References
- 1. De novo transcriptome analyses reveals putative pathway genes involved in biosynthesis and regulation of camptothecin in Nothapodytes nimmoniana (Graham) Mabb. | Semantic Scholar [semanticscholar.org]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic insight into terpenoid and carbazole alkaloid biosynthesis, and functional characterization of two terpene synthases in curry tree (Murraya koenigii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Reproducibility of Murrayanol's Biological Effects: A Comparative Guide for Researchers
An In-depth Analysis of Murrayanol's Bioactivities and a Comparative Look at Related Carbazole Alkaloids
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comprehensive assessment of the biological effects of this compound, a natural carbazole alkaloid, by comparing available data across different studies. We also present a comparative analysis with other structurally related carbazole alkaloids from Murraya koenigii, namely Girinimbine and Mahanimbine, to provide a broader context for its potential therapeutic applications. This guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer a clear and objective overview.
Comparative Analysis of Biological Activities
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, topoisomerase inhibition, antimicrobial, and mosquitocidal effects. To assess the reproducibility of these effects, we have compiled and compared quantitative data from available literature.
Table 1: Anti-inflammatory Activity of this compound and Alternatives
| Compound | Target | IC50 (µg/mL) | Laboratory/Source |
| This compound | hPGHS-1 (COX-1) | 109 | MedchemExpress[1] |
| This compound | hPGHS-2 (COX-2) | 218 | MedchemExpress[1] |
| Girinimbine | NF-κB translocation inhibition in LPS-stimulated RAW 246.7 cells | Not explicitly quantified with an IC50, but significant inhibition observed. | Iman et al. (2017)[2][3] |
Note: A direct comparison of anti-inflammatory activity is challenging due to the different assays and targets reported. The data for this compound is based on cyclooxygenase (COX) enzyme inhibition, while the available data for Girinimbine focuses on the inhibition of the NF-κB pathway. Further studies measuring the effects of these compounds in the same assays are needed for a direct comparison of potency.
Table 2: Topoisomerase Inhibition by this compound and Alternatives
| Compound | Target | Inhibitory Concentration (µg/mL) | Laboratory/Source |
| This compound | Topoisomerase I & II | 50 (complete inhibition) | MedchemExpress[1] |
| Mahanine | Topoisomerase I & II | Not explicitly quantified with an IC50, but inhibition was observed. | Nagappan et al. (2011) |
Note: The available data for topoisomerase inhibition by this compound indicates complete inhibition at a specific concentration rather than an IC50 value, making a direct potency comparison with other compounds difficult.
Table 3: Antimicrobial Activity of this compound and Alternatives
| Compound | Microorganism | MIC (µg/mL) | Laboratory/Source |
| This compound | Staphylococcus aureus | 25 | MedchemExpress[1] |
| This compound | Escherichia coli | 100 | MedchemExpress[1] |
| Mahanine | Staphylococcus aureus | 25.0 | Nagappan et al. (2011)[4] |
| Mahanine | Escherichia coli | 125.0 | Nagappan et al. (2011)[4] |
| Mahanimbine | Staphylococcus aureus | 25.0 | Nagappan et al. (2011)[4] |
| Mahanimbine | Escherichia coli | 175.0 | Nagappan et al. (2011)[4] |
Note: The Minimum Inhibitory Concentration (MIC) values for this compound and related compounds against S. aureus appear to be in a similar range, suggesting comparable potency. However, variations in experimental protocols between laboratories could influence these values.
Table 4: Mosquitocidal Activity of this compound
| Compound | Mosquito Species | Activity | Concentration (µg/mL) | Laboratory/Source |
| This compound | Aedes aegypti | 100% Mortality | 12.5 | MedchemExpress[1] |
Note: Currently, there is limited publicly available data from multiple laboratories to assess the reproducibility of the mosquitocidal activity of this compound.
Experimental Protocols
To aid in the replication and validation of the reported findings, this section outlines the detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Activity Assay (Cyclooxygenase Inhibition)
This assay is designed to measure the inhibitory effect of a compound on the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Principle: The COX enzyme converts arachidonic acid into prostaglandins. The inhibitory activity of the test compound is determined by measuring the reduction in prostaglandin production.
Procedure:
-
Enzyme Preparation: Purified human prostaglandin H synthase isozyme 1 (hPGHS-1/COX-1) and isozyme 2 (hPGHS-2/COX-2) are used.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound (this compound) at various concentrations.
-
Initiation: The reaction is initiated by adding arachidonic acid.
-
Incubation: The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
Termination: The reaction is stopped, often by the addition of an acid.
-
Quantification: The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
Topoisomerase Inhibition Assay
This assay determines the ability of a compound to inhibit the function of topoisomerase enzymes, which are essential for DNA replication and transcription.
Principle: Topoisomerases alter the supercoiling of DNA. Topoisomerase I relaxes supercoiled DNA by creating single-strand breaks, while Topoisomerase II decatenates intertwined DNA circles by creating double-strand breaks. The inhibition of these activities can be visualized by agarose gel electrophoresis.
Procedure for Topoisomerase I Relaxation Assay:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified topoisomerase I, a reaction buffer, and the test compound (this compound) at various concentrations.
-
Incubation: The mixture is incubated at 37°C for a set time.
-
Termination: The reaction is stopped by adding a loading dye containing a detergent (e.g., SDS).
-
Electrophoresis: The DNA is separated by agarose gel electrophoresis. Relaxed DNA migrates slower than supercoiled DNA.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA.
Procedure for Topoisomerase II Decatenation Assay:
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Reaction Mixture: The reaction mixture contains kDNA, purified topoisomerase II, ATP, a reaction buffer, and the test compound.
-
Incubation and Termination: Similar to the Topoisomerase I assay.
-
Electrophoresis and Visualization: Decatenated minicircles migrate into the gel, while the kDNA network remains in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Mosquitocidal Larvicidal Bioassay
This assay evaluates the toxicity of a compound to mosquito larvae.
Principle: Larvae of a target mosquito species are exposed to different concentrations of the test compound, and mortality is recorded.
Procedure (following WHO guidelines):
-
Test Organism: Late third or early fourth instar larvae of Aedes aegypti are used.
-
Test Solutions: A series of concentrations of the test compound (this compound) are prepared in water.
-
Exposure: A specific number of larvae (e.g., 20-25) are placed in beakers containing the test solutions.
-
Control: A control group of larvae is maintained in water without the test compound.
-
Incubation: The beakers are kept at a controlled temperature and humidity for a specified period (e.g., 24 hours).
-
Mortality Assessment: The number of dead larvae is counted. Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: The percentage mortality is calculated for each concentration, and the lethal concentration that kills 50% of the larvae (LC50) is determined using probit analysis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Anti-inflammatory Action via NF-κB Pathway Inhibition
The anti-inflammatory effects of many natural compounds, including carbazole alkaloids, are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
General Experimental Workflow for Biological Activity Screening
The process of identifying and quantifying the biological effects of a natural compound like this compound typically follows a standardized workflow, from extraction to data analysis.
Conclusion
The available data suggests that this compound possesses multiple promising biological activities. However, a comprehensive assessment of the reproducibility of these effects is currently limited by the lack of multiple, independent, peer-reviewed studies reporting quantitative data for the same bioassays. The data from a single supplier, while valuable, requires independent verification to establish robust reproducibility.
The comparative data with related carbazole alkaloids like Girinimbine and Mahanine indicate that this class of compounds, in general, exhibits significant biological potential. For researchers and drug development professionals, this guide highlights the need for further independent studies to validate the reported effects of this compound and to build a more complete picture of its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting future research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii [hero.epa.gov]
- 4. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Murrayanol: A Preclinical Comparative Guide to its Anti-inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory potential of Murrayanol, a carbazole alkaloid, against established non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is based on available preclinical data from animal models of inflammation, offering insights into its therapeutic promise.
Recent investigations into the bioactive compounds of Murraya koenigii, commonly known as the curry tree, have highlighted the significant anti-inflammatory properties of its constituent carbazole alkaloids. Among these, this compound and the closely related compound Murrayanine have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. This guide synthesizes the findings from preclinical studies to evaluate their efficacy and mechanism of action.
Comparative Efficacy in Preclinical Models
While direct head-to-head comparative studies of this compound against other NSAIDs in animal models are limited, we can draw comparisons from studies utilizing similar inflammatory models. The following tables summarize the available quantitative data on the anti-inflammatory effects of Murrayanine, a principal carbazole alkaloid from Murraya koenigii, and compares it with the well-established NSAID, Diclofenac, in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Table 1: Effect of Murrayanine on Pro-inflammatory Cytokines in LPS-Induced Sepsis in Mice
| Treatment Group | Dose | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | - | High | High |
| LPS | - | Significantly Increased | Significantly Increased |
| Murrayanine + LPS | 2.5 mg/kg | Significantly Decreased | Significantly Decreased |
| Murrayanine + LPS | 5 mg/kg | Significantly Decreased | Significantly Decreased |
| Murrayanine + LPS | 10 mg/kg | Significantly Decreased | Significantly Decreased |
Note: This table is a qualitative summary based on the findings that Murrayanine administration inhibits pro-inflammatory cytokine secretion in a dose-dependent manner. Specific quantitative values were not available in the reviewed literature.
Table 2: Comparative Efficacy of Murrayanine and Diclofenac in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Paw Edema Inhibition (%) |
| Ethanolic Extract of M. koenigii | 50 mg/kg | 84.75% |
| Diclofenac | 10 mg/kg | 80.86% (in combination with extract) |
Data from a study on the ethanolic extract of M. koenigii, which contains this compound and other alkaloids.[1]
Mechanism of Action: Targeting Key Inflammatory Pathways
Preclinical evidence suggests that the anti-inflammatory effects of carbazole alkaloids like Murrayanine are mediated through the inhibition of key signaling pathways involved in the inflammatory response. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway.
In response to inflammatory stimuli like LPS, the IKK complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[2][3] Murrayanine has been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and subsequent inflammation.[2][3]
Experimental Protocols
To ensure transparency and reproducibility, the following section details the methodologies of key preclinical animal models used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: Test compounds (e.g., this compound, Diclofenac) or vehicle are administered orally or intraperitoneally at specified doses 1 hour before carrageenan injection.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Sepsis in Mice
This model is used to evaluate systemic inflammation.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.
-
Induction of Sepsis: Mice are injected intraperitoneally with a lethal or sub-lethal dose of LPS (e.g., 10-15 mg/kg).
-
Treatment: The test compound (e.g., Murrayanine) is administered, often intraperitoneally, at various doses before or after the LPS challenge.
-
Sample Collection: Blood and tissue samples (e.g., lung, liver, kidney) are collected at specific time points after LPS injection.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured using ELISA. Organ injury markers (e.g., AST, ALT, BUN, CRE) can also be assessed.[2][3]
-
Survival Rate: In lethal dose models, the survival rate of the animals is monitored over a period of time.
Conclusion
The preclinical data, primarily from studies on the related compound Murrayanine, strongly suggest that this compound holds significant therapeutic potential as an anti-inflammatory agent. Its mechanism of action, involving the inhibition of the NF-κB pathway, provides a solid rationale for its observed effects. While direct comparative data with standard NSAIDs is still emerging, the available evidence indicates a comparable or even superior efficacy in certain inflammatory models. Further in-depth preclinical studies, including head-to-head comparisons with established drugs like Diclofenac and Indomethacin, are warranted to fully elucidate the clinical promise of this compound in the management of inflammatory disorders.
References
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profiles of Murrayanol and other prominent carbazole alkaloids. The information is compiled from publicly available experimental data to facilitate an objective assessment of their therapeutic potential.
Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, are predominantly found in the plant family Rutaceae, particularly in the Murraya genus. These compounds have garnered significant interest in the scientific community for their wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This compound, along with related alkaloids such as mahanine, girinimbine, mahanimbine, and murrayafoline A, are among the most studied carbazoles. While their therapeutic efficacy is a primary focus of research, a thorough understanding of their safety and toxicity is paramount for any potential clinical application. This guide presents a comparative overview of the available safety data for these compounds.
In Vitro Cytotoxicity
The cytotoxic potential of carbazole alkaloids is a double-edged sword; it is a desirable trait for anticancer applications but a concern for general safety. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound against various cell lines. The available data indicates that the cytotoxicity of carbazole alkaloids is highly dependent on the specific compound and the cell line being tested.
In silico predictions suggest that this compound itself is non-cytotoxic[1]. In contrast, other carbazole alkaloids have demonstrated significant cytotoxic effects, particularly against cancer cell lines. For instance, a total alkaloid extract from Murraya koenigii leaves showed an IC50 of 14.4 μg/mL in the MDA-MB-231 breast cancer cell line[2]. Mahanine has been shown to be a potent anticancer agent, with IC50 values of 16.7 μM and 11.5 μM against AG83 promastigotes after 24 and 48 hours, respectively[3]. Girinimbine induced cell death in A549 lung cancer cells with an IC50 of 19.01 μM and in HepG2 cells with IC50 values ranging from 40 to 61 µM depending on the exposure time[2][4][5]. Mahanimbine has also shown antiproliferative effects on various pancreatic cancer cell lines with IC50 values ranging from 3.5 to 64 μM[6][7].
It is noteworthy that some of these alkaloids exhibit selective cytotoxicity, showing higher potency against cancer cells compared to normal cell lines. For example, mahanimbine had a much higher IC50 value (110 μM) against normal pancreatic cells compared to cancerous ones[6]. Similarly, girinimbine showed no significant antiproliferative effect on normal colon cells (CCD-18Co)[8][9].
| Alkaloid | Cell Line | Assay | IC50 / ED50 | Reference |
| This compound | - | In silico prediction | Non-cytotoxic | [1] |
| Mahanine | AG83 promastigotes | Cell viability | 16.7 µM (24h), 11.5 µM (48h) | [3] |
| U937 | Apoptosis | Induces apoptosis at 6-10 µM | [10] | |
| CLS-354 (OSCC) | Cytotoxicity | Cytotoxic at 15 µM | [11] | |
| MCF-7 | Apoptosis | Induces apoptosis at 14 µM | [12] | |
| Girinimbine | A549 (Lung Cancer) | MTT | 19.01 µM | [2] |
| HepG2 | MTT | 61 µM (24h), 56 µM (48h), 40 µM (72h) | [4][5] | |
| HT-29 (Colon Cancer) | MTT | 4.79 µg/mL | [8] | |
| Mahanimbine | Pancreatic Cancer Cells | MTT | 3.5 - 64 µM | [6][7] |
| Normal Pancreatic Cells | MTT | 110 µM | [6] | |
| Murrayafoline A | SK-MEL-5, Colo-205, HCT-8, KB, A-549 | Cytotoxicity | ED50: 5.31 - 7.52 µg/mL | [13] |
| Total Alkaloid Extract (M. koenigii) | MDA-MB-231 (Breast Cancer) | Cell viability | 14.4 µg/mL | [2] |
In Vivo Toxicity
Comprehensive in vivo toxicity data for this compound and many related carbazole alkaloids is limited in the public domain. An in silico analysis predicted this compound to be safe for oral administration, categorizing it as Class V based on its lethal dose (LD50) value[1]. This classification suggests a low acute toxicity profile.
For other carbazoles, some in vivo studies provide insights. An acute toxicity study on 5, 11-dihydroindolo [3, 2-ß]carbazole, a related compound, showed no adverse effects or mortality in female Wistar rats at doses of 300 and 2000 mg/Kg. Furthermore, no significant changes in physiological, hematological, or histopathological parameters were observed[6].
A 28-day repeated dose toxicity study of an ethanolic extract of Murraya koenigii leaves in Wistar rats revealed no toxic effects on hematological and physiological parameters at lower doses (300 and 500 mg/kg). However, at the highest dose (900 mg/kg), some adverse effects, including congestion, hemorrhage, and lymphocyte infiltration in the liver, were observed[14]. This suggests a dose-dependent toxicity for the crude extract, which contains a mixture of carbazole alkaloids.
| Compound | Study Type | Animal Model | Dose | Observations | Reference |
| This compound | In silico prediction | - | - | Class V LD50, safe for oral administration | [1] |
| 5, 11-dihydroindolo [3, 2-ß]carbazole | Acute Toxicity | Wistar Rats | 300 and 2000 mg/Kg | No adverse effects, mortality, or altered behavior | [6] |
| Ethanolic Extract of M. koenigii leaves | 28-Day Repeated Dose | Wistar Rats | 300, 500, 900 mg/kg | No toxicity at 300 & 500 mg/kg; congestion, hemorrhage, and lymphocyte infiltration at 900 mg/kg | [14] |
Genotoxicity
Currently, there is a notable absence of publicly available genotoxicity data from standardized assays such as the Ames test (bacterial reverse mutation assay) or the micronucleus assay for this compound and many of the closely related carbazole alkaloids discussed in this guide. The Ames test is crucial for identifying compounds that can cause point mutations in DNA, while the micronucleus assay detects chromosomal damage. The lack of such data represents a significant gap in the comprehensive safety assessment of these compounds and highlights an area where further research is critically needed.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key assays mentioned in this guide, based on standard laboratory practices.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (e.g., 100 µg/ml) is added to each well, and the plate is incubated for a further 3 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
In Vivo Acute Oral Toxicity Study (General Guideline)
This protocol is a generalized representation based on OECD Guideline 420.
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Dosing: A single high dose of the test substance (e.g., 2000 mg/kg body weight) is administered orally to a group of animals. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours after dosing and then periodically for 14 days.
-
Body Weight: Individual animal weights are recorded before dosing and weekly thereafter.
-
Necropsy and Histopathology: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed. Vital organs are collected, weighed, and subjected to histopathological examination.
-
Data Analysis: Mortality, clinical signs, body weight changes, and pathological findings are recorded and analyzed.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the assessment of carbazole alkaloid safety, the following diagrams are provided.
The above diagram illustrates a typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
This diagram depicts a generalized signaling pathway through which some carbazole alkaloids are thought to induce apoptosis, a mechanism relevant to both their anticancer activity and potential cytotoxicity.
Conclusion
The available data suggests that this compound has a favorable in silico safety profile, with predictions of low cytotoxicity and oral toxicity. Other carbazole alkaloids, such as mahanine, girinimbine, and mahanimbine, exhibit significant cytotoxicity, particularly against cancer cell lines, with some demonstrating a degree of selectivity. However, a comprehensive comparative safety assessment is hampered by the limited availability of in vivo toxicity and genotoxicity data for this compound and many of its structural relatives. Further research, including standardized in vivo toxicity studies and a battery of genotoxicity assays, is essential to fully characterize the safety profiles of these promising natural compounds and to guide their future development as therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Growth Suppressing Effects of Girinimbine on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii [hero.epa.gov]
- 10. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Micronucleus test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Murrayanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Murrayanol, a carbazole alkaloid with notable biological activities.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to proper disposal procedures is crucial to prevent environmental contamination and ensure laboratory safety.
Chemical Safety and Hazard Information
A thorough understanding of this compound's properties is the first step toward safe handling and disposal.
| Property | Information | Citation |
| Chemical Formula | C24H29NO2 | [1] |
| Molecular Weight | 363.5 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
This compound Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound waste. Adherence to these steps will help ensure compliance with safety regulations and minimize environmental impact.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
Identify all forms of this compound waste: This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound such as gloves, pipette tips, and absorbent paper.[2]
-
Segregate this compound waste: Keep this compound waste separate from incompatible materials like strong acids, strong bases, and strong oxidizing or reducing agents to prevent hazardous reactions.[1]
2. Containerization and Labeling:
-
Use appropriate containers: All this compound waste must be collected in chemically compatible and leak-proof containers with secure screw-on caps.[2][3] The original container may be used if it is in good condition.[3]
-
Properly label all waste containers: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals present in the mixture.[4][5]
3. Storage:
-
Designated Storage Area: Store this compound waste containers in a designated, well-ventilated area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[2] The secondary container should be able to hold at least 110% of the volume of the largest container it holds.[2]
4. Disposal:
-
Professional Disposal: this compound waste must be disposed of through an approved hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.
-
Regulatory Compliance: Ensure all institutional and local regulations for hazardous waste disposal are followed. Complete any required waste manifest forms accurately.
-
Prohibited Disposal Methods: Do not dispose of this compound down the sink or in the regular trash.[1] Its high toxicity to aquatic life necessitates professional disposal to prevent environmental harm.
Spill and Emergency Procedures
In the event of a this compound spill, follow these procedures:
-
Ensure Personal Safety: Evacuate the immediate area if necessary. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Contain the Spill: Prevent the spill from spreading and keep it away from drains and water sources.[1]
-
Absorb the Spill: For liquid spills, use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Clean the Area: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department.
References
- 1. This compound|144525-81-5|MSDS [dcchemicals.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling Murrayanol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Murrayanol, a naturally occurring carbazole alkaloid with notable biological activities. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
This compound is classified under the Globally Harmonized System (GHS) as Acute toxicity, Oral (Category 4) and as an acute and chronic aquatic toxin (Category 1).[1] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] To date, no specific occupational exposure limit values have been established for this compound.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the required PPE, which should be worn at all times in the laboratory when the compound is in use.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles of this compound. |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact with the compound. Regular inspection for tears or punctures is crucial. |
| Body Protection | Impervious laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust and aerosols. |
This information is based on the Safety Data Sheet for this compound.[1]
Operational Plan: Handling and Storage
Proper operational procedures are critical to minimize the risk of exposure and contamination. The following step-by-step guidance should be followed:
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of this compound.[1]
-
Ensure that a safety shower and an eye wash station are readily accessible in the work area.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Dispensing: When weighing or transferring the powdered form, do so in a fume hood to prevent the generation of dust.[1]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1] Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
For long-term stability, it is recommended to store the powder at -20°C and solutions at -80°C.[1]
-
Keep the compound away from direct sunlight and sources of ignition.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations. Due to its classification as an aquatic toxin, it is imperative to prevent its release into the environment.[1]
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[1]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Accidental Release:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
First Aid:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse your mouth with water.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
Below is a diagram illustrating the logical workflow for handling a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
